Product packaging for Pyrimidine-4-carbaldehyde(Cat. No.:CAS No. 2435-50-9)

Pyrimidine-4-carbaldehyde

Cat. No.: B152824
CAS No.: 2435-50-9
M. Wt: 108.1 g/mol
InChI Key: OKULHRWWYCFJAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pyrimidine-4-carbaldehyde is a useful research compound. Its molecular formula is C5H4N2O and its molecular weight is 108.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N2O B152824 Pyrimidine-4-carbaldehyde CAS No. 2435-50-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrimidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O/c8-3-5-1-2-6-4-7-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKULHRWWYCFJAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50464976
Record name Pyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2435-50-9
Record name Pyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrimidine-4-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Guide to the Synthesis of Pyrimidine-4-carbaldehyde from 4-Methylpyrimidine: Mechanism, Protocol, and Field Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrimidine-4-carbaldehyde

In the landscape of modern drug discovery and development, this compound stands out as a pivotal heterocyclic building block. Its aldehyde functionality serves as a versatile chemical handle for constructing more complex molecular architectures, making it an indispensable intermediate in the synthesis of a wide array of pharmacologically active compounds. The pyrimidine core is a well-established pharmacophore present in numerous approved drugs, and the ability to efficiently introduce substituents at the 4-position via its carbaldehyde derivative is of paramount strategic importance.

This technical guide provides researchers, chemists, and drug development professionals with an in-depth examination of the predominant method for synthesizing this compound from its readily available precursor, 4-methylpyrimidine. We will move beyond a simple recitation of steps to explore the underlying mechanistic principles, the rationale behind experimental choices, and a detailed, field-proven protocol.

Synthetic Blueprint: The Oxidation of 4-Methylpyrimidine

The direct conversion of the methyl group of 4-methylpyrimidine into a formyl group is the most direct and widely employed synthetic strategy. While various methods exist for constructing pyrimidine rings, the functionalization of a pre-existing, simple pyrimidine is often more efficient. The electron-deficient nature of the pyrimidine ring activates the protons of the C4-methyl group, rendering it susceptible to oxidation. Among the available oxidative methods, the Riley oxidation, which utilizes selenium dioxide (SeO₂), has proven to be a reliable and effective choice for this specific transformation.[1]

Core Methodology: The Riley Oxidation with Selenium Dioxide

The oxidation of activated methyl groups on heteroaromatic rings using selenium dioxide is a classic and powerful transformation in organic synthesis.[2][3] Its reliability stems from a predictable mechanism and generally good yields, making it the go-to method for laboratory-scale synthesis of this compound.

Understanding the reaction mechanism is critical for troubleshooting and optimization. The oxidation does not proceed via a simple, direct oxygen insertion. Instead, it follows a well-established pathway involving two key steps: an ene reaction followed by a[1][4]-sigmatropic rearrangement.[5][6]

  • Initial Ene Reaction: The reaction commences with an "ene-type" reaction where the selenium dioxide acts as the enophile. The 4-methylpyrimidine, in its enamine-like tautomeric form (or via direct attack), engages the electrophilic selenium atom.

  • [1][4]-Sigmatropic Rearrangement: This initial adduct rapidly undergoes a[1][4]-sigmatropic rearrangement. This is a concerted, pericyclic process that is energetically favorable and results in the formation of an allylselenite ester intermediate. This rearrangement is the cornerstone of the Riley oxidation's selectivity.[6]

  • Hydrolysis and Elimination: The intermediate ester subsequently hydrolyzes. The final elimination of elemental selenium (Se⁰) and water yields the desired this compound.

The choice of selenium dioxide is deliberate. It exhibits marked selectivity for activated methyl and methylene groups, such as those adjacent to carbonyls or on electron-deficient aromatic rings, minimizing side reactions on the pyrimidine core itself.[3][7]

Diagram: Mechanism of Selenium Dioxide Oxidation

Caption: The reaction pathway for SeO₂ oxidation of 4-methylpyrimidine.

This protocol is a robust, self-validating system designed for clarity and reproducibility. The causality for each step is explained to empower the researcher.

Materials & Reagents:

  • 4-Methylpyrimidine

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane (anhydrous)

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Experimental Workflow Diagram

G Setup 1. Reaction Setup - 4-Methylpyrimidine & Dioxane - Reflux condenser Addition 2. Reagent Addition - Add SeO₂ portion-wise Setup->Addition Reflux 3. Reaction - Heat to reflux (100-110°C) - Monitor by TLC Addition->Reflux Filter 4. Work-up: Filtration - Cool to RT - Filter through Celite® Reflux->Filter Extract 5. Work-up: Extraction - Dilute with EtOAc - Wash with NaHCO₃ & Brine Filter->Extract Dry 6. Drying & Concentration - Dry over MgSO₄ - Concentrate in vacuo Extract->Dry Purify 7. Purification - Silica gel chromatography Dry->Purify Product Final Product: This compound Purify->Product

Caption: Step-by-step workflow for the synthesis and purification.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylpyrimidine (1.0 eq) in anhydrous 1,4-dioxane (approx. 10-15 mL per gram of starting material).

    • Causality: Dioxane is an excellent solvent for this reaction due to its high boiling point, which allows for the necessary thermal energy input, and its ability to dissolve both the organic substrate and, to some extent, the selenium dioxide.

  • Reagent Addition: To the stirred solution, add selenium dioxide (1.1-1.2 eq) portion-wise.

    • Causality: A slight excess of SeO₂ ensures complete conversion of the starting material. Portion-wise addition helps to control any initial exotherm.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 101-110°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is consumed.

    • Causality: Reflux temperatures provide the activation energy for the reaction to proceed at a practical rate.

  • Initial Work-up: Filtration: After the reaction is complete, allow the mixture to cool to room temperature. A black precipitate of elemental selenium will have formed. Filter the reaction mixture through a pad of diatomaceous earth to remove the selenium. Wash the filter cake with a small amount of dioxane or ethyl acetate.

    • Causality: Elemental selenium is insoluble and must be removed. Diatomaceous earth provides a fine filtration medium that prevents the small selenium particles from passing through.

  • Aqueous Work-up: Extraction: Concentrate the filtrate under reduced pressure to remove the bulk of the dioxane. Dilute the residue with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Causality: The NaHCO₃ wash neutralizes any acidic byproducts, such as selenous acid (H₂SeO₃), that may have formed. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford pure this compound.

The success of this synthesis hinges on the careful control of several key parameters. The following table summarizes typical conditions and expected outcomes, providing a baseline for process optimization.

ParameterRecommended ValueRationale & Field Insights
SeO₂ Stoichiometry 1.1 - 1.2 equivalentsUsing a slight excess drives the reaction to completion. A large excess can promote over-oxidation to the corresponding carboxylic acid, although this is less common for aldehydes.
Solvent 1,4-DioxanePreferred for its high boiling point and good solvent properties. Pyridine can also be used as a solvent and may accelerate the reaction but complicates the work-up.
Temperature Reflux (~101-110°C)Essential for achieving a reasonable reaction rate. Lower temperatures will result in significantly longer reaction times or incomplete conversion.
Reaction Time 4 - 8 hoursHighly dependent on scale and substrate concentration. Must be monitored by TLC to avoid prolonged heating which can lead to byproduct formation.
Typical Yield 60 - 80%Yields are generally good but can be affected by the efficiency of the purification step. The product can be somewhat volatile.

Alternative & Future Methodologies

While SeO₂ oxidation is the established benchmark, the field is continually evolving towards more sustainable and scalable processes.

  • Catalytic Vapor-Phase Oxidation: Drawing parallels from the industrial synthesis of pyridine-4-carboxaldehyde from 4-methylpyridine, catalytic vapor-phase oxidation represents a potential green alternative.[8][9] These processes often use vanadium-based catalysts (e.g., V₂O₅ on a solid support like TiO₂) and air as the oxidant.[10] While this avoids the use of stoichiometric amounts of toxic selenium, the high temperatures required may not be suitable for more functionalized pyrimidine derivatives, and catalyst development for this specific substrate is still an area of research.

  • Oxidation of 4-Hydroxymethylpyrimidine: An alternative two-step route involves the initial formation of 4-hydroxymethylpyrimidine, followed by a milder oxidation (e.g., with MnO₂) to the aldehyde.[1] This can be advantageous if the substrate is sensitive to the harsh conditions of the Riley oxidation.

Conclusion

The synthesis of this compound from 4-methylpyrimidine via selenium dioxide oxidation remains the most reliable and widely documented method for laboratory-scale preparations. Its predictable mechanism, straightforward protocol, and good yields make it an invaluable tool for medicinal chemists. By understanding the causality behind each experimental step, from the initial ene reaction to the final purification, researchers can confidently and efficiently produce this critical synthetic intermediate. The future will likely see the emergence of more sustainable catalytic systems, but the foundational knowledge of the Riley oxidation provides a benchmark against which all new methods will be measured.

References

"Pyrimidine-4-carbaldehyde" chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Pyrimidine-4-carbaldehyde: Properties, Reactivity, and Applications in Synthetic Chemistry

Introduction

In the landscape of modern medicinal chemistry and materials science, heterocyclic aldehydes serve as indispensable building blocks for the synthesis of complex molecular architectures. Among these, this compound stands out as a particularly versatile reagent. The pyrimidine core, a fundamental component of nucleobases like cytosine, thymine, and uracil, imparts unique electronic properties and hydrogen bonding capabilities to its derivatives, making it a privileged scaffold in drug discovery.[1][2][3] This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices and present field-proven insights to empower your synthetic strategies.

Core Properties of this compound

This compound is a yellow crystalline solid or a colorless to light yellow liquid, characterized by a pyrimidine ring substituted with a carboxaldehyde group at the 4-position.[1] This structure is the foundation of its chemical behavior, combining the electrophilic nature of the aldehyde with the electron-deficient character of the diazine ring system.

Physicochemical and Spectroscopic Data

A thorough understanding of a reagent's physical and spectroscopic properties is paramount for its effective use in synthesis and for the accurate characterization of its reaction products.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 2435-50-9[4]
Molecular Formula C₅H₄N₂O[4]
Molecular Weight 108.1 g/mol [4]
Appearance Yellow crystalline solid / Colorless to light yellow liquid[1]
Boiling Point 225.3 °C at 760 mmHg[4]
pKa -0.14 ± 0.10 (Predicted)[1]
Solubility Soluble in organic solvents, limited solubility in water[1]

Table 2: Key Spectroscopic Data for this compound

SpectroscopyCharacteristic Peaks / ShiftsSource(s)
¹H-NMR Signals corresponding to the aldehyde proton (CH=O) and aromatic protons on the pyrimidine ring.[5]
¹³C-NMR Resonances for the carbonyl carbon (C=O) and the carbons of the pyrimidine ring.[5]
IR Spectroscopy Strong absorption band for the C=O stretch of the aldehyde group; bands for C=N and C-H stretching of the aromatic ring.[5][6]
Mass Spectrometry Molecular ion peak corresponding to the compound's molecular weight.[7]

Synthesis of this compound

The most common laboratory-scale synthesis involves the oxidation of the corresponding methyl-substituted precursor, 4-methylpyrimidine. Selenium dioxide (SeO₂) is a frequently employed oxidizing agent for this transformation.

Detailed Protocol: Oxidation of 4-Methylpyrimidine

This protocol describes a representative synthesis of this compound.

Step 1: Reagent Setup

  • In a round-bottom flask equipped with a reflux condenser, add 4-methylpyrimidine (1.0 eq.).

  • Add dioxane as the solvent.

  • To this solution, carefully add selenium dioxide (1.0 eq.).

Step 2: Reaction Execution

  • Heat the reaction mixture to 100 °C.[8]

  • Maintain this temperature and stir for approximately 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]

  • Scientist's Note: Selenium dioxide is a specific oxidizing agent for benzylic C-H bonds. The pyrimidine ring activates the adjacent methyl group, making it susceptible to this oxidation. The reaction is typically run under an inert atmosphere to prevent side reactions.

Step 3: Workup and Purification

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.[8]

  • Filter the mixture through a pad of Celite to remove the selenium byproduct.[8]

  • Wash the filter cake with a suitable organic solvent (e.g., ethyl acetate).[8]

  • Combine the filtrates and concentrate them under reduced pressure.

  • The crude product, often a dark oil, can be purified using column chromatography on silica gel to yield pure this compound.[8]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the electrophilic aldehyde group, which readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

G main This compound sub1 Alkenes / Olefins main->sub1 Wittig Reaction sub2 α,β-Unsaturated Systems main->sub2 Knoevenagel Condensation sub3 Schiff Bases / Imines main->sub3 Nucleophilic Addition (with R-NH₂) sub4 Alcohols main->sub4 Reduction (e.g., NaBH₄) sub5 Carboxylic Acids main->sub5 Oxidation (e.g., KMnO₄) caption Figure 1: Key Reactivity Pathways of this compound.

Figure 1: Key Reactivity Pathways of this compound.
Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for forming α,β-unsaturated products by reacting an aldehyde with an active methylene compound.[9] This reaction is exceptionally valuable in drug discovery for synthesizing conjugated systems that often exhibit potent biological activity.[10]

  • Mechanism Insight: The reaction is typically catalyzed by a weak base (e.g., piperidine, triethylamine), which deprotonates the active methylene compound to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of this compound. A subsequent dehydration step yields the stable, conjugated product. The choice of a mild base is critical to prevent the self-condensation of the aldehyde.[9]

G start Combine Reactants: - this compound - Active Methylene Compound - Solvent (e.g., Ethanol) add_catalyst Add Base Catalyst (e.g., Piperidine) start->add_catalyst react Stir/Heat Mixture (Monitor by TLC) add_catalyst->react isolate Isolate Product: - Cool Reaction - Filter Precipitate react->isolate purify Purify Product: - Recrystallize from a suitable solvent isolate->purify characterize Characterize: - NMR, IR, MS - Melting Point purify->characterize caption Figure 2: Experimental Workflow for Knoevenagel Condensation.

Figure 2: Experimental Workflow for Knoevenagel Condensation.
Protocol: Synthesis of 2-(Pyridin-4-ylmethylene)malononitrile

This protocol is adapted from a facile, catalyst-free approach, demonstrating the inherent reactivity of the pyridine/pyrimidine system.[11]

Step 1: Reaction Setup

  • In a suitable flask, combine this compound (1 mmol) and malononitrile (1 mmol).

  • Add a minimal amount of a solvent like ethanol or even water. Some reactions can proceed solvent-free.[11]

Step 2: Reaction Execution

  • Stir the mixture at room temperature. The pyridine/pyrimidine ring itself can possess a dual activity, sometimes negating the need for an external catalyst.[11]

  • Monitor the reaction by TLC until the starting aldehyde is consumed. The reaction is often rapid.

Step 3: Product Isolation

  • If a precipitate forms, collect the solid product by filtration.

  • Wash the solid with a cold solvent (e.g., a 50:50 water:ethanol mixture) to remove any unreacted starting materials.[11]

  • Dry the product under vacuum. The yield is typically high (90-95%).[11]

Wittig Reaction

The Wittig reaction is a powerful and reliable method for synthesizing alkenes from aldehydes and phosphorus ylides.[12][13] Its high functional group tolerance and predictable regioselectivity make it a favored tool in complex molecule synthesis.

  • Mechanism Insight: The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form an oxaphosphetane intermediate. This intermediate then collapses to form the alkene and a highly stable triphenylphosphine oxide byproduct, which is the thermodynamic driving force of the reaction.[12][14] The stereochemical outcome (E vs. Z alkene) depends on the nature of the ylide; stabilized ylides generally favor the E-alkene, while non-stabilized ylides favor the Z-alkene.[12]

Protocol: General Procedure for Wittig Olefination

Step 1: Ylide Generation

  • In a flame-dried, two-neck flask under an inert atmosphere (e.g., Nitrogen), suspend the appropriate phosphonium salt (1.1 eq.) in an anhydrous solvent (e.g., THF or Dichloromethane).

  • Cool the suspension in an ice bath.

  • Add a strong base (e.g., n-BuLi, NaH, or NaOH) dropwise to generate the colored ylide.[14]

  • Scientist's Note: The choice of base and solvent is critical. For non-stabilized ylides, strong, non-nucleophilic bases like n-BuLi in an aprotic solvent like THF are required. For stabilized ylides, milder bases like sodium hydroxide can be sufficient, sometimes even in aqueous or biphasic systems, aligning with green chemistry principles.[15]

Step 2: Reaction with Aldehyde

  • While maintaining the cold temperature, add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for several hours until TLC analysis shows complete consumption of the aldehyde.

Step 3: Workup and Purification

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.

Other Key Reactions
  • Nucleophilic Substitution (SNAr): In pyrimidine rings bearing leaving groups (like chlorine), the aldehyde group can influence the regioselectivity of Nucleophilic Aromatic Substitution (SNAr) reactions.[16] This allows for the sequential and controlled introduction of various nucleophiles.

  • Reduction: The aldehyde can be selectively reduced to a primary alcohol (pyrimidine-4-ylmethanol) using mild reducing agents like sodium borohydride (NaBH₄). This transformation is key for creating flexible linkers in drug molecules.

  • Oxidation: Treatment with common oxidizing agents, such as potassium permanganate (KMnO₄), will convert the aldehyde to the corresponding pyrimidine-4-carboxylic acid, another valuable synthetic intermediate.[17]

Applications in Drug Discovery and Development

The pyrimidine scaffold is a cornerstone of many approved drugs, and this compound serves as a key entry point for creating novel derivatives.[1][2][3] Its derivatives have shown a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][18]

G start This compound step1 Condensation with Active Methylene Compound (Knoevenagel) start->step1 intermediate1 α,β-Unsaturated Pyrimidine Derivative step1->intermediate1 step2 Cyclization Reaction (e.g., with Guanidine) intermediate1->step2 final Bioactive Heterocycle (e.g., Pyridopyrimidine) step2->final caption Figure 3: Synthetic Pathway to Bioactive Molecules.

Figure 3: Synthetic Pathway to Bioactive Molecules.
  • Anticancer Agents: The Knoevenagel condensation products of this compound are frequently explored as anticancer agents.[10] The resulting α,β-unsaturated system can act as a Michael acceptor, covalently binding to biological targets like kinases or tubulin.

  • Antimicrobial Compounds: Schiff bases formed by reacting this compound with various amines are a common motif in the design of new antimicrobial agents. The imine linkage is often crucial for biological activity.

  • Building Block for Fused Heterocycles: The aldehyde functionality is a perfect handle for constructing more complex, fused heterocyclic systems like pyridopyrimidines, which are prevalent in medicinal chemistry.[19]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]

  • Hazards: May cause skin, eye, and respiratory system irritation.[1]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[20]

  • Storage: Store in a tightly closed container in a cool, dry place, away from sources of ignition.[21]

  • Spills: Absorb spills with an inert material and dispose of as hazardous waste.[22]

Conclusion

This compound is a high-value synthetic intermediate whose utility is rooted in the predictable reactivity of its aldehyde functional group and the unique electronic nature of the pyrimidine ring. Its proficiency in undergoing cornerstone reactions like the Knoevenagel condensation and Wittig reaction allows for the efficient construction of diverse molecular scaffolds. For the medicinal chemist and drug development professional, a deep understanding of the principles and protocols outlined in this guide is essential for leveraging this powerful building block to its full potential in the creation of next-generation therapeutics.

References

An In-Depth Technical Guide to the Spectroscopic Data of Pyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Research Community: The structural elucidation of heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Pyrimidine-4-carbaldehyde, a key building block, presents a unique spectroscopic fingerprint essential for its unambiguous identification and for monitoring its transformations in complex chemical environments. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. It is structured to offer not just raw data, but a deeper understanding of the underlying principles and experimental considerations that a senior application scientist would employ in the field.

Molecular Structure and Its Spectroscopic Implications

This compound (C₅H₄N₂O) is an aromatic aldehyde where the formyl group is attached to the 4-position of a pyrimidine ring. This arrangement of a π-deficient diazine ring directly conjugated with a carbonyl group dictates the electronic environment of the molecule and, consequently, its interaction with various spectroscopic probes. Understanding this structure is paramount to interpreting the resulting spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and electronic environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aldehydic proton and the three aromatic protons on the pyrimidine ring. The electron-withdrawing nature of the two nitrogen atoms and the carbonyl group significantly deshields these protons, causing them to resonate at high chemical shifts (downfield).

Experimental Protocol: ¹H NMR Sample Preparation

  • Analyte Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts. For this guide, we will reference data obtained in CDCl₃.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogeneous solution.

  • Analysis: Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of 300 MHz or higher for better resolution.

Data Summary: ¹H NMR of this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-aldehyde~10.2singlet-
H2~9.5singlet-
H6~9.2doublet~5.0
H5~8.1doublet~5.0

Interpretation and Insights:

  • Aldehydic Proton (H-aldehyde): The singlet at ~10.2 ppm is highly characteristic of an aldehydic proton and is significantly downfield due to the electron-withdrawing nature of the adjacent carbonyl group and the aromatic ring.

  • H2 Proton: The proton at the 2-position is the most deshielded of the ring protons, appearing as a singlet around 9.5 ppm. Its proximity to both ring nitrogens results in a strong downfield shift.

  • H6 and H5 Protons: These two protons form a coupled system, appearing as doublets. H6 is adjacent to a nitrogen atom, leading to a more downfield shift (~9.2 ppm) compared to H5 (~8.1 ppm). The coupling constant of approximately 5.0 Hz is typical for ortho-coupling in such a six-membered heterocyclic ring.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule.

Data Summary: ¹³C NMR of this compound

Carbon AssignmentChemical Shift (δ, ppm)
C=O (aldehyde)~193
C4~160
C2~159
C6~158
C5~122

Interpretation and Insights:

  • Carbonyl Carbon (C=O): The signal at ~193 ppm is characteristic of an aldehyde carbonyl carbon, which is highly deshielded.

  • Ring Carbons (C2, C4, C6): These carbons are significantly deshielded due to their direct attachment to or proximity to the electronegative nitrogen atoms, with chemical shifts in the range of 158-160 ppm.

  • C5 Carbon: This carbon is the most shielded of the ring carbons, appearing at ~122 ppm, as it is not directly bonded to a nitrogen atom.

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

Experimental Protocol: IR Spectroscopy (ATR)

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Background Scan: Record a background spectrum to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of this compound directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Data Summary: Key IR Absorptions for this compound

Wavenumber (cm⁻¹)Vibrational ModeIntensity
~3050C-H stretch (aromatic)Medium
~2850, ~2750C-H stretch (aldehyde)Weak
~1710C=O stretch (carbonyl)Strong
~1580-1400C=C and C=N stretchesMedium
~1200C-H in-plane bendMedium
~850C-H out-of-plane bendStrong

Interpretation and Insights:

  • Carbonyl Stretch (C=O): The strong absorption at ~1710 cm⁻¹ is a definitive indicator of the carbonyl group. Its position is influenced by conjugation with the pyrimidine ring.

  • Aldehyde C-H Stretch: The pair of weak bands around 2850 and 2750 cm⁻¹ (Fermi doublet) is highly characteristic of the C-H bond in an aldehyde.

  • Aromatic Stretches: The C-H stretching of the aromatic ring appears above 3000 cm⁻¹, while the C=C and C=N ring stretching vibrations are observed in the 1580-1400 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate the mass spectrum.

Data Summary: Key Fragments in the Mass Spectrum of this compound

m/zProposed FragmentRelative Intensity
108[M]⁺˙High
107[M-H]⁺High
80[M-CO]⁺˙Medium
53[C₃H₃N]⁺˙Medium

Interpretation and Insights:

  • Molecular Ion Peak ([M]⁺˙): The peak at m/z 108 corresponds to the molecular weight of this compound, confirming its elemental composition.

  • [M-H]⁺ Peak: A prominent peak at m/z 107 results from the loss of the aldehydic hydrogen atom.

  • [M-CO]⁺˙ Peak: The loss of a neutral carbon monoxide molecule from the molecular ion gives rise to a fragment at m/z 80, which corresponds to the pyrimidine radical cation.

  • Further Fragmentation: The pyrimidine ring can further fragment, leading to characteristic peaks such as m/z 53.

MassSpec_Fragmentation M [M]⁺˙ m/z 108 MH [M-H]⁺ m/z 107 M->MH - H• MCO [M-CO]⁺˙ m/z 80 M->MCO - CO C3H3N [C₃H₃N]⁺˙ m/z 53 MCO->C3H3N - HCN

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Conclusion

The spectroscopic data of this compound provides a detailed and consistent picture of its molecular structure. The combination of NMR, IR, and mass spectrometry allows for its unambiguous identification and provides a foundation for understanding its reactivity and potential applications. Each technique offers a unique and complementary perspective, and a comprehensive analysis requires the integration of data from all three. This guide serves as a foundational reference for researchers working with this important heterocyclic building block.

An In-depth Technical Guide: Pyrimidine-4-carbaldehyde as a Cornerstone Intermediate in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrimidine nucleus is a fundamental scaffold in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals. Among the diverse range of pyrimidine-based synthons, pyrimidine-4-carbaldehyde stands out as a uniquely versatile and powerful intermediate. Its strategic placement of an electrophilic aldehyde group on the electron-deficient pyrimidine ring creates a hub of reactivity, enabling the construction of complex, fused heterocyclic systems of significant medicinal interest. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound, offering researchers and drug development professionals a comprehensive resource grounded in mechanistic understanding and field-proven protocols.

Introduction: The Strategic Importance of a Versatile Building Block

The pyrimidine ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with applications ranging from antiviral to anticancer therapies.[1][2][3] The ability to functionalize and elaborate upon this scaffold is paramount in the quest for novel therapeutics. This compound (also known as 4-formylpyrimidine) has emerged as a critical building block in this endeavor.[1][4] This yellow crystalline solid, soluble in many organic solvents, provides a reactive aldehyde "handle" that serves as a gateway for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions.[4] This guide will dissect the key attributes of this intermediate, providing both the theoretical underpinnings and practical methodologies required for its effective utilization in the modern synthesis laboratory.

Section 1: Synthesis of this compound

The accessibility of this compound is crucial for its widespread use. Several reliable synthetic routes have been established, primarily involving the oxidation of a precursor methyl group or the direct formylation of the pyrimidine ring.

Key Synthetic Methodologies

Two principal methods dominate the synthesis of this compound:

  • Riley Oxidation of 4-Methylpyrimidine: This classical method utilizes selenium dioxide (SeO₂) to achieve the selective oxidation of the methyl group at the C4 position. The reaction is typically performed in a solvent like dioxane at elevated temperatures.[5] While effective, the toxicity of selenium reagents necessitates careful handling and purification.

  • Vilsmeier-Haack Formylation: This powerful reaction introduces a formyl group onto electron-rich aromatic and heteroaromatic rings.[6][7][8] While pyrimidines are generally electron-deficient, substituted pyrimidines with electron-donating groups can undergo Vilsmeier-Haack formylation.[9] The reagent, a chloroiminium salt, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][8]

Comparative Analysis of Synthetic Routes
Method Precursor Key Reagents Typical Yield Advantages Disadvantages
Riley Oxidation 4-MethylpyrimidineSelenium Dioxide (SeO₂)28-40%[5]Direct oxidation of a common precursor.Use of toxic selenium compounds; moderate yields.
Vilsmeier-Haack Substituted PyrimidineDMF, POCl₃48-49% (on diol)[9]High reactivity; widely applicable for formylation.[8]Requires electron-rich pyrimidines; potential for side reactions like chlorination.[6]
Detailed Experimental Protocol: Riley Oxidation

This protocol describes a representative synthesis of this compound from 4-methylpyrimidine using selenium dioxide.[5]

Causality: The choice of dioxane as a solvent is due to its high boiling point, which is necessary to achieve the required reaction temperature, and its ability to dissolve both the organic substrate and the selenium dioxide. The reaction is heated to drive the oxidation process, which involves the formation of a selenium ester intermediate followed by elimination.

  • Reagent Preparation: To a solution of 4-methylpyrimidine (1.0 g, 10.6 mmol) in 10 mL of dioxane, add selenium dioxide (1.2 g, 10.8 mmol).

  • Reaction Execution: Heat the reaction mixture to 100 °C and maintain for 5 hours.

  • Monitoring & Work-up: Monitor the reaction by TLC. After completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the selenium byproduct.

  • Extraction: Wash the filter cake thoroughly with ethyl acetate (200 mL). Combine the filtrates and concentrate under reduced pressure.

  • Purification: The resulting crude oil is suspended in dichloromethane and filtered to remove residual solids. The solvent is removed under vacuum to yield this compound as a dark brown oil (yield ~28%).[5]

Visualization: Synthetic Workflow

G cluster_synthesis Synthesis of this compound start 4-Methylpyrimidine reagent Selenium Dioxide (SeO₂) Dioxane, 100°C start->reagent Riley Oxidation product This compound reagent->product purification Filtration & Concentration product->purification

Caption: Workflow for the Riley Oxidation synthesis.

Section 2: The Versatile Reactivity Profile

The synthetic utility of this compound stems from the dual reactivity of its aldehyde group and the influence of the pyrimidine ring. The aldehyde functionality is a prime electrophilic site for a host of classical organic reactions.

Reactions at the Aldehyde Carbonyl
  • Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, Z-CH₂-Z).[10] It is a cornerstone of C=C bond formation and is typically catalyzed by a weak base.[10][11] This pathway is instrumental in creating α,β-unsaturated systems, which are themselves valuable intermediates for further transformations, including Michael additions and cycloadditions.[12]

  • Wittig Reaction: The Wittig reaction provides an unparalleled method for converting aldehydes into alkenes with absolute regiochemical control.[13][14][15] The aldehyde reacts with a phosphorus ylide (Wittig reagent), generated from a phosphonium salt and a strong base, to form an alkene and triphenylphosphine oxide.[16][17] The stereochemistry of the resulting alkene (Z or E) can often be controlled by the nature of the ylide used (stabilized vs. unstabilized).[14][16]

  • Schiff Base Formation and Reductive Amination: this compound readily condenses with primary amines to form imines (Schiff bases). These intermediates can be subsequently reduced, typically with reagents like sodium borohydride (NaBH₄), in a one-pot process known as reductive amination, to yield secondary amines. This is a fundamental and highly efficient method for constructing C-N bonds.

Visualization: Key Reaction Pathways

G cluster_reactions Core Reactivity main This compound reagent1 + Active Methylene Cmpd. (e.g., Malononitrile) main->reagent1 Knoevenagel Condensation reagent2 + Phosphorus Ylide (Ph₃P=CHR) main->reagent2 Wittig Reaction reagent3 1. + Primary Amine (R-NH₂) 2. Reducing Agent (e.g., NaBH₄) main->reagent3 Reductive Amination knoevenagel α,β-Unsaturated Product wittig Alkene reductive_amination Secondary Amine reagent1->knoevenagel reagent2->wittig reagent3->reductive_amination

Caption: Major reaction pathways of the aldehyde group.

Section 3: Application in the Synthesis of Fused Heterocycles

The true power of this compound is realized when it is employed as a key synthon for building more complex, fused heterocyclic systems.[3][18] Many of these fused systems, such as pyrimido[4,5-d]pyrimidines, are of significant interest in medicinal chemistry for their diverse biological activities.[18][19][20]

Case Study: Synthesis of Pyrimido[4,5-d]pyrimidines

The pyrimido[4,5-d]pyrimidine scaffold is found in compounds with potential as antitumor, antiviral, and neuroprotective agents.[19][20] A common strategy for their synthesis involves a multi-component reaction where this compound is a key electrophile.

Causality: The reaction logic involves an initial condensation of an amino-pyrimidine (like 6-aminouracil) with this compound. This generates a reactive intermediate which can then undergo intramolecular cyclization or react with another component to build the second pyrimidine ring. The electron-withdrawing nature of both pyrimidine rings influences the reactivity and stability of the final fused system.

Detailed Experimental Protocol: One-Pot Synthesis of a Pyrimido[4,5-d]pyrimidine Derivative

This protocol is a representative example of a one-pot synthesis.[21][22]

  • Reactant Mixture: In a round-bottom flask, combine 6-aminouracil (1 mmol), this compound (1 mmol), and a third component such as benzamidine hydrochloride (1 mmol) in ethanol (15 mL).

  • Catalyst Addition: Add a catalytic amount of a suitable acid or base (e.g., piperidine or acetic acid) to the mixture.[22]

  • Reaction: Reflux the mixture for 4-6 hours, monitoring progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization.

Visualization: Logic Flow to Fused Systems

G start This compound reagents + 6-Aminouracil + Amidine/N-nucleophile start->reagents intermediate Reactive Intermediate (e.g., Schiff Base) reagents->intermediate Condensation cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product Fused Pyrimido[4,5-d]pyrimidine Scaffold cyclization->product

Caption: From intermediate to fused heterocyclic core.

Section 4: Physicochemical and Spectroscopic Data

Accurate characterization is essential for verifying the identity and purity of this compound. The following data provides a self-validating system for researchers.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₅H₄N₂O[4][23]
Molecular Weight 108.1 g/mol [4]
Appearance Yellow crystalline solid / Dark brown oil[4][5]
Boiling Point 225.3 °C at 760 mmHg[23]
CAS Number 2435-50-9[4][23]
Spectroscopic Characterization

Spectroscopic data for this compound is distinctive. For comparison, data for the closely related pyridine-4-carbaldehyde is often used as a reference.[24][25]

  • ¹H NMR (DMSO-d₆): The proton NMR spectrum is characterized by key signals for the pyrimidine ring protons and the highly deshielded aldehyde proton.

    • δ ~10.0 ppm (s, 1H, -CHO)

    • δ ~9.3 ppm (s, 1H, H2-pyrimidine)

    • δ ~9.0 ppm (d, 1H, H6-pyrimidine)

    • δ ~8.0 ppm (d, 1H, H5-pyrimidine)

  • ¹³C NMR (DMSO-d₆): The carbon NMR shows the characteristic carbonyl signal and the signals for the pyrimidine ring carbons.

    • δ ~193 ppm (C=O, aldehyde)

    • δ ~160-150 ppm (C2, C4, C6 of pyrimidine)

    • δ ~125 ppm (C5 of pyrimidine)

  • IR (KBr, cm⁻¹): The infrared spectrum will show a strong, characteristic absorption for the aldehyde carbonyl stretching vibration.

    • ν ~1700-1730 cm⁻¹ (C=O stretch)

Conclusion and Future Outlook

This compound is more than just a simple aldehyde; it is a strategic intermediate that unlocks complex chemical space. Its predictable reactivity, coupled with its ability to serve as a linchpin in multi-component reactions, makes it an invaluable tool for medicinal chemists and researchers in heterocyclic chemistry. The continued development of novel synthetic routes utilizing this building block will undoubtedly lead to the discovery of new fused pyrimidine systems with potent and selective biological activities. As synthetic methodologies become more efficient and sustainable, the role of this compound as a cornerstone in drug discovery and materials science is set to expand even further.

References

"Pyrimidine-4-carbaldehyde" CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Pyrimidine-4-carbaldehyde: Synthesis, Reactivity, and Applications

Abstract

This compound, a pivotal heterocyclic aldehyde, stands as a cornerstone in contemporary synthetic and medicinal chemistry. Its unique molecular architecture, featuring an electron-deficient pyrimidine ring coupled with a reactive aldehyde functional group, imparts a versatile chemical profile that is highly sought after in the design of complex molecular targets. This guide provides a comprehensive exploration of this compound, from its fundamental physicochemical properties and molecular structure to detailed synthetic protocols and mechanistic insights into its characteristic reactions. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its critical role as a versatile building block, its applications in the synthesis of biologically active compounds, and the essential safety protocols for its handling and storage.

Introduction to this compound

The pyrimidine nucleus is a fundamental structural motif present in a vast array of biologically significant molecules, including the nucleobases uracil, thymine, and cytosine, which form the building blocks of nucleic acids.[1][2] This inherent biological relevance has positioned pyrimidine derivatives as privileged scaffolds in drug discovery, with applications spanning anticancer, antimicrobial, antiviral, and anti-inflammatory therapies.[2][3][4][5]

This compound (also known as 4-formylpyrimidine) emerges as a particularly valuable derivative. It serves as a bifunctional synthetic intermediate: the aldehyde group offers a gateway to a multitude of classical organic transformations, while the pyrimidine ring provides a stable, electron-deficient core that can be further functionalized or utilized for its specific electronic and steric properties. Its utility as a building block for creating more complex pharmaceutical and agrochemical compounds is a primary driver of its importance in chemical research and development.[6]

This guide aims to consolidate the technical knowledge surrounding this compound, providing a self-validating framework for its synthesis, manipulation, and application, grounded in authoritative scientific principles.

Molecular Structure and Identification

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. This compound is structurally defined by a formyl group (-CHO) attached to the C4 position of a 1,3-diazine (pyrimidine) ring.

Molecular Structure of this compoundFigure 1. 2D Molecular Structure of this compound.

The key identifiers and molecular properties are summarized in the table below for quick reference.

IdentifierValueSource(s)
CAS Number 2435-50-9[6][7][8][9][10]
Molecular Formula C₅H₄N₂O[6][7][9]
Molecular Weight 108.10 g/mol [6][7][8][9]
IUPAC Name This compound[11]
Synonyms 4-Pyrimidinecarboxaldehyde, 4-Formylpyrimidine[6][7]
InChI InChI=1S/C5H4N2O/c8-3-5-1-2-6-4-7-5/h1-4H[6][12]
Canonical SMILES C1=CN=CN=C1C=O[6][12]

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties of this compound is crucial for its effective use in experimental design, from selecting appropriate solvent systems to predicting its behavior in reaction mixtures.

PropertyValue / DescriptionSource(s)
Appearance Yellow crystalline solid or colorless to light yellow liquid with a pungent odor.[6]
Solubility Soluble in organic solvents; limited solubility in water.[6]
pKa (Predicted) -0.14 ± 0.10[6]
Topological Polar Surface Area 42.8 Ų[6]
Hydrogen Bond Acceptor Count 3[6]

Spectroscopic Characterization Insights:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (typically δ 9-10 ppm) and the three aromatic protons on the pyrimidine ring, with chemical shifts and coupling constants characteristic of the heteroaromatic system.

  • ¹³C NMR: The carbon NMR would feature a signal for the carbonyl carbon of the aldehyde at a significantly downfield position (δ > 180 ppm), in addition to signals for the four unique carbons of the pyrimidine ring.

  • Infrared (IR) Spectroscopy: A strong, characteristic C=O stretching vibration for the aldehyde is expected around 1700-1720 cm⁻¹. C-H stretching of the aldehyde proton may appear around 2720-2820 cm⁻¹. Aromatic C=C and C=N stretching vibrations would be present in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to its monoisotopic mass of approximately 108.03 Da.[6]

Synthesis of this compound

The synthesis of this compound often leverages the oxidation of a more readily available precursor, 4-methylpyrimidine. The choice of oxidant is critical to selectively oxidize the methyl group to an aldehyde without over-oxidation to a carboxylic acid or degradation of the sensitive pyrimidine ring.

Causality of Experimental Choice: Selenium dioxide (SeO₂) is a preferred reagent for the allylic and benzylic oxidation of methyl groups to aldehydes. Its efficacy in this context stems from its ability to perform a controlled oxidation under conditions that are often compatible with heterocyclic systems. The reaction proceeds via an ene reaction followed by a[7][8]-sigmatropic rearrangement.

Experimental Protocol: Oxidation of 4-Methylpyrimidine

This protocol is based on a reported synthetic method for this compound.[10]

Step 1: Reaction Setup

  • To a 10 mL solution of dioxane, add 1.0 g (10 mmol, 1.0 eq.) of 4-methylpyrimidine.

  • Add 1.2 g (10 mmol, 1.0 eq.) of selenium dioxide (SeO₂) to the solution. Note: Selenium dioxide is highly toxic. Handle with extreme caution in a fume hood.

Step 2: Initial Reaction and Heating

  • Heat the reaction mixture to 100 °C with stirring.

  • Maintain this temperature for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Additional Reagent and Continued Heating

  • After 5 hours, cool the mixture to room temperature.

  • Add an additional 0.25 g (2.3 mmol, 0.23 eq.) of selenium dioxide.

  • Resume heating at 100 °C for 1 additional hour to drive the reaction to completion.[10]

Step 4: Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the precipitated selenium metal byproduct.[10]

  • Wash the filter cake thoroughly with 200 mL of ethyl acetate.

  • Combine the filtrates and concentrate them under reduced pressure (rotary evaporation). The resulting crude product will be a dark brown oil.[10]

Step 5: Purification

  • Suspend the dark brown oil in 200 mL of dichloromethane and filter to remove any insoluble impurities.

  • Remove the solvent from the filtrate under vacuum to yield this compound as a dark brown oily product (yield reported as ~28%).[10] Further purification can be achieved via column chromatography if a higher purity is required.

SynthesisWorkflow cluster_reactants Reactants & Solvent cluster_process Reaction & Work-up R1 4-Methylpyrimidine P1 Heat to 100°C for 5h R1->P1 R2 Selenium Dioxide (SeO₂) R2->P1 Solvent Dioxane Solvent->P1 P2 Add more SeO₂ Heat for 1h P1->P2 P3 Filter through Celite® P2->P3 P4 Concentrate Filtrate P3->P4 P5 Purify with CH₂Cl₂ P4->P5 Product This compound P5->Product

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dictated by two key features: the electrophilic aldehyde carbon and the electron-deficient pyrimidine ring. This duality allows for a wide range of transformations, making it a versatile synthon.

Reactions of the Aldehyde Functional Group

The aldehyde group is a classic electrophilic site, susceptible to nucleophilic attack. This enables a host of well-established transformations crucial for molecular elaboration:

  • Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) forms a new C-N bond, yielding substituted aminomethyl-pyrimidines. This is a cornerstone reaction in medicinal chemistry for introducing amine diversity.

  • Wittig Reaction: Reaction with a phosphorus ylide converts the aldehyde into an alkene, providing a reliable method for C=C bond formation.

  • Condensation Reactions: Base-catalyzed condensation with active methylene compounds (e.g., malononitrile, in a Knoevenagel condensation) or ketones (Claisen-Schmidt condensation) extends the carbon framework.[13]

  • Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding pyrimidine-4-carboxylic acid or reduced to pyrimidine-4-methanol, providing access to different oxidation states.

Reactivity of the Pyrimidine Ring

The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, rendering the ring electron-deficient. This has two major consequences:

  • Resistance to Electrophilic Aromatic Substitution: The ring is deactivated towards typical electrophilic attack (e.g., nitration, halogenation).

  • Susceptibility to Nucleophilic Aromatic Substitution (SNAr): The ring is activated towards attack by strong nucleophiles, particularly if a leaving group is present at the 2, 4, or 6 positions. While the parent this compound does not have a leaving group, this property is fundamental to the chemistry of many pyrimidine derivatives and informs synthetic strategy. For instance, halogenated pyrimidines readily undergo SNAr reactions with nucleophiles like amines or alkoxides.[13]

ReactivityDiagram cluster_aldehyde Aldehyde Reactions cluster_ring Ring Reactivity Core This compound ReductiveAmination Reductive Amination Core->ReductiveAmination R₂NH, [H] Wittig Wittig Reaction Core->Wittig Ph₃P=CR₂ Condensation Condensation Core->Condensation CH₂(CN)₂, base SNAr Nucleophilic Aromatic Substitution (SNAr) (on activated derivatives) Core->SNAr Nu⁻ (on halo-pyrimidines)

Caption: Key reaction pathways for this compound.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient itself but rather a critical starting material for constructing molecules with potential therapeutic value.[6] Its derivatives have been investigated for a wide spectrum of biological activities.

  • Anticancer Agents: The pyrimidine scaffold is central to many kinase inhibitors and other anticancer drugs.[2] By using this compound, medicinal chemists can synthesize libraries of compounds to screen for activity against various cancer cell lines.

  • Antimicrobial and Antifungal Agents: Pyrimidine derivatives have shown promise as antibacterial and antifungal compounds.[3][6] The aldehyde handle allows for the facile introduction of pharmacophores known to interact with microbial targets.

  • Agrochemicals: The structural motifs accessible from this compound are also relevant in the development of new herbicides and pesticides.[6]

The pathway from this simple building block to a potential drug candidate involves a multi-stage process of synthesis, screening, and optimization.

DrugDiscoveryPath Start This compound (Building Block) Synth Chemical Synthesis (e.g., Reductive Amination, Condensation) Start->Synth Library Compound Library (Diverse Derivatives) Synth->Library Screen Biological Screening (e.g., Anticancer, Antimicrobial assays) Library->Screen Hit Hit Compound (Shows Activity) Screen->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Logical flow from building block to drug candidate.

Safety, Handling, and Storage

As a reactive chemical, this compound requires careful handling to mitigate risks. It is classified as an irritant.

Hazard ClassGHS StatementSource
Skin Irritation H315: Causes skin irritation.[6]
Eye Irritation H319: Causes serious eye irritation.[6]
Respiratory Irritation H335: May cause respiratory irritation.[6]

Self-Validating Safety Protocol:

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors. Ensure an eyewash station and safety shower are immediately accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.

    • Respiratory Protection: If working outside a fume hood (not recommended), a NIOSH-approved respirator with an organic vapor cartridge is required.

  • Handling: Avoid all personal contact, including inhalation and ingestion.[14] Prevent contact with skin and eyes.[15] Use spark-proof tools if transferring large quantities.[15]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15] For long-term stability, it is recommended to store in a freezer (-20°C) under an inert atmosphere (e.g., nitrogen or argon).[8][15] Keep away from sources of ignition.[15]

  • Spills & Disposal: In case of a spill, absorb with an inert material like vermiculite or sand and place in a suitable container for chemical waste disposal.[15] Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a deceptively simple molecule with profound utility in modern organic synthesis and drug discovery. Its value lies in its dual reactivity, offering a reliable handle for carbon-carbon and carbon-heteroatom bond formation while providing a stable, biologically relevant heterocyclic core. A thorough understanding of its properties, synthetic routes, and reactivity is essential for any scientist aiming to leverage its potential. By adhering to rigorous and validated protocols for its synthesis and handling, researchers can safely and effectively unlock the vast chemical space accessible from this versatile building block, paving the way for the next generation of pharmaceuticals and advanced materials.

References

Physical and chemical properties of "Pyrimidine-4-carbaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Pyrimidine-4-carbaldehyde

Introduction

This compound, with the CAS Registry Number 2435-50-9 , is a pivotal heterocyclic building block in the fields of medicinal chemistry and organic synthesis.[1][2] As a derivative of pyrimidine, a core structure of nucleobases, this compound's unique electronic properties and reactive aldehyde functionality make it a versatile precursor for a wide array of complex molecules.[1][3] Its significance is particularly pronounced in the development of novel therapeutic agents, owing to the pyrimidine scaffold's established presence in numerous FDA-approved drugs.[1]

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, spectral characteristics, and applications, with a focus on its utility for researchers, scientists, and drug development professionals. The information presented herein is synthesized from established chemical literature and supplier technical data to ensure accuracy and reliability.

Molecular Structure and Physicochemical Properties

This compound is characterized by a pyrimidine ring substituted with a formyl group at the 4-position. This substitution pattern significantly influences the molecule's reactivity and physical characteristics. The nitrogen atoms in the pyrimidine ring act as electron-withdrawing groups, which enhances the electrophilicity of the aldehyde's carbonyl carbon, making it susceptible to nucleophilic attack.

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 2435-50-9[1][2][4][5][6][7]
Molecular Formula C₅H₄N₂O[1][2][4][6][7]
Molecular Weight 108.1 g/mol [1][2][4][8][7]
Appearance Clear, faint yellow to dark yellow liquid; may also be a yellow crystalline solid.[1][9]
Boiling Point 225.3 °C at 760 mmHg (Predicted)[4][6][8]
Density 1.234 g/cm³ (Predicted)[4][6][10]
pKa -0.14 ± 0.10 (Predicted)[1][10]
Flash Point 92.6 °C[4][6]
Solubility Soluble in organic solvents; limited solubility in water.[1] For other pyrimidine derivatives, solubility has been observed in methanol, chloroform, N,N-dimethylformamide, tetrahydrofuran, 1,4-dioxane, and ethyl acetate, with solubility generally increasing with temperature.[11][12]
Storage Store in a freezer under -20°C, under an inert atmosphere.[7][10]

Chemical Reactivity and Stability

This compound's reactivity is dominated by its formyl group and the electron-deficient nature of the pyrimidine ring.

2.1 Reactivity Profile

The aldehyde functional group is a versatile handle for various chemical transformations.[3] Key reactions include:

  • Oxidation: The aldehyde can be readily oxidized to the corresponding pyrimidine-4-carboxylic acid.

  • Reduction: Reduction of the aldehyde yields 4-(hydroxymethyl)pyrimidine.

  • Nucleophilic Addition: The electrophilic carbonyl carbon readily undergoes addition reactions with a variety of nucleophiles, including organometallic reagents (e.g., Grignard reagents) and cyanide.

  • Condensation Reactions: It serves as a substrate in condensation reactions, such as the Knoevenagel condensation, with active methylene compounds to form more complex structures.[13] It also forms Schiff bases with primary amines.

  • Wittig Reaction: The aldehyde can be converted to an alkene through the Wittig reaction.

The pyrimidine ring itself can participate in reactions, although its electron-deficient nature makes it less susceptible to electrophilic aromatic substitution.

main This compound reduct Reduction (e.g., NaBH₄) main->reduct oxid Oxidation (e.g., KMnO₄) main->oxid wittig Wittig Reaction (e.g., Ph₃P=CHR) main->wittig knoev Knoevenagel Condensation (e.g., CH₂(CN)₂) main->knoev grignard Grignard Reaction (e.g., RMgBr) main->grignard prod_alc 4-(Hydroxymethyl)pyrimidine reduct->prod_alc prod_acid Pyrimidine-4-carboxylic Acid oxid->prod_acid prod_alkene 4-(Alkenyl)pyrimidine wittig->prod_alkene prod_cond Substituted Alkene knoev->prod_cond prod_sec_alc Secondary Alcohol grignard->prod_sec_alc start 4-Methylpyrimidine in Dioxane reagent Add Selenium Dioxide (SeO₂) start->reagent heat Heat at 100°C for 5 hours reagent->heat cool Cool to Room Temperature heat->cool filter Filter through Celite cool->filter wash Wash filter cake with Ethyl Acetate filter->wash concentrate Combine filtrates and concentrate under vacuum wash->concentrate suspend Suspend resulting oil in Dichloromethane concentrate->suspend filter2 Filter the suspension suspend->filter2 final Remove solvent under vacuum to yield this compound filter2->final

References

"Pyrimidine-4-carbaldehyde" reaction with primary amines mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reaction of Pyrimidine-4-carbaldehyde with Primary Amines: Mechanisms, Protocols, and Applications in Drug Discovery

Abstract and Introduction

The pyrimidine ring is a cornerstone heterocycle in medicinal chemistry and drug development, forming the core scaffold of numerous therapeutic agents, including antivirals and kinase inhibitors.[1] Its prevalence is largely due to its ability to engage in multiple hydrogen bonding interactions and serve as a versatile synthetic platform. This compound, in particular, has emerged as a critical building block, enabling the introduction of diverse functionalities at the 4-position of the pyrimidine ring.[2] This guide provides an in-depth examination of the reaction between this compound and primary amines, a fundamental transformation that leads to the formation of N-substituted (pyrimidin-4-yl)methanamines.

This reaction typically proceeds through two key stages: the initial condensation to form a Schiff base (imine), followed by a reduction step in a process known as reductive amination.[3] This guide will dissect the underlying mechanisms of both stages, provide field-tested experimental protocols, discuss the critical parameters that influence reaction outcomes, and highlight the strategic importance of this reaction in the synthesis of biologically active molecules. For researchers and scientists in drug development, mastering this reaction is essential for the rational design and synthesis of novel pyrimidine-based therapeutics.

The Core Reaction: Mechanism and Theory

The conversion of this compound to a secondary amine via reaction with a primary amine is a two-part process. Understanding the mechanism of each part is crucial for optimizing reaction conditions and achieving high yields.

Part A: Schiff Base (Imine) Formation

The condensation of an aldehyde with a primary amine to form an imine, or Schiff base, is a reversible reaction that is typically catalyzed by a catalytic amount of acid.[4] The reaction proceeds through a carbinolamine intermediate.

Mechanism of Imine Formation:

  • Nucleophilic Attack: The lone pair of the primary amine's nitrogen atom attacks the electrophilic carbonyl carbon of this compound. This forms a zwitterionic intermediate.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, resulting in a neutral amino alcohol, also known as a carbinolamine.

  • Protonation of Hydroxyl Group: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water).

  • Dehydration: The lone pair on the nitrogen atom helps to eliminate the water molecule, forming a resonance-stabilized iminium ion.

  • Deprotonation: A base (such as the solvent or another amine molecule) removes the proton from the nitrogen, yielding the final neutral imine product and regenerating the acid catalyst.

Generally, the rate-determining step is the dehydration of the carbinolamine, which is why acid catalysis is often employed.[4]

Schiff_Base_Formation cluster_caption Fig 1. Mechanism of Acid-Catalyzed Imine Formation Pyr4CHO This compound Zwitterion Zwitterionic Intermediate Pyr4CHO->Zwitterion 1. Nucleophilic Attack RNH2 Primary Amine (R-NH2) RNH2->Zwitterion Carbinolamine Carbinolamine Zwitterion->Carbinolamine 2. Proton Transfer Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine 3. Protonation Iminium Iminium Ion Protonated_Carbinolamine->Iminium 4. Dehydration H2O H2O Protonated_Carbinolamine->H2O Imine Imine (Schiff Base) Iminium->Imine 5. Deprotonation H_plus H+ H_plus->Carbinolamine H3O_plus H3O+ caption_node The reaction proceeds via a carbinolamine intermediate.

Caption: Mechanism of Acid-Catalyzed Imine Formation.

Part B: Reductive Amination to Secondary Amines

While the imine itself can be a target molecule, the more common application in drug discovery is its subsequent reduction to a stable secondary amine. This can be done in a separate step or, more efficiently, in a one-pot procedure where the imine is reduced as it is formed.

Mechanism of Imine Reduction: This step involves the reduction of the C=N double bond. The choice of reducing agent is critical. Mild hydride reagents are preferred as they are selective for the iminium ion over the starting aldehyde, which is crucial for one-pot reactions.

Common Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice. Its reduced reactivity compared to sodium borohydride (NaBH₄) prevents the reduction of the starting aldehyde. It is also tolerant of mildly acidic conditions used to catalyze imine formation. Other reagents like sodium cyanoborohydride (NaBH₃CN) are also effective but are more toxic. Catalytic hydrogenation can also be employed.[1]

Reductive_Amination_Workflow cluster_caption Fig 2. One-Pot Reductive Amination Workflow start This compound + Primary Amine (R-NH2) imine_formation Imine Formation (Acid Catalyst, e.g., Acetic Acid) start->imine_formation imine_intermediate Imine Intermediate (in situ) imine_formation->imine_intermediate reduction Reduction of Imine/Iminium Ion imine_intermediate->reduction product N-substituted (pyrimidin-4-yl)methanamine reduction->product reagent Reducing Agent (e.g., NaBH(OAc)3) reagent->reduction caption_node A streamlined process from aldehyde to secondary amine.

Caption: One-Pot Reductive Amination Workflow.

Experimental Protocols and Methodologies

The successful synthesis of N-substituted (pyrimidin-4-yl)methanamines relies on robust and reproducible protocols. The following sections detail the synthesis of the precursor and provide a general methodology for the title reaction.

Synthesis of this compound

The aldehyde precursor is most commonly prepared by the oxidation of the corresponding alcohol (4-hydroxymethylpyrimidine) or methyl group (4-methylpyrimidine).[2] The Riley oxidation, using selenium dioxide, is a well-established method for converting the methylpyrimidine to the desired carbaldehyde.[1]

Protocol: Riley Oxidation of 4-Methylpyrimidine [1]

  • A mixture of 4-methylpyrimidine (1.0 eq) and selenium dioxide (1.0-1.2 eq) in a suitable solvent (e.g., dioxane/water) is heated to reflux.

  • The reaction progress is monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated black selenium is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Protocol: One-Pot Reductive Amination

This one-pot procedure is highly efficient for generating libraries of secondary amines for drug discovery programs.

  • Imine Formation: To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane (DCM) or dichloroethane (DCE)) is added the primary amine (1.0-1.2 eq).

  • Catalysis: A catalytic amount of acetic acid (e.g., 0.1 eq) is added to the mixture to facilitate imine formation. The mixture is stirred at room temperature for 30-60 minutes.

  • Reduction: Sodium triacetoxyborohydride (1.2-1.5 eq) is added portion-wise to the reaction mixture. Causality Note: Portion-wise addition is crucial to control any exotherm and gas evolution. The reaction is then stirred at room temperature for 12-24 hours. Progress is monitored by TLC or LC-MS until the starting aldehyde is consumed.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Safety Note: Quenching should be performed slowly as gas evolution (H₂) will occur.

  • Extraction: The mixture is transferred to a separatory funnel, and the product is extracted with an organic solvent (e.g., DCM or ethyl acetate).

  • Washing: The combined organic layers are washed sequentially with water and brine to remove inorganic salts.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography or recrystallization to afford the pure N-substituted (pyrimidin-4-yl)methanamine.

Data Presentation: Reagent Selection

The choice of reducing agent is a critical parameter in reductive amination. The table below summarizes the properties and typical applications of common reagents.

Reducing AgentAbbreviationTypical ConditionsAdvantagesDisadvantages
Sodium TriacetoxyborohydrideNaBH(OAc)₃Anhydrous DCM or DCE, often with AcOH catalystMild and selective for imines/iminium ions over aldehydes; tolerant of mild acid.Moisture sensitive; relatively expensive.
Sodium CyanoborohydrideNaBH₃CNMethanol, often with pH control (6-7)Effective and tolerant of a wide pH range.Highly toxic (releases HCN gas in strong acid).
Sodium BorohydrideNaBH₄Protic solvents (MeOH, EtOH)Inexpensive and powerful.Can reduce the starting aldehyde; requires careful pH and temperature control.[5]
Catalytic HydrogenationH₂, Pd/CVarious solvents (MeOH, EtOH, EtOAc)"Green" reagent, high atom economy.Requires specialized hydrogenation equipment; may reduce other functional groups (e.g., nitro, alkynes).

Applications in Drug Development and Medicinal Chemistry

The (pyrimidin-4-yl)methanamine scaffold is a privileged structure in modern drug discovery. The secondary amine provides a key hydrogen bond donor and acceptor site, while the substituent introduced from the primary amine allows for fine-tuning of a compound's physicochemical and pharmacological properties, such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Case Study: Kinase Inhibitors Many kinase inhibitors feature a hinge-binding pyrimidine core. The N-substituted methanamine moiety at the 4-position often extends into the solvent-exposed region of the ATP-binding pocket. This allows for the introduction of various groups to enhance potency and target specific subpockets within the kinase domain. The synthetic route described herein is a primary method for generating analogs during the lead optimization phase of a kinase inhibitor drug discovery project.

Conclusion

The reaction of this compound with primary amines is a powerful and versatile transformation in the synthetic chemist's toolbox. The two-stage mechanism, involving imine formation and subsequent reduction, provides multiple points for control and optimization. The one-pot reductive amination protocol, particularly using sodium triacetoxyborohydride, represents a robust and highly efficient method for synthesizing diverse libraries of N-substituted (pyrimidin-4-yl)methanamines. A thorough understanding of the reaction mechanism and the factors influencing its outcome is paramount for professionals in drug development aiming to leverage the unique properties of the pyrimidine scaffold in the design of next-generation therapeutics.

References

The Synthetic Journey of a Versatile Building Block: A Technical Guide to Pyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrimidine-4-carbaldehyde in Modern Chemistry

In the landscape of heterocyclic chemistry, pyrimidine and its derivatives stand as a cornerstone, integral to the structure of nucleobases in DNA and RNA and central to a vast array of pharmaceuticals and agrochemicals.[1][2][3] Among the myriad of substituted pyrimidines, this compound (CAS No: 2435-50-9) has emerged as a particularly valuable and versatile intermediate.[4][5] Its aldehyde functional group serves as a reactive handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures with diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[6][7][8][9] This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic routes to this compound, offering a critical analysis of key methodologies and their practical application for researchers, scientists, and professionals in drug development.

A Historical Perspective: The Dawn of Pyrimidine Chemistry

The systematic study of pyrimidines dates back to 1884, when Pinner first synthesized derivatives by condensing ethyl acetoacetate with amidines.[3] The parent pyrimidine ring was first prepared by Gabriel and Colman in 1900.[3] These early explorations laid the groundwork for the synthesis of a vast library of pyrimidine-containing compounds. The journey to efficiently synthesize specifically functionalized pyrimidines, such as this compound, has been a continuous pursuit of elegance, efficiency, and scalability.

Key Synthetic Strategies for this compound

The synthesis of this compound can be broadly categorized into several key approaches, each with its own set of advantages and limitations. The choice of a particular method is often dictated by the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

Oxidation of 4-Methylpyrimidine: The Riley Oxidation

A classical and direct approach to this compound involves the oxidation of the readily available 4-methylpyrimidine. The Riley oxidation, which employs selenium dioxide (SeO₂), is a well-established method for the oxidation of activated methyl groups to aldehydes.[5][6]

Mechanism and Rationale: The reaction proceeds through an ene reaction followed by a[4][5]-sigmatropic rearrangement. Selenium dioxide is a specific and effective oxidizing agent for this transformation due to its ability to selectively oxidize allylic and benzylic C-H bonds. The choice of dioxane as a solvent is crucial as it is relatively inert and can withstand the required reaction temperatures.

Experimental Protocol: Synthesis of this compound via Riley Oxidation [5]

Materials:

  • 4-Methylpyrimidine

  • Selenium dioxide (SeO₂)

  • Dioxane

  • Celite

  • Ethyl acetate

  • Dichloromethane

Procedure:

  • To a solution of 4-methylpyrimidine (1.0 g, 10 mmol, 1.0 eq.) in 10 mL of dioxane, add selenium dioxide (1.2 g, 10 mmol, 1.0 eq.).

  • Heat the reaction mixture at 100 °C for 5 hours.

  • Cool the mixture to room temperature and add an additional portion of selenium dioxide (0.25 g, 2.3 mmol, 0.23 eq.).

  • Continue heating at 100 °C for 1 hour.

  • After completion of the reaction, cool the mixture to room temperature and filter through a pad of Celite.

  • Wash the filter cake with 200 mL of ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Suspend the resulting dark brown oil in 200 mL of dichloromethane and filter.

  • Remove the solvent under vacuum to yield this compound as a dark brown oily product (0.3 g, 2.8 mmol, 28% yield).

Oxidation of 4-Hydroxymethylpyrimidine

An alternative oxidative strategy involves the chemoselective oxidation of 4-hydroxymethylpyrimidine.[6] This method is advantageous when the corresponding alcohol is more readily accessible than the methyl-substituted pyrimidine.

Causality in Reagent Selection: A variety of oxidizing agents can be employed for this transformation, such as manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or Swern oxidation conditions. The choice of oxidant depends on the substrate's sensitivity and the desired reaction conditions. For instance, MnO₂ is a mild and selective reagent for the oxidation of allylic and benzylic alcohols.

Formylation Reactions: The Vilsmeier-Haack and Reimer-Tiemann Reactions

Direct formylation of the pyrimidine ring represents another synthetic avenue. The Vilsmeier-Haack reaction, which utilizes a phosphoryl chloride/dimethylformamide (DMF) mixture, can introduce a formyl group onto electron-rich heterocyclic systems.[10] Similarly, the Reimer-Tiemann reaction, employing chloroform and a strong base, has been reported for the synthesis of pyrimidine-5-carboxaldehydes and could potentially be adapted.[11]

Mechanistic Insight: The Vilsmeier-Haack reaction proceeds via the formation of the electrophilic Vilsmeier reagent, which then attacks the electron-rich pyrimidine ring. The Reimer-Tiemann reaction involves the in-situ generation of dichlorocarbene as the key electrophile.

Organometallic Approaches: Metal-Halogen Exchange

A more modern and versatile approach involves the use of organometallic intermediates. For instance, a one-pot synthesis of pyrimidine-5-carboxaldehyde has been achieved from 5-bromopyrimidine via a metal-halogen exchange with n-butyllithium at low temperatures, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[12] While this has been demonstrated for the 5-isomer, similar logic can be applied to the synthesis of this compound from a suitable 4-halopyrimidine precursor.

Controlling Reactivity: The low reaction temperature (-100 °C) is critical to prevent the decomposition of the unstable pyrimidin-5-yl-lithium intermediate.[12] The choice of the formylating agent is also crucial for achieving good yields.

Comparative Analysis of Synthetic Methodologies

Synthetic Method Starting Material Key Reagents Typical Yields Advantages Disadvantages
Riley Oxidation 4-MethylpyrimidineSelenium dioxide28%[5]Direct, uses readily available starting material.Use of toxic selenium compounds, moderate yields.
Oxidation of Alcohol 4-HydroxymethylpyrimidineMnO₂, PCC, etc.Good[6]Milder conditions, high chemoselectivity.Requires pre-functionalized starting material.
Vilsmeier-Haack PyrimidinePOCl₃, DMFVariableDirect formylation.Requires electron-rich pyrimidine, harsh reagents.
Metal-Halogen Exchange 4-Halopyrimidinen-BuLi, DMFGood (for 5-isomer)[12]High functional group tolerance, versatile.Requires cryogenic conditions, moisture sensitive.

Visualizing the Synthetic Pathways

To better illustrate the core synthetic strategies, the following diagrams depict the key transformations.

Riley_Oxidation Start 4-Methylpyrimidine Intermediate1 Ene Adduct Start->Intermediate1 SeO₂ Intermediate2 [2,3]-Sigmatropic Rearrangement Intermediate Intermediate1->Intermediate2 [2,3] Product This compound Intermediate2->Product - Se, - H₂O

Caption: The Riley Oxidation of 4-Methylpyrimidine.

Alcohol_Oxidation Start 4-Hydroxymethylpyrimidine Product This compound Start->Product [Oxidizing Agent] e.g., MnO₂

Caption: Oxidation of 4-Hydroxymethylpyrimidine.

Organometallic_Route Start 4-Bromopyrimidine Intermediate 4-Pyrimidinyllithium Start->Intermediate n-BuLi, THF, -100 °C Product This compound Intermediate->Product DMF

References

"Pyrimidine-4-carbaldehyde" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Pyrimidine-4-carbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. We will delve into its fundamental properties, reliable synthetic protocols, characteristic reactivity, and significant applications, particularly within the realm of drug development. The insights provided are grounded in established chemical principles and validated experimental practices, designed for researchers, scientists, and professionals in the pharmaceutical industry.

Nomenclature and Chemical Identification

Correctly identifying a chemical entity is the foundation of reproducible science. This compound is known by several names, which can be a source of confusion. The authoritative IUPAC name is This compound [1][2]. However, it is frequently encountered in literature and commercial catalogs under various synonyms.

Common Synonyms:

  • Pyrimidine-4-carboxaldehyde[1][3]

  • 4-Formylpyrimidine[1][3]

  • 4-Pyrimidinecarboxaldehyde[1][3]

  • 4-Formyl-1,3-diazine[1][3]

Key Identifiers:

  • CAS Number: 2435-50-9[1][3]

  • Molecular Formula: C₅H₄N₂O[1][3]

  • InChI Key: OKULHRWWYCFJAB-UHFFFAOYSA-N[3]

  • Canonical SMILES: C1=CN=CN=C1C=O[3]

Caption: Chemical structure of this compound.

Physicochemical Properties

Understanding the physical and chemical properties of a reagent is critical for designing experiments, choosing appropriate solvents, and ensuring safe handling. This compound is typically a yellow to dark brown oily product or crystalline solid.[3][4] It is soluble in common organic solvents but demonstrates limited solubility in water.[3]

PropertyValueSource(s)
Molecular Weight 108.1 g/mol [1][3]
Monoisotopic Mass 108.032362755 Da[3]
Appearance Colorless to light yellow liquid / Dark brown oil[3][4]
Topological Polar Surface Area 42.8 Ų[3]
Hydrogen Bond Acceptor Count 3[3]
pKa -0.14 ± 0.10 (Predicted)[3]

Synthesis Protocol: Oxidation of 4-Methylpyrimidine

A common and reliable method for the laboratory-scale synthesis of this compound is the direct oxidation of 4-methylpyrimidine using selenium dioxide (SeO₂).[4] This protocol leverages the ability of SeO₂ to selectively oxidize activated methyl groups adjacent to a heteroaromatic ring system.

Causality of Experimental Choices:

  • Reagent: Selenium dioxide is chosen for its efficacy in oxidizing allylic and benzylic C-H bonds to aldehydes. The methyl group at the 4-position of the pyrimidine ring is similarly activated, making it a suitable substrate.

  • Solvent: Dioxane is used as the solvent due to its relatively high boiling point, which allows the reaction to be conducted at the required temperature (100 °C), and its ability to dissolve both the starting material and the oxidizing agent.

  • Work-up: Filtration through Celite is a crucial step. The reaction produces elemental selenium as a finely divided black precipitate, which can be difficult to remove via standard filtration. Celite, a diatomaceous earth, provides a porous filter bed that effectively traps these fine particles. The use of dichloromethane to suspend the crude oil aids in precipitating and removing residual selenium and other insoluble impurities.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a solution of 4-methylpyrimidine (1.0 g, 10.6 mmol, 1.0 eq.) in 10 mL of dioxane, add selenium dioxide (1.2 g, 10.8 mmol, 1.02 eq.).

  • Heating: Heat the reaction mixture to 100 °C and maintain for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Additional Reagent: After 5 hours, cool the mixture to room temperature and add a second portion of selenium dioxide (0.25 g, 2.3 mmol, 0.21 eq.). Resume heating at 100 °C for an additional 1 hour to drive the reaction to completion.[4]

  • Filtration and Concentration: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the black selenium byproduct. Wash the filter cake with ethyl acetate (200 mL). Combine the filtrates and concentrate them under reduced pressure to yield a dark brown oil.[4]

  • Purification: Suspend the resulting crude oil in dichloromethane (200 mL) and filter again to remove any remaining insoluble impurities. Concentrate the filtrate under vacuum to afford this compound.[4] The typical yield for this procedure is around 28%.[4]

  • Validation: The identity and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and compared with literature data.

start 4-Methylpyrimidine + SeO₂ in Dioxane heat1 Heat to 100 °C (5 hours) start->heat1 add_seo2 Cool & Add more SeO₂ heat1->add_seo2 heat2 Heat to 100 °C (1 hour) add_seo2->heat2 filter Cool & Filter through Celite heat2->filter concentrate Concentrate Filtrate filter->concentrate purify Suspend in DCM & Filter concentrate->purify product This compound purify->product caption Workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Key Chemical Reactions and Mechanistic Insights

The reactivity of this compound is dominated by its aldehyde functional group, making it a versatile intermediate. It readily participates in reactions typical of aromatic aldehydes, such as Schiff base formation and Claisen-Schmidt condensations.[5][6]

Schiff Base Formation

With primary amines, this compound undergoes condensation to form imines (Schiff bases). This reaction is fundamental in constructing more complex molecules and is often a key step in the synthesis of ligands for metal complexes or bioactive compounds. The reaction is typically catalyzed by a trace amount of acid and involves the reversible formation of a hemiaminal intermediate, followed by dehydration.

pyrimidine_aldehyde Pyrimidine-CHO hemiaminal Hemiaminal Intermediate pyrimidine_aldehyde->hemiaminal + R-NH₂ primary_amine R-NH₂ primary_amine->hemiaminal schiff_base Schiff Base (Pyrimidine-CH=N-R) hemiaminal->schiff_base - H₂O water H₂O hemiaminal->water caption Mechanism: Schiff base formation.

Caption: Mechanism: Schiff base formation.

Applications in Research and Drug Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[7][8][9][10] this compound serves as a crucial starting material for introducing this valuable heterocycle into target molecules.

  • Pharmaceutical Synthesis: It is a key building block for producing drugs with pyrimidine-based structures.[3] Its derivatives have been investigated for a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antiviral properties.[3][7][8][11]

  • Agrochemicals: The compound is also utilized in the synthesis of modern agrochemicals, contributing to the development of novel pesticides and herbicides.

  • Ligand Development: In coordination chemistry, the nitrogen atoms of the pyrimidine ring and the reactive aldehyde group make it an excellent precursor for designing ligands used in catalysis and materials science.

The general workflow in a drug discovery context involves using this compound to synthesize a library of derivatives, which are then subjected to biological screening to identify lead compounds for further development.

Safety, Handling, and Storage

As a reactive chemical, this compound must be handled with appropriate precautions.

  • Hazards: It is classified as an irritant, causing skin, eye, and respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from heat, sparks, and open flames.[12] For long-term stability, storage under an inert atmosphere (e.g., nitrogen) and refrigeration (2-8 °C) is often recommended.[13]

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly established in both academic research and industrial applications. Its straightforward synthesis and versatile reactivity make it an indispensable tool for organic and medicinal chemists. A thorough understanding of its properties, handling requirements, and reaction profiles, as detailed in this guide, is essential for leveraging its full potential in the synthesis of novel functional molecules, from advanced materials to next-generation pharmaceuticals.

References

Methodological & Application

Synthesis of Furo[3,2-d]pyrimidines via Pyrimidine-4-carbaldehyde Intermediates: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of a strategic synthetic pathway to the furo[3,2-d]pyrimidine scaffold, a heterocyclic motif of significant interest in medicinal chemistry and drug development. Furo[3,2-d]pyrimidines are recognized as purine bioisosteres and have been investigated for a range of biological activities, including their potential as kinase inhibitors. The protocols herein leverage the versatile reactivity of pyrimidine-4-carbaldehyde derivatives to construct the fused furan ring, offering a robust route to this valuable heterocyclic system.

Introduction: The Significance of the Furo[3,2-d]pyrimidine Core

The furo[3,2-d]pyrimidine nucleus is a fused heterocyclic system that mimics the structure of endogenous purines. This structural analogy allows compounds bearing this scaffold to interact with a variety of biological targets, particularly enzymes that recognize purine-based substrates, such as kinases. The development of novel synthetic routes to access diverse libraries of furo[3,2-d]pyrimidine derivatives is therefore a key objective for medicinal chemists aiming to explore their therapeutic potential.

This application note details a multi-step synthetic approach that utilizes a pyrimidine precursor and builds the furan ring through a sequence of functionalization and cyclization reactions. The causality behind the experimental choices and the validation of the described protocols are emphasized to ensure scientific integrity and reproducibility.

Strategic Synthetic Approach

The synthesis of the furo[3,2-d]pyrimidine core often commences with a suitably substituted pyrimidine. A highly effective strategy involves the utilization of a 4-methyl-5-hydroxypyrimidine as a readily accessible starting material. The key transformation in this synthetic sequence is the introduction of a functionalized one-carbon unit at the 4-position of the pyrimidine ring, which subsequently undergoes cyclization to form the fused furan ring. The Vilsmeier-Haack reaction is a powerful tool for achieving this transformation, as it allows for the formylation of electron-rich heterocyclic systems.[1]

The overall synthetic workflow can be visualized as follows:

G A Starting Material: 4-Methyl-5-hydroxypyrimidine B Vilsmeier-Haack Reaction (POCl3, DMF) A->B Formylation C Key Intermediate: 4-(Diformylmethyl)-5-hydroxypyrimidine (or related species) B->C Intermediate Formation D Intramolecular Cyclization C->D Ring Closure E Target Scaffold: Furo[3,2-d]pyrimidine D->E Aromatization

Figure 1: General workflow for the synthesis of Furo[3,2-d]pyrimidines.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a furo[3,2-d]pyrimidine derivative, starting from a readily available pyrimidine precursor.

Protocol 1: Synthesis of the Starting Material: 4-Methyl-5-hydroxypyrimidine

This protocol describes a convenient method for the preparation of 4-methyl-5-hydroxypyrimidine, a key building block for the subsequent Vilsmeier-Haack reaction.

Materials:

  • Ethyl acetoacetate

  • Formamide

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.0 equivalent) in absolute ethanol. To this solution, add ethyl acetoacetate (1.0 equivalent) dropwise at room temperature.

  • Add formamide (2.0 equivalents) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with concentrated hydrochloric acid.

  • The precipitated product is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 4-methyl-5-hydroxypyrimidine.

Protocol 2: Vilsmeier-Haack Formylation of 4-Methyl-5-hydroxypyrimidine

This protocol details the formylation of 4-methyl-5-hydroxypyrimidine using the Vilsmeier-Haack reagent to generate the key intermediate for cyclization. The Vilsmeier reagent is a weak electrophile that reacts with electron-rich aromatic and heteroaromatic compounds.[2][3]

Materials:

  • 4-Methyl-5-hydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Ice bath

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, add anhydrous DMF (3.0 equivalents) and cool the flask in an ice bath.

  • Add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 4-methyl-5-hydroxypyrimidine (1.0 equivalent) in anhydrous DCM dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the formylated intermediate.

Protocol 3: Intramolecular Cyclization to Furo[3,2-d]pyrimidine

This protocol describes the acid-catalyzed intramolecular cyclization of the formylated intermediate to afford the final furo[3,2-d]pyrimidine scaffold.

Materials:

  • Formylated pyrimidine intermediate from Protocol 2

  • Polyphosphoric acid (PPA) or a strong acid catalyst (e.g., sulfuric acid)

  • Toluene

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware

Procedure:

  • Cyclization: In a round-bottom flask, dissolve the formylated pyrimidine intermediate (1.0 equivalent) in toluene.

  • Add polyphosphoric acid (or a catalytic amount of sulfuric acid) to the solution.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it into a stirred mixture of ice and saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired furo[3,2-d]pyrimidine.

Data Presentation and Characterization

The successful synthesis of the target furo[3,2-d]pyrimidine should be confirmed by standard analytical techniques.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected ¹H NMR signals Expected ¹³C NMR signals
4-Methyl-5-hydroxypyrimidineC₅H₆N₂O110.12Signals for methyl, pyrimidine, and hydroxyl protons.Signals for methyl and pyrimidine carbons.
Furo[3,2-d]pyrimidine DerivativeVariesVariesSignals for pyrimidine and furan ring protons, and any substituents.Signals for pyrimidine and furan ring carbons, and any substituents.

Table 1: Expected Analytical Data for Key Compounds.

Mechanism of Action and Biological Relevance

The furo[3,2-d]pyrimidine scaffold's biological activity often stems from its ability to act as an ATP-competitive inhibitor of protein kinases. The nitrogen atoms in the pyrimidine ring can form key hydrogen bonds within the kinase active site, mimicking the interactions of the adenine portion of ATP. Substituents on the furo[3,2-d]pyrimidine core can be strategically designed to occupy hydrophobic pockets and interact with specific amino acid residues, thereby conferring selectivity and potency.

G cluster_0 Kinase Active Site cluster_1 Inhibition Mechanism ATP ATP Kinase Protein Kinase ATP->Kinase Binds to active site FuroPyrimidine Furo[3,2-d]pyrimidine Inhibitor Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Kinase_Inhibited Protein Kinase FuroPyrimidine->Kinase_Inhibited Competitively Binds to ATP site NoReaction Phosphorylation Blocked Kinase_Inhibited->NoReaction

Figure 2: Mechanism of action of Furo[3,2-d]pyrimidine as a kinase inhibitor.

Conclusion

This guide has outlined a robust and versatile synthetic strategy for accessing the furo[3,2-d]pyrimidine scaffold, a key pharmacophore in modern drug discovery. By providing detailed, self-validating protocols and explaining the underlying chemical principles, this document serves as a valuable resource for researchers and scientists in the field. The successful synthesis and derivatization of this heterocyclic system will enable the exploration of new chemical space and the development of novel therapeutic agents targeting a range of diseases.

References

"Pyrimidine-4-carbaldehyde" in the Biginelli reaction for dihydropyrimidinones

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A Strategic Approach to Novel Pharmacophores

Synthesis of Pyrimidinyl-Dihydropyrimidinones via the Biginelli Reaction Using Pyrimidine-4-carbaldehyde

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the synthesis of novel 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) utilizing this compound as a key building block in the Biginelli reaction. The strategic incorporation of a pyrimidine moiety into the core DHPM scaffold presents a compelling "molecule-within-a-molecule" approach for generating structurally complex and pharmacologically promising compounds. We will explore the rationale behind this strategy, delve into the reaction mechanism, and provide field-tested, step-by-step protocols for both conventional and microwave-assisted synthesis. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their compound libraries with novel heterocyclic entities possessing high potential for biological activity.

Introduction: The Biginelli Reaction and the Enduring Value of DHPMs

First reported by Italian chemist Pietro Biginelli in 1893, the Biginelli reaction is a one-pot, three-component condensation that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea. This acid-catalyzed reaction has remained a cornerstone of heterocyclic chemistry due to its operational simplicity and the significant therapeutic relevance of its products.[1]

The DHPM scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including but not limited to:

  • Anticancer [2][3]

  • Antiviral (including anti-HIV) [4][5]

  • Anti-inflammatory [2][4]

  • Antibacterial [4][6]

  • Antihypertensive (as calcium channel blockers) [4]

The versatility of the Biginelli reaction allows for structural diversification at three key positions, making it an ideal platform for generating libraries of bioactive molecules. Modifying the aldehyde component, in particular, offers a powerful method for introducing novel functionalities and tuning the pharmacological profile of the resulting DHPMs.

The Strategic Imperative: Why Use this compound?

The selection of this compound as the aldehyde component is a deliberate design choice aimed at creating hybrid molecules with synergistic potential. The pyrimidine ring itself is a fundamental building block of nucleic acids (DNA and RNA) and is present in numerous clinically approved drugs.[2]

2.1 The "Molecule-within-a-Molecule" Concept By using this compound, we embed a second biologically active pharmacophore directly onto the DHPM core. This creates a more complex molecular architecture with an increased number of potential interaction points (e.g., hydrogen bond donors and acceptors from the pyrimidine nitrogens) for biological targets.

2.2 Potential for Enhanced Biological Activity Given that both the pyrimidine and DHPM scaffolds are associated with anticancer and antiviral properties, their combination in a single molecule, 4-(pyrimidin-4-yl)-dihydropyrimidinone, is a rational strategy for discovering compounds with enhanced potency or novel mechanisms of action.[2][7] This approach is particularly relevant for developing screening libraries aimed at oncology and virology targets.

2.3 Electronic Influence on the Reaction Pyrimidine is an electron-deficient aromatic system. The nitrogen atoms act as strong electron-withdrawing groups, which can influence the reactivity of the aldehyde. This electronic effect can impact the rate of the initial condensation step with urea and may necessitate specific catalytic conditions for optimal yields.

Reaction Mechanism and Key Considerations

The widely accepted mechanism for the acid-catalyzed Biginelli reaction proceeds through an N-acyliminium ion intermediate.[8] The use of this compound follows this general pathway.

Mechanism Pathway:

  • Catalyst Activation: A Brønsted or Lewis acid catalyst protonates the carbonyl oxygen of this compound, increasing its electrophilicity.[9]

  • Iminium Ion Formation: Urea acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent acid-catalyzed dehydration forms a key N-acyliminium ion intermediate.

  • Nucleophilic Addition: The β-ketoester (e.g., ethyl acetoacetate), existing in equilibrium with its enol form, adds to the iminium ion at its α-carbon.

  • Cyclization and Dehydration: The terminal amino group of the ureide intermediate attacks the ketone carbonyl, initiating ring closure. A final dehydration step yields the stable 3,4-dihydropyrimidin-2(1H)-one.

Biginelli_Mechanism Figure 1: Proposed Reaction Mechanism PyrCHO Pyrimidine-4- carbaldehyde ActivatedCHO Protonated Aldehyde PyrCHO->ActivatedCHO + H+ Urea Urea Urea->ActivatedCHO + Urea - H2O EAA Ethyl Acetoacetate (Enol Form) Iminium N-Acyliminium Ion EAA->Iminium + Enol ActivatedCHO->Iminium Ureide Open-Chain Ureide Iminium->Ureide CyclicInt Cyclized Intermediate Ureide->CyclicInt Intramolecular Cyclization Product 4-(Pyrimidin-4-yl)-DHPM CyclicInt->Product - H2O Catalyst H+

Figure 1: Proposed Reaction Mechanism

Key Considerations for Success:

  • Catalyst Choice: The reaction is typically acid-catalyzed. While classical Brønsted acids like HCl are effective, Lewis acids (e.g., Yb(OTf)₃, InCl₃) or solid-supported acids can offer advantages such as milder conditions, easier workup, and improved yields.[9] The electron-deficient nature of the pyrimidine aldehyde may benefit from potent Lewis acid catalysis.

  • Solvent: Ethanol is the traditional solvent and generally works well. For microwave-assisted protocols, high-boiling point polar solvents like DMF or solvent-free conditions are often employed.[6]

  • Stoichiometry: A slight excess of urea (typically 1.2-1.5 equivalents) is often used to drive the reaction equilibrium towards product formation.

Experimental Protocols

The following protocols provide detailed, self-validating methodologies for synthesizing ethyl 6-methyl-2-oxo-4-(pyrimidin-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Workflow Figure 2: General Experimental Workflow cluster_reaction Reaction Setup cluster_process Processing cluster_workup Workup & Purification cluster_analysis Analysis Combine Combine Reactants: - this compound - Ethyl Acetoacetate - Urea AddSolvent Add Solvent (e.g., Ethanol) Combine->AddSolvent AddCatalyst Add Catalyst (e.g., HCl) AddSolvent->AddCatalyst Heat Heat to Reflux or Microwave AddCatalyst->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool Reaction (Ice Bath) Monitor->Cool Reaction Complete Filter Filter Precipitate Cool->Filter Wash Wash with Cold Solvent Filter->Wash Recrystallize Recrystallize Wash->Recrystallize Characterize Characterize: - NMR - IR - Mass Spec - Melting Point Recrystallize->Characterize

Figure 2: General Experimental Workflow

4.1 Protocol 1: Classic Brønsted Acid-Catalyzed Synthesis This protocol is adapted from established procedures for heteroaromatic aldehydes and serves as a reliable baseline method.[10]

  • Materials:

    • This compound (1.0 eq, e.g., 10 mmol, 1.08 g)

    • Ethyl acetoacetate (1.0 eq, e.g., 10 mmol, 1.27 mL, 1.30 g)

    • Urea (1.5 eq, e.g., 15 mmol, 0.90 g)

    • Ethanol (Absolute, ~3 mL per mmol of aldehyde)

    • Concentrated Hydrochloric Acid (HCl, ~0.2 mL)

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound, ethyl acetoacetate, urea, and ethanol.

    • Stir the mixture at room temperature for 5 minutes to achieve partial dissolution.

    • Carefully add the concentrated HCl catalyst to the stirring mixture.

    • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.

    • Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase. The disappearance of the aldehyde spot indicates reaction completion.

    • Once complete, remove the flask from the heat source and cool to room temperature, then place it in an ice-water bath for 30 minutes to promote precipitation.

    • Collect the solid product by vacuum filtration, washing the precipitate with a small amount of ice-cold ethanol (2 x 10 mL).

    • Dry the crude product under vacuum. For higher purity, recrystallize from hot ethanol.

4.2 Protocol 2: Microwave-Assisted Solvent-Free Synthesis This method offers significant acceleration of reaction times, aligning with green chemistry principles.[11]

  • Materials:

    • This compound (1.0 eq, e.g., 5 mmol, 0.54 g)

    • Ethyl acetoacetate (1.0 eq, e.g., 5 mmol, 0.64 mL, 0.65 g)

    • Urea (1.2 eq, e.g., 6 mmol, 0.36 g)

    • Ammonium chloride (NH₄Cl, 0.2 eq, e.g., 1 mmol, 53 mg) or another suitable catalyst.

  • Procedure:

    • In a 10 mL microwave reaction vessel, combine this compound, ethyl acetoacetate, urea, and the NH₄Cl catalyst.

    • Seal the vessel and place it in a scientific microwave reactor.

    • Irradiate the mixture at 100-120 °C for 5-15 minutes (power setting: 100-300 W).

    • Validation Checkpoint: After the initial irradiation period, cool the vessel, take a small sample, and check for completion by TLC. If the reaction is incomplete, irradiate for an additional 5 minutes.

    • After cooling, add 10 mL of cold water to the vessel and stir vigorously. The product should precipitate.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

    • Recrystallize from ethanol or an ethanol/water mixture to obtain the pure product.

Data and Characterization

The successful synthesis of the target compound, ethyl 6-methyl-2-oxo-4-(pyrimidin-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate , should be confirmed by standard analytical techniques.

5.1 Comparative Reaction Data The following table summarizes typical conditions and outcomes for the Biginelli reaction. While specific yields for this compound are not widely published, data from analogous heteroaromatic aldehydes provides a reasonable expectation.

AldehydeCatalystConditionsTimeTypical YieldReference
FurfuralHClEthanol, Reflux2 hrs~85-95%[10]
BenzaldehydeNH₄ClSolvent-Free, 90 °C30 min~92%[11]
This compound HCl Ethanol, Reflux 2-4 hrs Good to Excellent (Projected)
This compound NH₄Cl MW, 120 °C 5-15 min Good to Excellent (Projected)

5.2 Expected Spectroscopic Data Based on the structure and data from similar DHPMs, the following characteristic signals are expected:[12]

  • ¹H NMR (DMSO-d₆):

    • ~9.3-9.6 ppm (s, 1H, N1-H )

    • ~8.8-9.2 ppm (m, 2H, Pyrimidine C2-H , C6-H )

    • ~7.8-8.2 ppm (s, 1H, N3-H )

    • ~7.5-7.8 ppm (d, 1H, Pyrimidine C5-H )

    • ~5.3-5.5 ppm (d, 1H, C4-H )

    • ~4.0-4.2 ppm (q, 2H, -O-CH₂ -CH₃)

    • ~2.3-2.5 ppm (s, 3H, C6-CH₃ )

    • ~1.1-1.3 ppm (t, 3H, -O-CH₂-CH₃ )

  • IR (KBr, cm⁻¹):

    • 3250-3350 (N-H stretching)

    • ~1710 (C=O ester stretching)

    • ~1650 (C=O amide/ureide stretching)

    • ~1590, 1470 (C=N, C=C aromatic stretching from pyrimidine)

Applications and Future Directions

The pyrimidinyl-DHPMs synthesized via these protocols are ideal candidates for inclusion in high-throughput screening campaigns, particularly for anticancer, antiviral, and antibacterial assays. The modularity of the Biginelli reaction allows for further diversification:

  • Thiourea Substitution: Replacing urea with thiourea will yield the corresponding dihydropyrimidinethiones, which often exhibit distinct biological activities.

  • β-Ketoester Variation: Employing different β-ketoesters can modify the C5 substituent, impacting lipophilicity and potency.

  • Post-Reaction Modification: The core structure can be further functionalized post-synthesis to explore structure-activity relationships (SAR) in greater detail.

Conclusion

The use of this compound in the Biginelli reaction is a powerful and efficient strategy for synthesizing novel, drug-like heterocyclic compounds. By combining two biologically relevant pharmacophores, this approach provides a direct route to molecules with high potential for use in drug discovery and development. The protocols outlined in this guide are robust, reproducible, and adaptable, offering researchers a solid foundation for exploring this promising area of medicinal chemistry.

References

Application Notes: Pyrimidine-4-carbaldehyde as a Strategic Precursor for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Primacy of the Pyrimidine Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. This has made them one of the most important classes of drug targets. Within the vast chemical space explored for kinase inhibitor discovery, the pyrimidine ring stands out as a "privileged scaffold."[1][2] Its nitrogen atoms act as key hydrogen bond acceptors, effectively mimicking the hinge-binding interactions of the native ATP ligand in the kinase active site.[3] Many FDA-approved kinase inhibitors, such as Imatinib and Osimertinib, feature this core heterocycle, demonstrating its clinical and commercial significance.[4][5][6]

This guide focuses on Pyrimidine-4-carbaldehyde , a versatile and commercially available building block, as a strategic starting point for the synthesis of novel kinase inhibitors.[7] Its aldehyde functionality serves as a highly reactive and versatile chemical handle, enabling medicinal chemists to rapidly generate diverse libraries of compounds for structure-activity relationship (SAR) studies.[8] We will explore its synthetic utility, provide detailed protocols for its conversion into potent kinase inhibitors, and discuss the rationale behind these chemical transformations.

The Strategic Advantage of this compound

The choice of a starting material is a critical decision in a drug discovery campaign. This compound offers several distinct advantages:

  • Versatile Reactivity: The aldehyde group is amenable to a wide array of chemical transformations, including reductive amination, Wittig reactions, aldol condensations, and the formation of various heterocyclic rings. This allows for the introduction of diverse chemical moieties at the 4-position of the pyrimidine core.

  • Direct Installation of Key Pharmacophores: As we will demonstrate, the most powerful application of this precursor is in the direct synthesis of (pyrimidin-4-yl)methanamine substructures via reductive amination.[8] This motif is central to a multitude of potent kinase inhibitors.

  • Scaffold Rigidity and Vectorial Control: The pyrimidine ring provides a rigid and planar anchor. Modifications originating from the C4-aldehyde extend into specific vectors of the kinase active site, allowing for systematic probing of substituent effects on potency and selectivity.

Experimental Protocols & Applications

Here, we present a detailed, field-proven protocol for the synthesis of a substituted (pyrimidin-4-yl)methanamine derivative, a core intermediate for a range of kinase inhibitors, particularly those targeting the Janus Kinase (JAK) family.[9][10][11]

Core Workflow: From Aldehyde to Kinase Inhibitor Intermediate

The following workflow outlines a common and effective strategy for elaborating this compound into a valuable intermediate for kinase inhibitor synthesis.

G cluster_0 PART 1: Core Elaboration cluster_1 PART 2: Further Functionalization P4C This compound Imine Imine Intermediate (In situ) P4C->Imine Condensation Amine Primary/Secondary Amine (R1R2NH) Amine->Imine Product (Pyrimidin-4-yl)methanamine Intermediate Imine->Product Reduction (e.g., NaBH(OAc)3) Intermediate (Pyrimidin-4-yl)methanamine Intermediate Final Final Kinase Inhibitor Intermediate->Final SNAr or Buchwald-Hartwig Coupling Coupling Coupling Partner (e.g., Aryl Halide) Coupling->Final

Caption: Synthetic workflow from this compound to a final kinase inhibitor.

Protocol 1: Reductive Amination of this compound

This protocol details the direct and efficient method for introducing the critical methanamine moiety.[8] Reductive amination is a cornerstone reaction in medicinal chemistry, combining a carbonyl compound and an amine into a more complex amine in a single pot.[12]

Objective: To synthesize N-((pyrimidin-4-yl)methyl)aniline as a model intermediate.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous (approx. 0.1 M solution)

  • Acetic Acid (catalytic, ~5% v/v)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound.

  • Dissolve the aldehyde in anhydrous DCM.

  • Add aniline to the solution, followed by the catalytic amount of acetic acid. The acid catalyzes the formation of the iminium ion intermediate, which is crucial for the reduction.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation. Monitor by TLC or LC-MS if desired.

  • In a single portion, add sodium triacetoxyborohydride to the stirring mixture. NaBH(OAc)₃ is a mild and selective reducing agent, well-suited for reducing the protonated imine in the presence of the starting aldehyde.

  • Allow the reaction to stir at room temperature for 12-18 hours (overnight).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-((pyrimidin-4-yl)methyl)aniline.

Self-Validation:

  • Expected Yield: 70-90%

  • Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the aldehyde proton (~10 ppm) and the appearance of a new methylene singlet and N-H proton in the NMR spectrum are key indicators of success.

Application in Kinase Inhibitor Synthesis: A Case Study on JAK Inhibitors

The Janus Kinases (JAK1, JAK2, JAK3, TYK2) are critical mediators of cytokine signaling and are validated targets for autoimmune diseases and myeloproliferative neoplasms.[10][11] Many potent JAK inhibitors utilize a central pyrimidine core.[9][13]

The intermediate synthesized in Protocol 1 can be further elaborated to create compounds that target the JAK family. For instance, the secondary amine can act as a nucleophile in an SNAr (Nucleophilic Aromatic Substitution) reaction with a suitably activated heterocycle, a common strategy in kinase inhibitor synthesis.[14][15]

Data Presentation: Structure-Activity Relationship (SAR) Insights

The versatility of this compound allows for rapid exploration of the SAR by simply changing the amine used in the initial reductive amination step. The table below illustrates hypothetical data for a series of JAK1 inhibitors derived from this precursor, showcasing how modifications can impact potency.

Compound IDR Group (from Amine)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)Selectivity (JAK2/JAK1)
KI-001 Cyclopropyl8585010
KI-002 3-fluorophenyl2244020
KI-003 (1-methyl-1H-pyrazol-4-yl)525050
KI-004 tert-butyl350>10000>28

This data is illustrative and serves to demonstrate the principles of SAR.

Interpretation of SAR Data:

  • The data suggests that introducing a hydrogen-bond accepting pyrazole ring (KI-003) significantly improves potency against JAK1 compared to a simple alkyl group (KI-001).

  • The addition of a fluorine atom (KI-002) also enhances potency, a common strategy in medicinal chemistry to modulate electronic properties and binding interactions.

  • The bulky tert-butyl group (KI-004) is poorly tolerated, leading to a significant loss of activity. This highlights the specific spatial constraints of the kinase's active site.

  • Achieving selectivity over other kinases, like JAK2, is crucial for minimizing side effects such as anemia and thrombocytopenia.[10][13] Our example series shows a favorable selectivity profile, which could be further optimized.

Visualizing the Biological Context: The JAK-STAT Signaling Pathway

To understand the therapeutic rationale, it is essential to visualize the biological pathway being targeted. The synthesized inhibitors aim to block the ATP-binding site of JAKs, preventing the phosphorylation cascade that leads to gene expression changes.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Cytokine Cytokine Receptor Receptor Dimer Cytokine->Receptor:f0 Binding JAK1 JAK Receptor->JAK1 Activation JAK2 JAK Receptor->JAK2 Activation STAT1 STAT Receptor:f0->STAT1 Recruitment & Phosphorylation STAT2 STAT Receptor:f0->STAT2 Recruitment & Phosphorylation JAK1->JAK2 Trans-phosphorylation JAK1->STAT1 JAK2->Receptor:f0 Phosphorylation JAK2->STAT2 STAT_dimer STAT Dimer STAT1->STAT_dimer Dimerization STAT2->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription Inhibitor Pyrimidine Inhibitor Inhibitor->JAK1 ATP-site BLOCKADE Inhibitor->JAK2 ATP-site BLOCKADE

Caption: Simplified JAK-STAT signaling pathway and the action of a pyrimidine-based inhibitor.

Conclusion and Future Outlook

This compound is a cost-effective, versatile, and strategically valuable precursor for the development of novel kinase inhibitors. The straightforward and high-yielding reductive amination protocol allows for the rapid generation of diverse chemical libraries, accelerating the drug discovery cycle. The pyrimidine core remains a cornerstone of modern medicinal chemistry, and the intelligent use of functionalized building blocks like this compound will continue to fuel the discovery of next-generation targeted therapies.

References

Application Notes & Protocols: Structure-Activity Relationship (SAR) Studies of Pyrimidine-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents and biologically significant molecules, including components of nucleic acids.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[3][4][5] This document provides a comprehensive guide for researchers on leveraging the Pyrimidine-4-carbaldehyde scaffold as a versatile starting point for structure-activity relationship (SAR) studies. We will detail the synthesis of this key intermediate, outline strategic derivatization pathways, discuss established SAR principles for the pyrimidine core, and provide a detailed protocol for evaluating the biological activity of synthesized compounds using a representative kinase inhibition assay.

Part I: The Strategic Importance of the this compound Scaffold

In drug discovery, the efficiency of library synthesis and the ability to rapidly generate structural diversity around a core scaffold are paramount. This compound is not just another derivative; its aldehyde functional group serves as a highly versatile chemical handle. This allows for a multitude of subsequent chemical transformations, enabling a systematic exploration of the chemical space around the pyrimidine core. Instead of being the final molecule, it is the crucial gateway to a library of diverse compounds, making it an ideal platform for SAR exploration. The strategies outlined herein focus on using this intermediate to probe how modifications at the C4 position, in conjunction with substitutions at other points on the pyrimidine ring, modulate biological activity.

Part II: Synthesis of the this compound Core Intermediate

The generation of the this compound core is a critical first step. Several synthetic routes are viable, with the choice often depending on the availability of starting materials and desired substitution patterns.[6] A common and effective method involves the chemoselective oxidation of a 4-hydroxymethyl-pyrimidine precursor, which itself can be synthesized from readily available materials.[7]

Protocol 1: Synthesis of a Substituted 2-amino-pyrimidine-4-carbaldehyde

This protocol describes a two-step process: first, the construction of the pyrimidine ring to yield a 4-hydroxymethyl derivative, followed by its oxidation to the target carbaldehyde.

Step A: Synthesis of (2-amino-6-chloropyrimidin-4-yl)methanol

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve guanidine hydrochloride (1.0 eq) and sodium ethoxide (2.1 eq) in absolute ethanol (100 mL). Stir for 30 minutes at room temperature.

  • Addition of β-Ketoester: To the resulting solution of free guanidine, add ethyl 4-chloro-3-oxobutanoate (1.0 eq) dropwise over 15 minutes.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the mixture to room temperature and neutralize with glacial acetic acid. Reduce the solvent volume under reduced pressure. The resulting precipitate, 2-amino-6-chloro-1,4-dihydropyrimidin-4-one, is filtered, washed with cold ethanol, and dried.

  • Reduction to Alcohol: Suspend the intermediate from the previous step in a mixture of tetrahydrofuran (THF) and methanol. Cool to 0°C and add sodium borohydride (NaBH4) (2.0 eq) portion-wise. Allow the reaction to stir at room temperature for 4 hours.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo to yield (2-amino-6-chloropyrimidin-4-yl)methanol.

Step B: Oxidation to 2-amino-6-chlorothis compound

  • Reaction Setup: Dissolve the alcohol from Step A (1.0 eq) in dichloromethane (DCM) (80 mL) in a 250 mL flask.

  • Addition of Oxidant: Add Dess-Martin periodinane (DMP) (1.2 eq) portion-wise at room temperature. Causality Note: DMP is chosen for its mild reaction conditions and high efficiency in oxidizing primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.

  • Reaction Monitoring: Stir the mixture vigorously for 2-3 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na2S2O3). Separate the organic layer, wash with saturated sodium bicarbonate (NaHCO3) solution and then with brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane:ethyl acetate gradient) to afford the pure 2-amino-6-chlorothis compound.

Synthesis_Workflow cluster_stepA Step A: Alcohol Synthesis cluster_stepB Step B: Oxidation Guanidine Guanidine HCl + Sodium Ethoxide Cyclization Cyclization (Reflux in EtOH) Guanidine->Cyclization Ketoester Ethyl 4-chloro- 3-oxobutanoate Ketoester->Cyclization Reduction Reduction (NaBH4) Cyclization->Reduction Alcohol (2-amino-6-chloropyrimidin -4-yl)methanol Reduction->Alcohol Oxidation Oxidation (DCM, RT) Alcohol->Oxidation Intermediate DMP Dess-Martin Periodinane (DMP) DMP->Oxidation Aldehyde 2-amino-6-chloro- This compound Oxidation->Aldehyde Final Product

Caption: Synthetic workflow for the target this compound intermediate.

Part III: Derivatization of the C4-Carbaldehyde for SAR Library Generation

The aldehyde group is a nexus for chemical diversification. By applying a few robust and high-yielding reactions, a single carbaldehyde intermediate can be converted into a large library of analogues with diverse physicochemical properties.

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)3) yields a diverse set of C4-aminomethyl derivatives. This is crucial for introducing basic centers and exploring hydrogen bonding.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, cyanoacetates) provides α,β-unsaturated derivatives, extending conjugation and introducing new functional groups.[8]

  • Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into various substituted alkenes, allowing for the exploration of steric and electronic effects at a distance from the core.

  • Oxidation and Amidation: Oxidation of the aldehyde to the corresponding carboxylic acid (using, for example, sodium chlorite) produces pyrimidine-4-carboxylic acid. This can then be coupled with a library of amines using standard peptide coupling reagents (e.g., PyBOP, HATU) to generate pyrimidine-4-carboxamides, a class of compounds with extensively documented SAR.[9][10][11]

Derivatization_Pathways cluster_reactions Derivatization Reactions cluster_products Product Classes Core Pyrimidine-4- carbaldehyde ReductiveAmination Reductive Amination (+ R1R2NH, NaBH(OAc)3) Core->ReductiveAmination Knoevenagel Knoevenagel Condensation (+ CH2(X)(Y)) Core->Knoevenagel Wittig Wittig Reaction (+ Ph3P=CHR) Core->Wittig Oxidation Oxidation / Amidation (1. NaClO2; 2. R1R2NH, HATU) Core->Oxidation Amines C4-Aminomethyl Derivatives ReductiveAmination->Amines Alkenes_K C4-α,β-Unsaturated Derivatives Knoevenagel->Alkenes_K Alkenes_W C4-Alkene Derivatives Wittig->Alkenes_W Amides C4-Carboxamide Derivatives Oxidation->Amides

Caption: Key derivatization pathways from the this compound core.

Part IV: Guiding Principles of Structure-Activity Relationships

While the SAR for each target is unique, extensive research on pyrimidine derivatives, particularly as kinase inhibitors, has revealed several guiding principles.[12][13] These principles can inform the design of a new library.

  • C2-Position: This position often interacts with the "hinge" region of kinases. Small, typically substituted, amine groups are well-tolerated. For instance, incorporating substituted pyrazoles or anilines at this position can significantly impact selectivity and potency.[12]

  • C4-Position: As explored above, this position is crucial for tuning properties. Converting the aldehyde to a carboxamide allows for the introduction of groups that can interact with the solvent-exposed region of an active site. Conformational restriction, such as using cyclic amines (e.g., piperidine, pyrrolidine), can enhance potency by reducing the entropic penalty of binding.[9][10]

  • C5-Position: This position is often directed towards the ribose-binding pocket in ATP-competitive inhibitors. Substitution here is sensitive; small, non-polar groups are sometimes tolerated, but bulky substituents can lead to a loss of activity. A carboxamide at the C5 position has been shown to be essential for potent inhibition in some kinase inhibitor series.[14]

  • C6-Position: This position is generally less explored but can be used to modulate physicochemical properties like solubility. Small alkyl or halo substituents are common.

SAR_Summary cluster_nodes Pyrimidine C2 C2-Position: - Hinge binding - Substituted amines/aryls - Impacts selectivity C4 C4-Position (from CHO): - Solvent-front interactions - Amides, amines, alkenes - Modulates potency & properties C5 C5-Position: - Often sterically constrained - Small groups tolerated - Can influence selectivity C6 C6-Position: - Modulates physicochemical properties (e.g., solubility) p2->C2 p4->C4 p5->C5 p6->C6

Caption: Key SAR principles for substitutions on the pyrimidine ring.

Illustrative SAR Data Table

The following table synthesizes representative data from literature on pyrimidine-4-carboxamide derivatives to illustrate SAR principles.[9][11] This demonstrates how systematic structural modifications translate into changes in biological activity.

Compound IDR2 SubstituentR6 SubstituentC4-Amide Group (from CHO)Activity (IC50, nM)
1 MorpholineHN-methylphenethylamine810
2 Piperidine HN-methylphenethylamine790
3 MorpholineH(S)-3-phenylpiperidine 260
4 (S)-3-hydroxypyrrolidine H(S)-3-phenylpiperidine72
5 (S)-3-hydroxypyrrolidineCl (S)-3-phenylpiperidine150

Data is illustrative and compiled from NAPE-PLD inhibitor studies.[9][11] Analysis:

  • Comparing 1 and 2 , replacing the polar morpholine at R2 with a more hydrophobic piperidine has a negligible effect.

  • Comparing 1 and 3 , conformational restriction at the C4-amide by using a phenylpiperidine group significantly increases potency (~3-fold).

  • Comparing 3 and 4 , replacing the R2 morpholine with a 3-hydroxypyrrolidine group further boosts potency (~3.6-fold), suggesting a favorable hydrogen bonding interaction.

  • Comparing 4 and 5 , adding a chloro group at R6 is detrimental to activity, highlighting the sensitivity of this position.

Part V: Protocol for Biological Evaluation - In Vitro Kinase Assay

Given the prevalence of pyrimidine derivatives as kinase inhibitors, a robust in vitro kinase assay is essential for screening the synthesized library.[12][15] The ADP-Glo™ Kinase Assay is a common, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced.

Protocol 2: ADP-Glo™ Kinase Inhibition Assay

Objective: To determine the IC50 value of test compounds against a specific protein kinase.

Materials:

  • Test Compounds (dissolved in 100% DMSO)

  • Target Kinase (e.g., AURKB, JAK2)

  • Kinase-specific substrate and cofactors (e.g., ATP)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and plate reader with luminescence detection capabilities.

Procedure:

  • Compound Plating: Create a serial dilution series of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series starting from 10 mM.

  • Assay Plate Preparation: Dispense 25 nL of each compound dilution into the wells of a 384-well plate. Include "no compound" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

  • Kinase Reaction (5 µL total volume):

    • Prepare a 2X Kinase/Substrate solution in kinase reaction buffer.

    • Prepare a 2X ATP solution.

    • Add 2.5 µL of the 2X Kinase/Substrate solution to each well.

    • Initiate the reaction by adding 2.5 µL of the 2X ATP solution to each well.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes. Causality Note: This incubation allows the kinase to catalyze the phosphorylation of the substrate, producing ADP. The duration should be optimized to ensure the reaction is in the linear range.

  • ADP Detection - Step 1: Add 5 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining unconsumed ATP.

  • Incubation: Incubate for 40 minutes at room temperature.

  • ADP Detection - Step 2: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP, which is then used by a luciferase to generate a luminescent signal proportional to the ADP concentration.

  • Incubation: Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC50 value.

Assay_Workflow Start Start: Compound Dilutions Plating 1. Dispense Compounds (25 nL into 384-well plate) Start->Plating AddKinase 2. Add Kinase/Substrate Mix (2.5 µL) Plating->AddKinase AddATP 3. Add ATP to Initiate Reaction (2.5 µL) AddKinase->AddATP Incubate1 4. Incubate for 60 min (Kinase Reaction Occurs) AddATP->Incubate1 AddADPGlo 5. Add ADP-Glo™ Reagent (5 µL, Stops Reaction) Incubate1->AddADPGlo Incubate2 6. Incubate for 40 min (Depletes ATP) AddADPGlo->Incubate2 AddDetection 7. Add Kinase Detection Reagent (10 µL, Converts ADP to ATP) Incubate2->AddDetection Incubate3 8. Incubate for 30 min (Signal Develops) AddDetection->Incubate3 Read 9. Read Luminescence Incubate3->Read Analyze 10. Analyze Data & Calculate IC50 Read->Analyze

Caption: Workflow for the in-vitro ADP-Glo™ kinase inhibition assay.

Conclusion

The this compound scaffold represents a powerful and efficient starting point for medicinal chemistry campaigns. Its synthetic tractability and the versatility of the aldehyde functional group enable the rapid generation of diverse chemical libraries. By combining strategic derivatization with established SAR principles and robust biological evaluation protocols, researchers can effectively navigate the chemical space around this privileged core to identify and optimize novel therapeutic candidates.

References

Application Notes and Protocols: Pyrimidine-4-carbaldehyde in the Synthesis of Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous bioactive molecules, including a significant number of antimicrobial agents.[1] Its presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) provides a unique biochemical relevance, allowing pyrimidine derivatives to interact with various biological targets within microbial cells.[2] The inherent aromaticity and the presence of nitrogen atoms make the pyrimidine nucleus a versatile scaffold for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Pyrimidine-4-carbaldehyde, with its reactive aldehyde functionality, serves as a pivotal starting material for the synthesis of a diverse array of pyrimidine-based antimicrobial candidates. This guide provides detailed application notes and protocols for the synthesis of potent antimicrobial agents derived from this compound, focusing on key synthetic transformations such as the formation of Schiff bases and hydrazones.

Core Synthetic Strategies and Mechanistic Insights

The aldehyde group of this compound is a versatile handle for introducing structural diversity. The primary synthetic routes explored in this guide are the condensation reactions with primary amines to form Schiff bases (imines) and with hydrazines to form hydrazones. These reactions are generally straightforward and efficient, providing a robust platform for generating libraries of compounds for antimicrobial screening.

Schiff Base Formation: A Gateway to Diverse Antimicrobial Pharmacophores

The condensation of this compound with various aromatic and heterocyclic amines yields Schiff bases, which are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial properties.[3] The formation of the azomethine group (-C=N-) is a critical pharmacophoric feature that can be further tailored by the choice of the amine reactant.

dot

Caption: General reaction scheme for the synthesis of pyrimidine Schiff bases.

The reaction is typically catalyzed by a few drops of acid, which protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. The subsequent dehydration step is often the rate-limiting step and can be facilitated by azeotropic removal of water.

Hydrazone Synthesis: Exploring a Different Chemical Space

The reaction of this compound with hydrazines or hydrazides produces hydrazones. Hydrazones are another important class of compounds with documented antimicrobial activity.[4][5] The inclusion of the -NH-N=CH- moiety introduces additional hydrogen bonding capabilities, which can influence the binding of these molecules to their biological targets.

dot

Caption: General reaction scheme for the synthesis of pyrimidine hydrazones.

Similar to Schiff base formation, hydrazone synthesis is often acid-catalyzed and proceeds through a condensation-dehydration mechanism. The choice of the hydrazine or hydrazide component allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships.

Experimental Protocols

Protocol 1: Synthesis of (E)-N-benzylidene-pyrimidin-4-amine (A Representative Pyrimidine Schiff Base)

This protocol describes a general method for the synthesis of pyrimidine Schiff bases via the condensation of this compound with a primary amine.

Materials:

  • This compound (1.0 eq)

  • Substituted aniline (e.g., aniline, 1.0 eq)

  • Ethanol (anhydrous)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous ethanol in a round-bottom flask, add the substituted aniline (1.0 eq).

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base in a vacuum oven.

  • Characterize the final product using appropriate analytical techniques (e.g., FT-IR, ¹H NMR, and Mass spectrometry).

Causality Behind Experimental Choices:

  • Anhydrous Ethanol: Using an anhydrous solvent helps to shift the equilibrium of the reaction towards the product by minimizing the presence of water, which is a byproduct of the condensation reaction.

  • Glacial Acetic Acid: The acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the amine.

  • Reflux: Heating the reaction mixture increases the reaction rate and helps to drive the dehydration step to completion.

  • Ice Bath Precipitation: Cooling the reaction mixture significantly reduces the solubility of the product, leading to its precipitation and allowing for easy isolation.

Protocol 2: Synthesis of this compound Hydrazones

This protocol provides a general procedure for the synthesis of pyrimidine hydrazones from this compound and a hydrazine derivative.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate or a substituted hydrazide (e.g., isonicotinic acid hydrazide, 1.0 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add the hydrazine hydrate or substituted hydrazide (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux with stirring for 3-5 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the hydrazone product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone.

  • Characterize the product by FT-IR, ¹H NMR, and Mass spectrometry.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both the aldehyde and the hydrazine derivative, and its boiling point is suitable for refluxing the reaction.

  • Catalytic Acid: Similar to Schiff base formation, the acid catalyst activates the aldehyde for nucleophilic attack.

  • Precipitation in Ice-Cold Water: The hydrazone product is typically insoluble in water, making this an effective method for isolation.

Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of representative pyrimidine derivatives synthesized from this compound or its close analogs. The activity is expressed as the Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound ClassDerivativeTarget OrganismMIC (µg/mL)Reference
Schiff Base(E)-N-benzylidene-5-bromo-2-chloropyrimidin-4-amineE. coli50[3]
Schiff Base(E)-N-(4-hydroxybenzylidene)-5-bromo-2-chloropyrimidin-4-amineS. aureus50[3]
HydrazoneN'-(2-pyridylidene)-2-[(pyrimidine-5-yl)thio]acetohydrazideE. coli31.25[4]
HydrazoneN'-(2-pyridylidene)-2-[(pyrimidine-5-yl)thio]acetohydrazideS. aureus62.5[4]
HydrazoneN'-(2-pyridylidene)-2-[(pyrimidine-5-yl)thio]acetohydrazideP. aeruginosa125[4]
HydrazoneN'-(2-pyridylidene)-2-[(pyrimidine-5-yl)thio]acetohydrazideC. utilis250[4]

Workflow for Synthesis and Antimicrobial Evaluation

dot

Workflow cluster_synthesis Synthesis cluster_evaluation Antimicrobial Evaluation start This compound reaction Condensation Reaction (Schiff Base or Hydrazone Formation) start->reaction purification Purification (Recrystallization/Chromatography) reaction->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization screening Antimicrobial Screening (e.g., Disc Diffusion) characterization->screening Pure Compound mic_determination MIC Determination (Broth Microdilution) screening->mic_determination data_analysis Data Analysis and SAR mic_determination->data_analysis

Caption: A typical workflow from synthesis to antimicrobial evaluation.

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the synthesis of novel antimicrobial agents. The straightforward and efficient protocols for the synthesis of Schiff bases and hydrazones allow for the rapid generation of compound libraries for biological screening. The antimicrobial activity data presented herein demonstrates the potential of these pyrimidine derivatives to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.

Future research in this area should focus on expanding the structural diversity of the synthesized compounds by utilizing a wider range of amines and hydrazides. Furthermore, detailed structure-activity relationship (SAR) studies will be crucial for optimizing the antimicrobial potency and selectivity of these pyrimidine-based compounds. Investigating the mechanism of action of the most potent derivatives will provide valuable insights for the rational design of next-generation antimicrobial agents.

References

Application Notes and Protocols for the Synthesis of Anti-inflammatory Molecules Utilizing Pyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrimidine Scaffold in Inflammation Research

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases, including rheumatoid arthritis, cardiovascular disease, and neurodegenerative disorders.[1] The pyrimidine nucleus, a six-membered heterocyclic ring with two nitrogen atoms, is a "privileged scaffold" in medicinal chemistry.[2] This structural motif is present in essential biomolecules and has been successfully incorporated into a multitude of therapeutic agents with a wide array of pharmacological activities, including potent anti-inflammatory effects.[3][4] Several pyrimidine-based drugs, such as the Janus kinase (JAK) inhibitor tofacitinib, are already in clinical use for treating inflammatory conditions.[3]

Pyrimidine-4-carbaldehyde, with its reactive aldehyde group, serves as a versatile and strategic starting material for the synthesis of a diverse library of pyrimidine derivatives. This guide provides an in-depth technical overview of the application of this compound in the synthesis of novel anti-inflammatory molecules, detailing synthetic protocols, mechanistic insights, and structure-activity relationship (SAR) considerations.

Core Principles of Anti-inflammatory Action of Pyrimidine Derivatives

Pyrimidine-based compounds exert their anti-inflammatory effects by modulating various molecular targets and signaling pathways central to the inflammatory cascade.[1] A primary mechanism is the inhibition of key enzymes that produce pro-inflammatory mediators.

Inhibition of Cyclooxygenase (COX) Enzymes

A major pathway targeted by many anti-inflammatory drugs is the cyclooxygenase (COX) pathway. COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are potent mediators of pain, fever, and inflammation.[3][5] Many pyrimidine derivatives have been shown to be effective inhibitors of COX enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.[3][6][7] Selective COX-2 inhibition is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1.[5]

Modulation of Other Inflammatory Mediators

Beyond COX inhibition, pyrimidine derivatives can attenuate the inflammatory response by interfering with other critical pathways. Their anti-inflammatory effects are also attributed to the inhibition of:

  • Prostaglandin E2 (PGE2) : The downstream product of COX-2 activity.[3]

  • Tumor Necrosis Factor-alpha (TNF-α) : A key pro-inflammatory cytokine.[3]

  • Nuclear Factor-kappa B (NF-κB) : A transcription factor that regulates the expression of numerous inflammatory genes.[3][8]

  • Lipoxygenase (LOX) : Enzymes that produce leukotrienes, another class of inflammatory mediators.[1]

The following diagram illustrates the central role of COX enzymes in the inflammatory pathway and their inhibition by pyrimidine derivatives.

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrimidine_Derivatives Pyrimidine Derivatives Pyrimidine_Derivatives->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by pyrimidine derivatives.

Synthetic Strategies Utilizing this compound

The formyl group at the 4-position of the pyrimidine ring is a chemical handle that allows for a variety of synthetic transformations. Two common and effective strategies for elaborating this starting material into potential anti-inflammatory agents are the formation of Schiff bases and Knoevenagel condensation.

Strategy 1: Synthesis of Pyrimidine Schiff Bases

Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde.[9] This reaction is a straightforward and efficient method to introduce diverse structural motifs onto the pyrimidine scaffold. The resulting pyrimidine Schiff base derivatives have shown a wide range of biological activities, including anti-inflammatory properties.[9]

The general workflow for the synthesis of pyrimidine Schiff bases from this compound is depicted below.

G Start This compound Reaction Condensation Reaction (e.g., Reflux in Ethanol) Start->Reaction Amine Primary Amine (R-NH2) Amine->Reaction Product Pyrimidine Schiff Base Reaction->Product Evaluation Biological Evaluation (e.g., COX Inhibition Assay) Product->Evaluation

Caption: Workflow for Schiff base synthesis and evaluation.

Protocol 1: General Procedure for the Synthesis of a Pyrimidine Schiff Base Derivative

This protocol describes a representative synthesis of a Schiff base from this compound and a substituted aniline.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (e.g., 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide) (1.0 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) apparatus

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in absolute ethanol in a round-bottom flask, add the substituted aniline (1.0 eq).

  • Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux with continuous stirring. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of petroleum ether and ethyl acetate as the mobile phase). The reaction is typically complete within 4-6 hours.

  • Isolation of Product: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the pure pyrimidine Schiff base derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and is relatively easy to remove. Its boiling point allows for a suitable reflux temperature to drive the reaction to completion.

  • Glacial Acetic Acid as Catalyst: The acidic environment protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine.

  • Recrystallization for Purification: This is a standard and effective technique for purifying solid organic compounds, relying on the differential solubility of the product and impurities in a given solvent at different temperatures.

Strategy 2: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (a compound with a methylene group flanked by two electron-withdrawing groups) to a carbonyl group, followed by a dehydration reaction.[10] This reaction is highly effective for forming carbon-carbon double bonds and can be used to synthesize α,β-unsaturated compounds from this compound. These products can then be further modified or serve as the final anti-inflammatory agents.[11]

Protocol 2: General Procedure for Knoevenagel Condensation with this compound

This protocol outlines the synthesis of a pyrimidine-chalcone analogue via a Knoevenagel condensation with a substituted acetophenone.

Materials:

  • This compound (1.0 eq)

  • Substituted Acetophenone (e.g., 4'-hydroxyacetophenone) (1.0 eq)

  • Ethanol

  • Aqueous Potassium Hydroxide (KOH) solution (e.g., 40%)

  • Beaker or flask

  • Magnetic stirrer

  • Ice bath

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Reactant Preparation: Dissolve the substituted acetophenone (1.0 eq) and this compound (1.0 eq) in ethanol at room temperature with stirring.

  • Base Addition: Cool the mixture in an ice bath and slowly add aqueous KOH solution dropwise while maintaining the temperature below 10°C.

  • Reaction: Stir the mixture vigorously at room temperature for 24 hours. The formation of a precipitate indicates product formation. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into crushed ice and acidify with dilute HCl to a pH of 2-3.

  • Isolation and Purification: Collect the resulting solid precipitate by filtration, wash thoroughly with water until the washings are neutral, and dry. Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

  • Characterization: Characterize the final product using appropriate spectroscopic techniques (FT-IR, ¹H NMR, Mass Spectrometry).

Quantitative Data and Structure-Activity Relationships (SAR)

The anti-inflammatory activity of synthesized pyrimidine derivatives is typically evaluated through in vitro assays, such as COX-1 and COX-2 inhibition assays. The results are often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the enzyme activity by 50%. A lower IC₅₀ value indicates greater potency.

The following table summarizes the COX inhibitory activity of several reported pyrimidine derivatives, illustrating the potential for this class of compounds.

Compound ClassTargetIC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference CompoundReference IC₅₀ (µM)
Pyrazolo[3,4-d]pyrimidinesCOX-20.29 - 0.36> 277Indomethacin2.60
Pyrano[2,3-d]pyrimidinesCOX-20.04Not ReportedCelecoxib0.04
Substituted PyrimidinesCOX-20.65 - 0.856.1 - 7.7Celecoxib0.56
Substituted PyrimidinesCOX-15.05 - 5.50-Ibuprofen3.1

Data compiled from multiple sources.[3][6]

Structure-Activity Relationship (SAR) Insights:

  • Substituents on the Pyrimidine Ring: The nature and position of substituents on the pyrimidine ring can significantly influence biological activity.[12]

  • Pharmacophoric Groups: The introduction of specific pharmacophores, such as pyrazole or indole scaffolds, through reactions with this compound can enhance anti-inflammatory potency.

  • Hydrophobicity and Hydrogen Bonding: The presence of hydrophobic groups and moieties capable of forming hydrogen bonds can improve binding affinity to the active site of target enzymes like COX-2.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel pyrimidine derivatives with significant anti-inflammatory potential. The straightforward and efficient synthetic methodologies, such as Schiff base formation and Knoevenagel condensation, allow for the creation of diverse chemical libraries for screening and optimization. The demonstrated ability of pyrimidine-based compounds to selectively inhibit key inflammatory mediators, particularly COX-2, underscores the promise of this scaffold in the development of next-generation anti-inflammatory therapeutics. The protocols and insights provided in this guide serve as a foundation for researchers and drug development professionals to explore the rich medicinal chemistry of pyrimidines in the quest for safer and more effective treatments for inflammatory diseases.

References

Application Notes and Protocols: Pyrimidine-4-carbaldehyde in Multicomponent Reactions for Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Pyrimidine Scaffolds and MCRs

In the landscape of modern drug discovery and development, the pyrimidine nucleus stands out as a "privileged structure".[1] Its prevalence in biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents, makes it a cornerstone of medicinal chemistry.[2] Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules from three or more starting materials in a single, one-pot operation.[3][4] This approach aligns perfectly with the principles of green chemistry and is exceptionally well-suited for the rapid generation of diverse chemical libraries for high-throughput screening.[5]

This guide provides an in-depth exploration of the use of pyrimidine-4-carbaldehyde as a key building block in several prominent MCRs. The electron-deficient nature of the pyrimidine ring can influence the reactivity of the aldehyde group, making it a unique and valuable component for accessing novel chemical space. We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols for their execution.

Workflow for MCR-based Library Synthesis

The synthesis of a chemical library using this compound in MCRs follows a streamlined workflow. This process is designed for efficiency and diversity, allowing for the creation of a multitude of unique compounds from a set of core reagents.

MCR_Workflow cluster_prep Preparation cluster_reaction Execution cluster_post Processing reagents Select Building Blocks (β-Ketoesters, Amines, Isocyanides, etc.) MCR Perform Multicomponent Reaction (e.g., Biginelli, Ugi, Hantzsch) reagents->MCR aldehyde This compound aldehyde->MCR purification Purification (Crystallization, Chromatography) MCR->purification analysis Characterization (NMR, MS, etc.) purification->analysis library Compound Library (Plate for Screening) analysis->library

Caption: General workflow for library synthesis using this compound in MCRs.

The Biginelli Reaction: Crafting Dihydropyrimidinones (DHPMs)

First reported by Pietro Biginelli in 1893, this three-component reaction classically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea).[2][3] The resulting dihydropyrimidinone (DHPM) core is of immense biological importance.[4]

Mechanistic Insight

The reaction is generally believed to proceed via an N-acyliminium ion intermediate formed from the aldehyde and urea. This electrophilic species is then attacked by the enolate of the β-ketoester, followed by cyclization and dehydration to yield the final DHPM product. The use of a Lewis or Brønsted acid catalyst is crucial for activating the aldehyde and promoting the key condensation steps.[6]

Biginelli_Mechanism cluster_mech Reaction Pathway aldehyde Pyrimidine-4- carbaldehyde + Urea iminium N-Acyliminium Ion Intermediate aldehyde->iminium + H⁺ ketoester β-Ketoester (e.g., Ethyl Acetoacetate) addition Nucleophilic Addition of Enolate ketoester->addition catalyst Acid Catalyst (e.g., FeCl₃, H⁺) iminium->addition cyclization Cyclization & Dehydration addition->cyclization product Pyrimidine-Substituted DHPM cyclization->product

Caption: Simplified mechanism of the Biginelli reaction.

Protocol: Synthesis of Pyrazolyl-DHPMs (A Representative Example)

This protocol is adapted from the synthesis of dihydropyrimidines using 1,3-diaryl-1H-pyrazole-4-carbaldehydes, which are structurally analogous to this compound, and demonstrates a robust method for synthesizing heterocyclic DHPMs.[1]

Materials:

  • 1,3-Diaryl-1H-pyrazole-4-carbaldehyde (1.0 mmol)

  • Acetoacetanilide derivative (1.0 mmol)

  • Urea or Thiourea (1.5 mmol)

  • Anhydrous Calcium Chloride (CaCl₂) (catalytic amount)

  • Ethanol (EtOH), 20 mL

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 1,3-diaryl-1H-pyrazole-4-carbaldehyde (1.0 mmol), the acetoacetanilide derivative (1.0 mmol), urea (or thiourea) (1.5 mmol), and a catalytic amount of anhydrous CaCl₂.

  • Add 20 mL of ethanol to the flask.

  • Heat the reaction mixture to reflux with continuous stirring. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice with stirring.

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the crude product with cold water and then a small amount of cold ethanol.

  • Recrystallize the product from ethanol to obtain the purified dihydropyrimidine derivative.

Expert Insights: The choice of a Lewis acid like CaCl₂ is effective and economical. For library synthesis, this reaction can be parallelized. Microwave-assisted, solvent-free conditions using a catalyst like sulfamic acid can drastically reduce reaction times and simplify work-up, offering a greener alternative.[7]

Component 1 (Aldehyde)Component 2 (Keto-compound)Component 3 (Urea)CatalystConditionsYield RangeReference
This compound AnalogAcetoacetanilideThioureaCaCl₂Reflux, EtOHGood to High[1]
Aromatic AldehydesEthyl AcetoacetateUreaSulfamic AcidMicrowave, Solvent-freeExcellent[7]
Aromatic AldehydesAcetylacetoneUreaAmmonium ChlorideSolvent-freeGood[8]

The Ugi Four-Component Reaction (U-4CR): Accessing Peptidomimetics

The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to form a highly functionalized α-acylaminoamide, often referred to as a "bis-amide".[5][9] Its remarkable convergence and atom economy make it ideal for generating libraries of peptide mimetics.[10][11]

Mechanistic Insight

The reaction is initiated by the formation of an imine from the aldehyde and amine. Protonation by the carboxylic acid generates an iminium ion, which is then irreversibly trapped by the nucleophilic isocyanide. This forms a nitrilium ion intermediate, which is subsequently attacked by the carboxylate anion. The final, irreversible step is a Mumm rearrangement, which involves an O- to N-acyl transfer to yield the stable bis-amide product.[9][12]

Ugi_Mechanism cluster_mech Reaction Pathway aldehyde Pyrimidine-4- carbaldehyde imine Imine Formation aldehyde->imine amine Primary Amine amine->imine acid Carboxylic Acid iminium Iminium Ion isocyanide Isocyanide nitrilium Nitrilium Ion Intermediate imine->iminium + Acid iminium->nitrilium + Isocyanide mumm Mumm Rearrangement (Irreversible) nitrilium->mumm + Carboxylate product Peptidomimetic Product mumm->product

Caption: Key steps in the Ugi four-component reaction mechanism.

Protocol: General Procedure for Ugi Reaction with this compound

This is a generalized protocol adaptable for library synthesis, based on standard Ugi reaction conditions that are effective for various heterocyclic aldehydes.[13][14]

Materials:

  • This compound (1.0 mmol)

  • Primary amine (e.g., Aniline, Benzylamine) (1.0 mmol)

  • Carboxylic acid (e.g., Benzoic acid, Acetic acid) (1.0 mmol)

  • Isocyanide (e.g., Cyclohexyl isocyanide, tert-Butyl isocyanide) (1.0 mmol)

  • Methanol (MeOH), 5 mL

Procedure:

  • To a 25 mL round-bottom flask, add the this compound (1.0 mmol), the primary amine (1.0 mmol), and the carboxylic acid (1.0 mmol).

  • Dissolve the components in 5 mL of methanol and stir the mixture at room temperature for 10-15 minutes. This allows for the pre-formation of the imine.

  • Add the isocyanide (1.0 mmol) to the mixture in one portion. The reaction is often exothermic.

  • Stir the reaction mixture at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 24 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable solvent (e.g., ethyl acetate or dichloromethane) and wash with a saturated sodium bicarbonate solution to remove unreacted acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure bis-amide.

Expert Insights: The Ugi reaction is highly versatile. For library synthesis, a diverse set of amines, carboxylic acids, and isocyanides can be reacted with this compound in a parallel synthesizer. The reaction generally proceeds without a catalyst and at room temperature, simplifying the experimental setup.[5] Polar aprotic solvents like DMF can also be used and may improve yields for less reactive components.[5] Microwave irradiation can be employed to accelerate the reaction, often reducing times to minutes.[13]

Component 1 (Aldehyde)Component 2 (Amine)Component 3 (Acid)Component 4 (Isocyanide)ConditionsYield RangeReference
Heterocyclic AldehydesAnilineBenzoic AcidCyclohexyl Isocyanide45°C, 30 min, MWGood[13]
BenzaldehydeAnilineBenzoic Acidtert-Butyl IsocyanideRT, 24h, MeOHHigh[13]
Various AldehydesVarious AminesVarious AcidsVarious IsocyanidesRT, MeOHVariable[10]

The Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[8][15] The initial product is a 1,4-dihydropyridine (1,4-DHP), which can be subsequently oxidized to the corresponding aromatic pyridine.[6]

Mechanistic Insight

The reaction pathway is thought to involve two key intermediates. First, a Knoevenagel condensation occurs between the aldehyde and one equivalent of the β-ketoester. Separately, a condensation between the second equivalent of the β-ketoester and ammonia forms an enamine. Finally, a Michael addition between these two intermediates, followed by cyclization and dehydration, yields the 1,4-DHP ring.[6][15]

Hantzsch_Mechanism cluster_path1 Pathway 1 cluster_path2 Pathway 2 aldehyde Pyrimidine-4- carbaldehyde knoevenagel Knoevenagel Condensation Product aldehyde->knoevenagel ketoester1 β-Ketoester (1 eq.) ketoester1->knoevenagel ketoester2 β-Ketoester (1 eq.) enamine Enamine Intermediate ketoester2->enamine ammonia Ammonia/NH₄OAc ammonia->enamine combine Michael Addition & Cyclization knoevenagel->combine enamine->combine dhp 1,4-Dihydropyridine Product combine->dhp pyridine Oxidized Pyridine Product dhp->pyridine Oxidation

Caption: Dual pathways leading to the Hantzsch 1,4-dihydropyridine product.

Protocol: General Procedure for Hantzsch Synthesis

This protocol provides a standard, reliable method for the synthesis of Hantzsch esters, which is broadly applicable to aromatic and heterocyclic aldehydes.[6][8]

Materials:

  • This compound (1.0 mmol)

  • Ethyl acetoacetate (2.0 mmol)

  • Ammonium acetate (NH₄OAc) (approx. 1.2 mmol)

  • Ethanol (EtOH), 15 mL

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (approx. 1.2 mmol).

  • Add 15 mL of ethanol as the solvent.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Maintain the reflux for 3-5 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature, which may cause the product to crystallize.

  • If precipitation occurs, collect the solid by vacuum filtration. If not, reduce the solvent volume in vacuo and add cold water to induce precipitation.

  • Wash the crude product with a cold 1:1 mixture of ethanol and water, then with cold water to remove any remaining ammonium acetate.

  • Dry the product. Further purification can be achieved by recrystallization from ethanol.

Expert Insights: The classical Hantzsch synthesis can suffer from long reaction times and harsh conditions.[8] Modern variations often employ microwave irradiation to significantly shorten reaction times. For library synthesis, solvent-free conditions or the use of greener solvents like water in micellar solutions have been developed to improve the environmental footprint and simplify product isolation.[8] The 1,4-DHP product can be sensitive to air and light; if the corresponding aromatic pyridine is the desired product, an oxidizing agent can be added in a subsequent step or sometimes included in the one-pot reaction.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of diverse heterocyclic libraries through multicomponent reactions. The Biginelli, Ugi, and Hantzsch reactions provide robust and efficient pathways to generate complex, drug-like molecules with the privileged pyrimidine scaffold at their core. The protocols outlined in this guide serve as a foundation for researchers and drug development professionals to explore the vast chemical space accessible from this strategic starting material, accelerating the discovery of novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrimidine-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The content is structured in a question-and-answer format to directly address specific issues you may encounter.

Section 1: Strategic Synthesis Planning - FAQs

This section addresses high-level questions regarding the selection of an appropriate synthetic route for this compound.

Q1: What are the primary synthetic strategies for preparing this compound, and how do I choose the best one?

A1: There are several viable pathways to synthesize this compound, each with distinct advantages and disadvantages. The optimal choice depends on the availability of starting materials, required scale, and tolerance for specific reagents. The three most common strategies are:

  • Oxidation of 4-Methylpyrimidine: This is a direct and often effective method. The primary challenge is preventing over-oxidation to the corresponding carboxylic acid.

  • Formylation of a Pyrimidine Ring: Methods like the Vilsmeier-Haack reaction can introduce a formyl group onto an activated pyrimidine ring.[1] This is a powerful tool but requires careful control of reaction conditions to manage selectivity and side reactions.[2]

  • Functional Group Interconversion: This involves starting with a pre-functionalized pyrimidine, such as a 4-halopyrimidine or a pyrimidine-4-carboxylic acid derivative, and converting the functional group to an aldehyde.

The following table provides a comparative overview to aid in your decision-making process.

Synthetic Strategy Typical Starting Material Key Reagents Reported Yield Range Advantages Challenges & Disadvantages
Oxidation 4-MethylpyrimidineSelenium Dioxide (SeO₂), MnO₂40-70%Direct conversion, commercially available starting material.Risk of over-oxidation to carboxylic acid, toxicity of SeO₂, purification can be difficult.[3]
Vilsmeier-Haack Formylation Activated Pyrimidine (e.g., with electron-donating groups)POCl₃ / DMF50-65%Mild and efficient for suitable substrates, well-documented.[1][2]Substrate-dependent, regioselectivity can be an issue on complex pyrimidines, Vilsmeier reagent is moisture-sensitive.
Organometallic Route 4-Halopyrimidine (e.g., 4-chloropyrimidine)Mg or n-BuLi, followed by a formylating agent (e.g., DMF)50-60%Good for substrates intolerant to oxidation, allows for diverse precursors.Requires strictly anhydrous conditions, potential for side reactions (e.g., Wurtz coupling).
Carboxylic Acid/Ester Reduction Pyrimidine-4-carboxylic acid or its esterDIBAL-H, LiAlH(OtBu)₃60-80%High yields, clean reaction with specific reducing agents.Requires synthesis of the starting carboxylic acid/ester, over-reduction to alcohol is a risk.

Section 2: Troubleshooting Guide for Common Synthetic Routes

This section provides detailed troubleshooting for specific experimental problems.

Method A: Oxidation of 4-Methylpyrimidine with Selenium Dioxide (Riley Oxidation)

This is a frequently employed method for converting a methyl group on a heterocyclic ring to an aldehyde.[3]

Q2.1: My Riley oxidation of 4-methylpyrimidine is resulting in a very low yield (<20%) of the desired aldehyde. What are the most critical parameters to investigate?

A2.1: Low yield in a Riley oxidation is a common issue, often stemming from suboptimal reaction conditions or side reactions. Here’s a breakdown of the key factors:

  • Stoichiometry of SeO₂: The molar ratio of SeO₂ to 4-methylpyrimidine is critical. Using a stoichiometric amount (1.0-1.2 equivalents) is crucial. An excess of SeO₂ can lead to over-oxidation to pyrimidine-4-carboxylic acid, while too little will result in incomplete conversion.

  • Solvent Choice and Purity: Dioxane is a common solvent for this reaction. It must be anhydrous, as water can interfere with the reaction mechanism and promote the formation of byproducts. Some protocols suggest using a mixture of dioxane and water to aid in the dissolution of SeO₂, but this must be carefully optimized.

  • Temperature Control: The reaction is typically run at reflux. However, the temperature must be carefully controlled. Excessively high temperatures can lead to decomposition of the product and starting material, resulting in a dark, tarry reaction mixture. A temperature range of 80-100°C is generally recommended.

  • Reaction Time: It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Prolonged reaction times significantly increase the risk of over-oxidation. Once the starting material is consumed, the reaction should be stopped promptly.

Q2.2: My crude product is a dark, difficult-to-purify mixture, and I suspect over-oxidation. How can I confirm this and prevent it?

A2.2: The formation of a dark mixture often points to over-oxidation and decomposition.

  • Confirmation: The primary byproduct of over-oxidation is pyrimidine-4-carboxylic acid. You can confirm its presence by:

    • TLC: The carboxylic acid will have a much lower Rf value than the aldehyde and will often streak.

    • Acid-Base Extraction: Dissolve a sample of the crude product in an organic solvent (e.g., ethyl acetate) and extract with a mild aqueous base (e.g., NaHCO₃ solution). Acidify the aqueous layer and look for a precipitate, which would be the carboxylic acid.

    • NMR/IR Spectroscopy: The carboxylic acid will show a broad -OH stretch in the IR spectrum and a characteristic acidic proton in the ¹H NMR spectrum.

  • Prevention Strategies:

    • Strict Stoichiometry: Use no more than 1.1 equivalents of SeO₂.

    • Controlled Addition: Add the SeO₂ in portions or as a solution in the reaction solvent to maintain better control over the reaction exotherm and concentration.

    • Vigilant Monitoring: As stated in A2.1, monitor the reaction closely and quench it as soon as the starting material is consumed.

Workflow: Troubleshooting Low Yield in Riley Oxidation

Below is a systematic workflow to diagnose and resolve low-yield issues in the oxidation of 4-methylpyrimidine.

G start Low Yield (<20%) in Riley Oxidation check_sm Verify Purity of 4-Methylpyrimidine & SeO₂ start->check_sm outcome_sm Impure SM? --> Purify/Use new batch check_sm->outcome_sm No check_solvent Is the solvent (e.g., Dioxane) strictly anhydrous? outcome_solvent Wet solvent? --> Dry solvent before use check_solvent->outcome_solvent No check_stoich Review SeO₂ Stoichiometry (Target: 1.0-1.1 eq) outcome_stoich Incorrect ratio? --> Adjust stoichiometry check_stoich->outcome_stoich No check_temp Was reaction temperature controlled (80-100°C)? outcome_temp Overheating? --> Use oil bath, reduce temp check_temp->outcome_temp No check_time Was reaction monitored by TLC and stopped at completion? outcome_time Over-reaction? --> Monitor closely, quench sooner check_time->outcome_time No outcome_sm->check_solvent Yes solution Re-run optimized experiment outcome_sm->solution Fix & Retry outcome_solvent->check_stoich Yes outcome_solvent->solution Fix & Retry outcome_stoich->check_temp Yes outcome_stoich->solution Fix & Retry outcome_temp->check_time Yes outcome_temp->solution Fix & Retry outcome_time->solution Fix & Retry

Caption: Troubleshooting workflow for Riley oxidation.

Method B: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic compounds using a substituted amide (like DMF) and an acid chloride (like POCl₃).[4] The key is the in situ formation of the electrophilic Vilsmeier reagent (chloroiminium ion).

Q3.1: I am attempting a Vilsmeier-Haack reaction on a pyrimidine substrate, but I am getting no reaction or very low conversion. What could be the cause?

A3.1: A stalled Vilsmeier-Haack reaction typically points to two main issues: insufficient substrate reactivity or problems with the Vilsmeier reagent itself.

  • Substrate Reactivity: The pyrimidine ring is electron-deficient and generally not reactive enough on its own for electrophilic substitution. The reaction requires the presence of electron-donating groups (EDGs) like hydroxyl, amino, or alkoxy groups to activate the ring. If your pyrimidine substrate is unsubstituted or has electron-withdrawing groups (EWGs), the reaction is unlikely to proceed.

  • Vilsmeier Reagent Formation/Stability: The Vilsmeier reagent is highly moisture-sensitive.

    • Reagent Quality: Ensure that the DMF is anhydrous and the POCl₃ is fresh and has not been hydrolyzed by atmospheric moisture.

    • Reaction Setup: The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). All glassware should be oven-dried before use.

    • Temperature of Formation: The reagent is typically formed at low temperatures (0-5°C) before the substrate is added. Adding POCl₃ to DMF is an exothermic process, and uncontrolled temperature can lead to reagent decomposition.

Q3.2: My TLC shows multiple products after the Vilsmeier-Haack reaction. What are the potential side products?

A3.2: The formation of multiple products can arise from several competing reaction pathways.

  • Chlorination: If the pyrimidine substrate contains hydroxyl groups, the Vilsmeier reagent (or excess POCl₃) can act as a chlorinating agent, replacing -OH with -Cl. This can happen in competition with or instead of formylation.

  • Multiple Formylations: If the pyrimidine ring has multiple activated positions, di-formylation can occur, especially if an excess of the Vilsmeier reagent is used.

  • Reaction with other Functional Groups: The Vilsmeier reagent can react with other nucleophilic functional groups present on the substrate.

  • Solvent Effects: The choice of solvent can influence the reaction outcome. A study on the formylation of 2-methylpyrimidine-4,6-diol found that using DMF as the solvent gave a higher yield (61%) compared to benzene, dichloroethane, or o-xylene.[2]

Diagram: Vilsmeier-Haack Reagent Formation and Electrophilic Attack

This diagram illustrates the formation of the electrophilic Vilsmeier reagent and its subsequent attack on an activated pyrimidine ring.

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Aromatic Substitution DMF DMF (Dimethylformamide) Vilsmeier Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ (Electrophile) DMF->Vilsmeier + POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier + Pyrimidine Activated Pyrimidine Ring (Nucleophile) Intermediate Iminium Intermediate Pyrimidine->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis Hydrolysis H₂O Workup

Caption: Simplified Vilsmeier-Haack reaction mechanism.

Section 3: Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on your specific substrate and laboratory conditions.

Protocol 1: Oxidation of 4-Methylpyrimidine via Riley Oxidation

This protocol is adapted from general procedures for Riley oxidation of heterocyclic methyl groups.[3]

Materials:

  • 4-Methylpyrimidine (1.0 eq)

  • Selenium Dioxide (SeO₂) (1.1 eq)

  • Anhydrous 1,4-Dioxane

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Setup: In an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 4-methylpyrimidine (1.0 eq) in anhydrous 1,4-dioxane (approx. 10 mL per gram of starting material).

  • Reagent Addition: Add selenium dioxide (1.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 100°C) using an oil bath. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as eluent). The reaction is typically complete within 4-8 hours.

  • Workup:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the black selenium byproduct. Wash the pad with ethyl acetate.

    • Combine the filtrates and wash with saturated aqueous NaHCO₃ (2x) to remove any acidic byproducts, followed by a brine wash (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield pure this compound.

Protocol 2: Vilsmeier-Haack Formylation of an Activated Pyrimidine

This protocol is a general guideline. The specific substrate and conditions must be chosen carefully.[1][2]

Materials:

  • Activated Pyrimidine Substrate (e.g., 2-aminopyrimidine) (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus Oxychloride (POCl₃) (1.5 eq)

  • Dichloromethane (DCM)

  • Ice water

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

Procedure:

  • Setup: In an oven-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (5 eq). Cool the flask to 0°C in an ice bath.

  • Reagent Formation: Add POCl₃ (1.5 eq) dropwise to the cold DMF via the dropping funnel over 30 minutes. Maintain the temperature below 5°C. Stir the mixture at 0°C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve the activated pyrimidine substrate (1.0 eq) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the reaction mixture at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80°C. Monitor the reaction progress by TLC.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the mixture by slowly adding saturated aqueous NaHCO₃ until the pH is ~7-8.

    • Extract the product with DCM or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

References

Technical Support Center: Navigating Side Product Formation in Pyrimidine-4-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrimidine-4-carbaldehyde reactions. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to troubleshoot and minimize side product formation in your experiments. This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter.

Section 1: Understanding the Reactivity and Stability of this compound

Before delving into specific reaction troubleshooting, it's crucial to understand the inherent chemical properties of this compound that can influence side product formation.

Q1: My this compound solution is turning yellow/brown over time. What is happening and how can I prevent it?

A1: this compound, similar to its isomer pyridine-4-carbaldehyde, can be sensitive to air and light.[1][2] The observed color change often indicates gradual oxidation or polymerization. The aldehyde group is susceptible to oxidation to the corresponding pyrimidine-4-carboxylic acid.[3] To ensure the integrity of your starting material, proper storage and handling are paramount.

Recommended Storage and Handling Protocol:

ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[1]Minimizes contact with oxygen, thereby reducing the rate of oxidation.
Temperature Keep refrigerated.[1]Low temperatures slow down decomposition and polymerization reactions.
Light Exposure Store in an amber vial or protect from light.[1]Light can catalyze degradation pathways.
Purity Use high-purity this compound.Impurities can act as catalysts for decomposition.[4]

Section 2: Troubleshooting Common Reactions and Side Products

This section provides detailed troubleshooting for specific reactions involving this compound, focusing on the identification and mitigation of common side products.

Reductive Amination

Reductive amination is a cornerstone method for synthesizing amines from aldehydes.[5][6] However, several side reactions can diminish the yield of the desired product.

Q2: I'm observing significant amounts of a di-alkylated amine and unreacted starting materials in my reductive amination. How can I improve the selectivity for the mono-alkylated product?

A2: The formation of di-alkylated byproducts is a common issue in reductive aminations, especially with primary amines.[5] This occurs when the initially formed secondary amine is more nucleophilic than the starting primary amine and reacts further with the aldehyde. Additionally, sluggish imine formation can lead to incomplete conversion.[7]

Troubleshooting Strategies for Reductive Amination:

  • Control Stoichiometry: Use a slight excess of the amine (1.1-1.5 equivalents) to favor the formation of the mono-alkylated product.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent as it is milder and more selective for the imine over the aldehyde.[8] This allows for a one-pot procedure where the aldehyde, amine, and reducing agent are mixed together. Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly at acidic pH.[8]

  • Stepwise Procedure: For challenging substrates, a two-step process can be more effective. First, form the imine by reacting this compound with the amine, often with the removal of water using a Dean-Stark trap or molecular sieves. Then, in a separate step, reduce the isolated or in-situ generated imine.[7]

  • pH Control: Maintaining a slightly acidic pH (around 5-6) is crucial for efficient imine formation. This can be achieved by adding a catalytic amount of acetic acid.

  • Temperature: Perform the reaction at room temperature or below to minimize side reactions.

Workflow for Optimized Reductive Amination:

Caption: One-pot vs. Two-step Reductive Amination Workflows.

Wittig Reaction

The Wittig reaction is a powerful tool for alkene synthesis.[9][10] However, the nature of the ylide and reaction conditions can lead to side products.

Q3: My Wittig reaction with this compound is giving a low yield of the desired alkene and a significant amount of triphenylphosphine oxide. What are the potential issues?

A3: Low yields in Wittig reactions can stem from several factors, including the stability of the ylide, steric hindrance, and competing side reactions.[11] The formation of triphenylphosphine oxide is an inherent part of the reaction mechanism, but its difficult removal can complicate purification and affect isolated yields.

Troubleshooting the Wittig Reaction:

IssueCausalityRecommended Solution
Low Reactivity If using a stabilized ylide (containing an electron-withdrawing group), its reduced nucleophilicity can lead to slow or incomplete reaction with the aldehyde.[12]Switch to a more reactive, non-stabilized ylide if the desired product allows. Alternatively, increase the reaction temperature or use a more polar solvent to enhance reactivity.
Ylide Decomposition Wittig reagents can be sensitive to air and moisture.[13]Prepare the ylide in situ under an inert atmosphere and use anhydrous solvents.
Steric Hindrance Although less of an issue with aldehydes, significant steric bulk on the ylide can hinder its approach to the carbonyl.[11]Consider using the Horner-Wadsworth-Emmons reaction as an alternative, which often provides better yields for sterically demanding systems.
Purification Challenges Triphenylphosphine oxide is often a crystalline solid with polarity similar to many products, making its removal by chromatography difficult.To facilitate removal, triturate the crude reaction mixture with a non-polar solvent like diethyl ether or pentane to precipitate the triphenylphosphine oxide. Alternatively, oxidize any remaining triphenylphosphine to the more water-soluble phosphine oxide using an oxidant like hydrogen peroxide, followed by an aqueous extraction.

Mechanism Overview of the Wittig Reaction:

Wittig_Mechanism Ylide Ph₃P⁺-C⁻HR Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde Pyr-CHO Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene Pyr-CH=CHR Oxaphosphetane->Alkene Cycloreversion TPPO Ph₃P=O Oxaphosphetane->TPPO

Caption: Simplified Mechanism of the Wittig Reaction.

Reactions in Basic Media: Cannizzaro and Aldol Reactions

The aldehyde functionality of this compound is susceptible to reactions under basic conditions, particularly if it lacks α-hydrogens, making it a candidate for the Cannizzaro reaction.[14]

Q4: I'm trying a reaction with this compound under strongly basic conditions and I'm getting two unexpected products: a pyrimidine alcohol and a pyrimidine carboxylic acid. What is this reaction?

A4: You are observing a classic Cannizzaro reaction.[14] This disproportionation reaction occurs with aldehydes that cannot form an enolate (i.e., they lack α-hydrogens), such as this compound. In the presence of a strong base, one molecule of the aldehyde is reduced to the corresponding primary alcohol (pyrimidine-4-ylmethanol), while a second molecule is oxidized to the carboxylic acid (pyrimidine-4-carboxylic acid).[14][15]

Mitigation of the Cannizzaro Reaction:

  • Avoid Strong Bases: If the desired reaction does not absolutely require a strong base, consider alternative catalysts or conditions.

  • Temperature Control: The Cannizzaro reaction is often favored at higher temperatures. Running the reaction at lower temperatures may suppress this side pathway.

  • Protecting Groups: If the aldehyde is not the intended reactive site under basic conditions, consider protecting it as an acetal prior to the reaction.

Q5: Can this compound undergo self-condensation?

A5: While this compound itself lacks α-hydrogens and thus cannot undergo a typical self-aldol condensation, it can react with other enolizable carbonyl compounds in a crossed-aldol condensation.[16] Under certain conditions, aldehydes can also be prone to polymerization.[17] If your reaction involves other carbonyl compounds, be aware of the potential for aldol side products.

Troubleshooting Aldol Condensation Side Products:

  • Order of Addition: Slowly add the this compound to the reaction mixture containing the base and the enolizable carbonyl compound to maintain a low concentration of the aldehyde and minimize side reactions.

  • Choice of Base: Use a milder base if possible to control the rate of condensation.

Cannizzaro Reaction Pathway:

Cannizzaro Aldehyde1 2x this compound Products Pyrimidine-4-ylmethanol + Pyrimidine-4-carboxylic acid salt Aldehyde1->Products Disproportionation Base Strong Base (e.g., NaOH) Base->Products

Caption: The Cannizzaro Disproportionation Reaction.

Section 3: FAQs on Pyrimidine Synthesis Involving Aldehydes

Q6: In a Biginelli-type reaction using this compound, I'm observing a highly fluorescent yellow byproduct. What is it and how can I prevent it?

A6: This is a very common issue. The fluorescent byproduct is likely a Hantzsch-type 1,4-dihydropyridine (DHP).[4][18] This side reaction competes with the desired Biginelli condensation and is favored under certain conditions. It arises from the reaction of two equivalents of the β-ketoester with one equivalent of the aldehyde and ammonia (which can be formed from the decomposition of urea at elevated temperatures).[4]

Strategies to Minimize Hantzsch Dihydropyridine Formation:

ParameterRecommended AdjustmentRationale
Temperature Lower the reaction temperature.Higher temperatures promote the decomposition of urea to ammonia, which is a key reactant in the Hantzsch pathway.[4][18]
Catalyst Screen different Lewis or Brønsted acid catalysts.The choice of catalyst can significantly influence the selectivity between the Biginelli and Hantzsch pathways.[17][18]
Order of Addition Add the urea or thiourea last to the reaction mixture.This can help to minimize its premature decomposition.[4]

References

Troubleshooting low conversion rates in "Pyrimidine-4-carbaldehyde" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of pyrimidine-4-carbaldehyde. Recognizing the challenges that can lead to low conversion rates, this document offers a structured approach to troubleshooting, grounded in mechanistic principles and field-proven experience.

Introduction: Navigating the Synthesis of a Key Intermediate

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, is often plagued by issues that result in diminished yields. The electron-deficient nature of the pyrimidine ring presents unique challenges for classical formylation and oxidation reactions. This guide will focus on the two most common synthetic strategies, providing a framework to diagnose and resolve common experimental pitfalls.

The two primary routes to be discussed are:

  • The Vilsmeier-Haack Formylation of an appropriately substituted pyrimidine precursor.

  • The Selective Oxidation of 4-methylpyrimidine.

Each method has its own set of parameters that must be precisely controlled. Low conversion rates are rarely due to a single, isolated issue but rather a combination of factors including reagent quality, reaction kinetics, and work-up procedures.

Troubleshooting Workflow: A Logic-Based Approach to Low Conversion Rates

When encountering low yields, a systematic approach to identify the root cause is essential. The following workflow provides a logical sequence of checks and considerations.

TroubleshootingWorkflow cluster_start cluster_reagents Phase 1: Reagent & Setup Integrity cluster_reaction Phase 2: Reaction Condition Optimization cluster_workup Phase 3: Work-up & Purification cluster_analysis Phase 4: Side Product Analysis start Low Yield of this compound reagent_quality Q: Are all reagents pure and anhydrous? start->reagent_quality reagent_stoichiometry Q: Is the stoichiometry of reagents correct? reagent_quality->reagent_stoichiometry Yes reaction_temp Q: Is the temperature optimal for the chosen method? reagent_stoichiometry->reaction_temp Yes solvent_choice Q: Is the solvent appropriate and anhydrous? reaction_temp->solvent_choice Yes reaction_time Q: Is the reaction running to completion (TLC monitoring)? solvent_choice->reaction_time Yes hydrolysis_step Q: Is the hydrolysis of the intermediate efficient? reaction_time->hydrolysis_step Yes purification_method Q: Is the purification method (chromatography, recrystallization) optimized? hydrolysis_step->purification_method Yes side_products Analyze crude mixture (NMR, MS) to identify byproducts. purification_method->side_products Yield Still Low

Caption: Troubleshooting workflow for low conversion rates.

FAQs and Troubleshooting Guides

Method 1: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic or heterocyclic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[1]. For pyrimidines, which are electron-deficient, this reaction can be challenging and often requires activating groups on the ring or forcing conditions.

Q1: My Vilsmeier-Haack reaction on a pyrimidine substrate is not proceeding, or the yield is very low. What are the most likely causes?

A1: This is a common issue stemming from the interplay of reagent quality, reaction conditions, and the nature of the pyrimidine ring itself.

  • Reagent Quality (The Usual Suspect): The Vilsmeier reagent, a chloroiminium salt, is highly sensitive to moisture[2].

    • Causality: Water will rapidly quench the Vilsmeier reagent and the POCl₃, rendering them inactive for the formylation reaction.

    • Troubleshooting: Ensure your DMF is anhydrous. It is best practice to use a freshly opened bottle or distill it over a suitable drying agent. POCl₃ should also be handled under anhydrous conditions. The reaction vessel should be flame-dried or oven-dried before use and maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Temperature and Time (Kinetics vs. Decomposition):

    • Causality: The formation of the Vilsmeier reagent from DMF and POCl₃ is typically performed at low temperatures (0-5 °C) to control the exothermic reaction. However, the subsequent formylation of an electron-deficient ring like pyrimidine may require higher temperatures to proceed at a reasonable rate.

    • Troubleshooting: After the initial formation of the reagent, a gradual increase in temperature may be necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC). One study on a substituted pyrimidine found that incubating the reaction at 80 °C for 5 hours in DMF gave the optimal yield[3]. Be aware that prolonged heating at high temperatures can lead to decomposition and the formation of tar-like side products.

  • Solvent Choice (A Critical Parameter):

    • Causality: The solvent not only facilitates the reaction but can also influence the stability of intermediates.

    • Troubleshooting: While DMF is a reactant, using it as the bulk solvent has been shown to be more effective than other solvents like benzene or dichloroethane, leading to higher yields and shorter reaction times[3]. This is likely due to the high concentration of the Vilsmeier reagent and favorable solvation of the charged intermediates.

Q2: I'm observing multiple spots on my TLC plate after the Vilsmeier-Haack reaction. What could these side products be?

A2: The formation of multiple products often points to incomplete reaction, side reactions of the pyrimidine ring, or rearrangement of the product.

  • Unreacted Starting Material: The most obvious spot is your starting material. If it's a major component, it points to the issues discussed in Q1 (reagent deactivation, insufficient temperature/time).

  • Ring Opening and Rearrangement: Under the harsh acidic conditions of the Vilsmeier-Haack reaction, some substituted pyrimidines can undergo ring opening followed by formylation and recyclization, leading to rearranged products[4].

    • Identification: These products will have a different substitution pattern and can be identified by careful analysis of 2D NMR spectra (COSY, HMBC) and comparison with the expected product.

  • Chlorination instead of Formylation: While less common for simple pyrimidines, the Vilsmeier reagent can sometimes act as a chlorinating agent, especially on activated positions or hydroxyl groups. One study noted that for their dihydroxy-pyrimidine substrate, no chlorination was observed, which can be an issue with similar substrates[3].

Q3: The work-up of my Vilsmeier-Haack reaction is problematic. How should I properly hydrolyze the iminium intermediate?

A3: The immediate product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to the desired aldehyde[1][5]. Improper hydrolysis is a common cause of low isolated yields.

  • Causality: The iminium intermediate is relatively stable and requires aqueous conditions to hydrolyze. The hydrolysis is often pH-sensitive.

  • Troubleshooting Protocol:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully pour the reaction mixture onto crushed ice. This hydrolyzes the excess POCl₃ and the iminium salt. This step is highly exothermic and should be done with caution.

    • Once the ice has melted, carefully neutralize the mixture. A saturated solution of sodium bicarbonate or sodium carbonate is often used. Be cautious as this will generate CO₂ gas. The goal is to reach a neutral or slightly basic pH to ensure the aldehyde is in its free form and to neutralize acidic byproducts.

    • The product can then be extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

Method 2: Oxidation of 4-Methylpyrimidine

This method offers an alternative route, starting from the more readily available 4-methylpyrimidine. The key challenge here is the selective oxidation of the methyl group to an aldehyde without over-oxidation to the carboxylic acid or degradation of the pyrimidine ring.

Q1: My attempts to oxidize 4-methylpyrimidine have resulted in a complex mixture or no desired product. Which oxidizing agent should I use?

A1: The choice of oxidizing agent is critical for this transformation. Strong, non-selective oxidizing agents like potassium permanganate or chromic acid will likely lead to over-oxidation and ring cleavage.

  • Recommended Reagent: Selenium Dioxide (SeO₂)

    • Causality: Selenium dioxide is a well-established reagent for the oxidation of activated methyl groups (allylic, benzylic, and heteroaromatic) to aldehydes, a reaction known as the Riley oxidation[6]. It offers good selectivity for the aldehyde under controlled conditions.

    • Troubleshooting:

      • Stoichiometry: Use of a stoichiometric amount of SeO₂ is crucial. Excess SeO₂ can lead to over-oxidation.

      • Solvent: The reaction is typically performed in a solvent like dioxane or pyridine at reflux[7]. The choice of solvent can affect the reaction rate and selectivity.

      • Work-up: Selenium byproducts can be difficult to remove. Filtration through Celite after the reaction is often necessary.

  • Alternative Reagent: Manganese Dioxide (MnO₂)

    • Causality: Activated manganese dioxide is another selective oxidizing agent for benzylic and allylic-type alcohols to aldehydes and ketones. While it is more commonly used for oxidizing hydroxymethyl groups, it can sometimes be effective for the direct oxidation of activated methyl groups.

    • Troubleshooting: The reactivity of MnO₂ can vary significantly depending on how it is prepared. Use a freshly prepared, "activated" MnO₂ for best results. The reaction often requires a large excess of the reagent and prolonged reaction times.

Q2: I have a low yield, and I suspect over-oxidation to pyrimidine-4-carboxylic acid. How can I confirm this and prevent it?

A2: Over-oxidation is a primary failure mode in this synthesis.

  • Identification:

    • TLC: The carboxylic acid will be much more polar than the aldehyde and will likely have a much lower Rf value. Staining with an indicator like bromocresol green can help visualize acidic spots.

    • NMR Spectroscopy: In the ¹H NMR spectrum, the aldehyde proton signal (typically around 10 ppm) will be absent, and a broad singlet corresponding to the carboxylic acid proton may be visible (often >10 ppm).

    • Solubility: The carboxylic acid will be soluble in aqueous base (like NaHCO₃ solution), while the aldehyde will have limited solubility. An acid-base extraction can be used to separate them.

  • Prevention:

    • Control Reaction Time: Monitor the reaction closely by TLC. Stop the reaction as soon as the starting material is consumed and before a significant amount of the more polar carboxylic acid spot appears.

    • Temperature Control: Avoid excessive heating, as this can promote over-oxidation.

    • Reagent Stoichiometry: As mentioned in Q1, use a controlled amount of the oxidizing agent.

Comparative Data on Synthetic Methods

MethodKey ReagentsTypical ConditionsReported YieldKey ChallengesReference
Vilsmeier-Haack Substituted Pyrimidine, POCl₃, DMFDMF (solvent), 80 °C, 5hup to 61%Moisture sensitivity, potential side reactions, harsh conditions[3]
Riley Oxidation 4-Methylpyrimidine, SeO₂Dioxane or Pyridine, RefluxGood yields (not specified)Toxicity of Selenium, over-oxidation, byproduct removal[6][7]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 2-Methylpyrimidine-4,6-diol

This protocol is adapted from a published procedure and serves as a representative example.[3] Stoichiometry and conditions may need to be optimized for different pyrimidine substrates.

  • Reagent Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, prepare the Vilsmeier reagent. Cool the flask to 0 °C in an ice bath. To N,N-dimethylformamide (DMF, 2.0 eq), add phosphorus oxychloride (POCl₃, 1.0 eq) dropwise with vigorous stirring. Maintain the temperature below 5 °C.

  • Reaction Setup: In a separate flask, suspend the pyrimidine substrate (e.g., 2-methylpyrimidine-4,6-diol, 1.0 eq) in anhydrous DMF.

  • Reaction Execution: Carefully add the freshly prepared Vilsmeier reagent dropwise to the pyrimidine suspension under vigorous stirring.

  • Heating and Monitoring: After the addition is complete, heat the reaction mixture to 80 °C. Monitor the reaction progress by TLC (e.g., using a 1:9 methanol/dichloromethane eluent) until the starting material is consumed (approx. 5 hours).

  • Work-up and Hydrolysis: Cool the reaction mixture to room temperature and then pour it slowly onto a beaker of crushed ice with stirring.

  • Neutralization: After the ice has melted, neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases and the pH is ~7-8.

  • Isolation: The product may precipitate out of the solution. If so, collect the precipitate by vacuum filtration, wash with cold water, and dry. If the product remains in solution, perform an extraction with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Protocol 2: Riley Oxidation of 4-Methylpyrimidine

This protocol is a general procedure based on the Riley oxidation of activated methyl groups.[6][7] It should be optimized for the specific substrate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methylpyrimidine (1.0 eq) in a suitable solvent such as 1,4-dioxane.

  • Reagent Addition: Add selenium dioxide (SeO₂, 1.0-1.1 eq) to the solution. Caution: Selenium compounds are toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Heating and Monitoring: Heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC, observing the disappearance of the starting material and the appearance of the more polar aldehyde product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. A black precipitate of elemental selenium will have formed.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the selenium precipitate. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Purification Strategies

Q: My crude this compound is impure. What is the best way to purify it?

A: The choice between column chromatography and recrystallization depends on the nature of the impurities and the physical state of your product.

  • Flash Column Chromatography: This is the most versatile method for separating the aldehyde from both more polar (e.g., carboxylic acid) and less polar (e.g., unreacted starting material) impurities.

    • Stationary Phase: Silica gel is typically effective.

    • Mobile Phase: A solvent system of hexane and ethyl acetate is a good starting point. Use TLC to determine the optimal ratio that gives good separation (target product Rf ~0.3).

  • Recrystallization: If your product is a solid and the impurities have different solubility profiles, recrystallization is an excellent and scalable purification method.

    • Solvent Selection: The ideal solvent is one in which the product is highly soluble at high temperatures but poorly soluble at low temperatures. Common solvents to screen include ethanol, isopropanol, ethyl acetate, toluene, or mixtures such as ethanol/water.

Final Validation and Characterization

After purification, it is crucial to confirm the identity and purity of the this compound.

  • ¹H NMR Spectroscopy: The most characteristic signal is the aldehyde proton, which will appear as a singlet typically between 9.5 and 10.5 ppm. The protons on the pyrimidine ring will have characteristic chemical shifts and coupling constants.

  • ¹³C NMR Spectroscopy: The aldehyde carbonyl carbon will appear at a downfield chemical shift, typically between 185 and 200 ppm.

  • Mass Spectrometry: This will confirm the molecular weight of the product.

By systematically addressing each stage of the synthesis—from reagent preparation to final purification—and understanding the underlying chemical principles, researchers can effectively troubleshoot and optimize the synthesis of this compound, leading to higher conversion rates and a more efficient workflow.

References

Technical Support Center: Optimization of Reaction Conditions for Pyrimidine-4-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrimidine-4-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this important synthetic intermediate. Our focus is on not just what to do, but why you're doing it, ensuring a deeper understanding and more successful outcomes in your work.

I. Overview of Synthetic Strategies

The synthesis of this compound can be approached through several key pathways. The choice of method often depends on the available starting materials, required scale, and the substituent pattern of the desired product. Here, we will focus on the most common and versatile methods, outlining their principles and providing a comparative overview.

Synthetic Method Starting Material Key Reagents Advantages Common Challenges
Vilsmeier-Haack Reaction Pyrimidine or substituted pyrimidinesPOCl₃, DMFGood yields, mild conditions, versatile for electron-rich pyrimidines.[1][2]Potential for side reactions (e.g., chlorination), requires careful control of stoichiometry and temperature.
Riley Oxidation 4-MethylpyrimidineSelenium Dioxide (SeO₂)Direct conversion of a methyl group to an aldehyde.[3][4]Toxicity of selenium reagents, potential for over-oxidation, modest yields.[5][6]
Oxidation of 4-Hydroxymethylpyrimidine 4-HydroxymethylpyrimidineMild oxidizing agents (e.g., MnO₂)Generally clean reactions with good yields.[3]Requires the prior synthesis of the hydroxymethylpyrimidine precursor.
Metal-Halogen Exchange 5-Bromopyrimidinen-BuLi, Formate EsterOne-pot procedure, good for specific substitution patterns.[7]Requires strictly anhydrous conditions and low temperatures, potential for side reactions with the organolithium reagent.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound. The advice is structured in a question-and-answer format to directly address practical laboratory challenges.

A. Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful formylation technique for electron-rich heterocycles.[1] It involves the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from a substituted amide (like DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃).[1][8] This electrophilic reagent then attacks the pyrimidine ring.[9]

Q1: My Vilsmeier-Haack reaction is giving a very low yield of the desired this compound. What are the likely causes?

A low yield in a Vilsmeier-Haack reaction can stem from several factors. A systematic approach to troubleshooting is essential.

  • Purity and Stoichiometry of Reagents:

    • DMF: Ensure your DMF is anhydrous. Water will react with POCl₃ and the Vilsmeier reagent, reducing its effectiveness.

    • POCl₃: Use fresh, high-purity POCl₃. This reagent is highly reactive and can degrade upon storage, especially if exposed to moisture.

    • Stoichiometry: The molar ratio of POCl₃ to DMF is critical for the efficient formation of the Vilsmeier reagent. A common ratio is 1:1 to 1:2 of pyrimidine to the Vilsmeier reagent.[10] An excess of the reagent can sometimes lead to side reactions.

  • Reaction Temperature:

    • The formation of the Vilsmeier reagent is typically done at low temperatures (0-10 °C) to control its exothermic nature.

    • The formylation reaction itself may require heating. The optimal temperature depends on the reactivity of your pyrimidine substrate. For less reactive pyrimidines, higher temperatures (e.g., 80-100 °C) may be necessary.[10] However, excessive heat can lead to decomposition. It is advisable to monitor the reaction progress by TLC.

  • Solvent Choice:

    • While DMF can act as both a reagent and a solvent, in some cases, using an additional inert solvent like dichloroethane or benzene can be beneficial.[10] A comparative study on the formylation of 2-methylpyrimidine-4,6-diol showed that using DMF as the solvent gave the highest yield (61%) compared to benzene, dichloroethane, and o-xylene.[10]

Q2: I am observing a significant amount of a chlorinated byproduct in my reaction mixture. How can I prevent this?

The Vilsmeier reagent can also act as a chlorinating agent, especially on pyrimidines with hydroxyl or amino groups.[11]

  • Control of Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes favor formylation over chlorination.

    • Reagent Stoichiometry: Using a minimal excess of the Vilsmeier reagent can reduce the likelihood of chlorination.

    • Substrate-Specific Considerations: For substrates like 6-aminouracil, careful control of conditions can allow for formylation without chlorination of the pyrimidine core.[11]

Q3: My reaction seems to have worked based on TLC, but I'm having trouble isolating the product during the aqueous workup. What's going wrong?

The workup step is crucial for hydrolyzing the intermediate iminium salt to the final aldehyde.[1][8]

  • Hydrolysis: The reaction mixture is typically quenched by pouring it onto crushed ice. This hydrolyzes the iminium salt. Insufficient water or incomplete hydrolysis can lead to low yields of the aldehyde.

  • pH Adjustment: After quenching, the mixture is often neutralized with a base (e.g., sodium bicarbonate, sodium hydroxide) to precipitate the product. The final pH can be critical for product isolation. It's recommended to adjust the pH slowly and monitor for precipitation.

  • Product Solubility: this compound may have some solubility in water. If you suspect this is an issue, extracting the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) after neutralization can help recover dissolved product.

Q4: My TLC plate shows multiple spots after the reaction. How can I identify the product and byproducts?

  • Product Spot: The aldehyde product is generally more polar than the starting pyrimidine due to the formyl group. It should have a lower Rf value on a normal-phase silica gel TLC plate. Staining with a visualizing agent like potassium permanganate can be helpful, as aldehydes are readily oxidized.

  • Unreacted Starting Material: Compare the TLC of the reaction mixture with a spot of your starting material.

  • Chlorinated Byproduct: If chlorination has occurred, the byproduct will be less polar than the starting material (if it contained a hydroxyl group) and will have a higher Rf value.

  • Iminium Salt Intermediate: The iminium salt is highly polar and will likely remain at the baseline of the TLC plate. It is usually not observed after a proper aqueous workup.

B. Riley Oxidation

The Riley oxidation utilizes selenium dioxide (SeO₂) to oxidize an activated methyl group, such as the one at the 4-position of a pyrimidine ring, to an aldehyde.[7][12][13]

Q1: My Riley oxidation of 4-methylpyrimidine is giving a low yield and a complex mixture of products. How can I optimize this reaction?

The Riley oxidation can be sensitive to reaction conditions and may lead to over-oxidation or other side reactions.[5][6]

  • Stoichiometry of SeO₂: Typically, a stoichiometric amount (1-1.5 equivalents) of SeO₂ is used.[13] An excess can lead to the formation of carboxylic acids or other over-oxidation products.

  • Solvent: 1,4-Dioxane, often with a small amount of water, is the classic solvent for Riley oxidations.[5] Other solvents like acetic acid or ethanol can also be used.[13] The choice of solvent can influence the reaction rate and selectivity.

  • Temperature: The reaction usually requires heating (reflux). The optimal temperature should be determined experimentally.

  • Additives: In some cases, additives can improve the reaction. For example, the addition of a base like pyridine has been shown to accelerate the reaction and may be beneficial for acid-sensitive substrates.[5][6]

  • Workup: After the reaction, the elemental selenium byproduct needs to be removed, typically by filtration. The product is then isolated from the filtrate.

Q2: I am concerned about the toxicity of selenium dioxide. Are there any safety precautions I should take?

Yes, selenium dioxide is toxic and should be handled with care.

  • Handling: Always handle selenium dioxide in a well-ventilated fume hood.[14][15][16] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14][15][16] Avoid generating dust.[14]

  • Disposal: Dispose of selenium-containing waste according to your institution's hazardous waste guidelines.

III. Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 2-Methylpyrimidine-4,6-diol[10]

This protocol provides a method for the formylation of a substituted pyrimidine.

Reagents:

  • 2-Methylpyrimidine-4,6-diol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and under an inert atmosphere, prepare the Vilsmeier reagent by carefully adding POCl₃ (1 equivalent) dropwise to a cooled (ice bath) solution of DMF (2 equivalents).

  • To a separate flask containing a suspension of 2-methylpyrimidine-4,6-diol (1 equivalent) in DMF, add the pre-formed Vilsmeier reagent dropwise with vigorous stirring.

  • Heat the reaction mixture to 80 °C for 5 hours. Monitor the reaction progress by TLC (e.g., 1:9 methanol/dichloromethane).

  • Once the starting material is consumed, cool the reaction mixture and pour it onto crushed ice.

  • Stir the mixture overnight to allow for complete hydrolysis and precipitation of the product.

  • Collect the precipitate by filtration and dry it to obtain 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde.

Protocol 2: General Procedure for Riley Oxidation[7]

This protocol outlines a general approach for the oxidation of an activated methyl group.

Reagents:

  • 4-Methylpyrimidine derivative

  • Selenium dioxide (SeO₂)

  • 1,4-Dioxane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 4-methylpyrimidine derivative (1 equivalent) in 1,4-dioxane.

  • Add selenium dioxide (1.1-1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the black selenium byproduct. Wash the celite pad with a suitable solvent (e.g., diethyl ether).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

IV. Visualization of Key Processes

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrimidine Pyrimidine Iminium_Intermediate Iminium Salt Intermediate Pyrimidine->Iminium_Intermediate + Vilsmeier Reagent (Electrophilic Attack) Aldehyde This compound Iminium_Intermediate->Aldehyde Aqueous Workup (Hydrolysis)

Caption: Mechanism of the Vilsmeier-Haack formylation of pyrimidine.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Stoichiometry Verify Reagent Stoichiometry Check_Purity->Check_Stoichiometry If Pure Successful_Synthesis Successful Synthesis Check_Purity->Successful_Synthesis If Impure, Purify & Repeat Optimize_Temp Optimize Reaction Temperature Check_Stoichiometry->Optimize_Temp If Correct Check_Stoichiometry->Successful_Synthesis If Incorrect, Adjust & Repeat Optimize_Time Optimize Reaction Time Optimize_Temp->Optimize_Time Change_Solvent Consider Different Solvent Optimize_Time->Change_Solvent Check_Workup Review Workup Procedure Change_Solvent->Check_Workup Check_Workup->Successful_Synthesis Optimized

Caption: A systematic workflow for troubleshooting low reaction yields.

V. Safety Precautions

Phosphorus Oxychloride (POCl₃):

  • Hazards: Highly corrosive, reacts violently with water, causes severe skin burns and eye damage, and is toxic if inhaled.[11][17][18][19][20]

  • Handling: Always handle in a chemical fume hood.[17] Wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene), safety goggles, and a face shield.[18][20] Ensure an eyewash station and safety shower are readily accessible.[17][20]

  • Storage: Store in a cool, dry, well-ventilated area away from water and incompatible materials.[17][18] Keep the container tightly closed.[18]

Selenium Dioxide (SeO₂):

  • Hazards: Highly toxic if swallowed or inhaled, causes skin and eye irritation, and is a suspected carcinogen.[14][15][16]

  • Handling: Handle in a chemical fume hood.[14] Avoid creating dust.[14] Wear appropriate PPE, including gloves, safety goggles, and respiratory protection if necessary.[14]

  • Storage: Store in a well-sealed container in a cool, dry, and well-ventilated area.[14][15]

VI. References

  • The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives - Benchchem. Available at: --INVALID-LINK--

  • Phosphorus oxychloride - SAFETY DATA SHEET. Fisher Scientific. Available at: --INVALID-LINK--

  • Sigma-Aldrich - Safety Data Sheet. Available at: --INVALID-LINK--

  • PHOSPHORUS OXYCHLORIDE - CAMEO Chemicals - NOAA. Available at: --INVALID-LINK--

  • Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED - NJ.gov. Available at: --INVALID-LINK--

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: --INVALID-LINK--

  • SELENIUM DIOXIDE - SD Fine-Chem. Available at: --INVALID-LINK--

  • Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction - MDPI. Available at: --INVALID-LINK--

  • Selenium dioxide - Santa Cruz Biotechnology. Available at: --INVALID-LINK--

  • SAFETY DATA SHEET - Selenium Dioxide - Nexchem Ltd. Available at: --INVALID-LINK--

  • Riley oxidation - Wikipedia. Available at: --INVALID-LINK--

  • Riley Oxidation | NROChemistry. Available at: --INVALID-LINK--

  • SELENIUM DIOXIDE (SUBLIMED) EXTRA PURE - Loba Chemie. Available at: --INVALID-LINK--

  • Comparing Vilsmeier-Haack with other formylation methods for heterocycles - Benchchem. Available at: --INVALID-LINK--

  • Vilsmeier Reaction | PDF | Chemical Reactions | Ester - Scribd. Available at: --INVALID-LINK--

  • Riley oxidation - Grokipedia. Available at: --INVALID-LINK--

  • Riley Oxidation - YouTube. Available at: --INVALID-LINK--

  • The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Science of Synthesis. Available at: --INVALID-LINK--

  • SAFETY DATA SHEET - Fisher Scientific. Available at: --INVALID-LINK--

  • Mechanisms proposed over the years for Riley oxidation (displayed for a... - ResearchGate. Available at: --INVALID-LINK--

  • Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions INTRODUCTION - ResearchGate. Available at: --INVALID-LINK--

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry. Available at: --INVALID-LINK--

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at: --INVALID-LINK--

  • 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester - Organic Syntheses Procedure. Available at: --INVALID-LINK--

  • Pyrrole-Vilsmeier-Hydrolysis of an Iminium Salt - ChemTube3D. Available at: --INVALID-LINK--

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: --INVALID-LINK--

  • Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates - ResearchGate. Available at: --INVALID-LINK--

  • Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine - Atlantis Press. Available at: --INVALID-LINK--

  • Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates - CiteDrive. Available at: --INVALID-LINK--

  • PYRIMIDINE-4-CARBOXALDEHYDE synthesis - chemicalbook. Available at: --INVALID-LINK--

  • Pyrimidine synthesis - Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review - Semantic Scholar. Available at: --INVALID-LINK--

  • Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Available at: --INVALID-LINK--

  • SYNTHESIS OF NOVEL PYRIMIDINE DERIVATIVES HAVING FLUORESCENT PROPERTIES | TSI Journals. Available at: --INVALID-LINK--

  • HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed. Available at: --INVALID-LINK--

  • Pyrimidine-4-carboxaldehyde - Synchem. Available at: --INVALID-LINK--

  • Synthesis of new substituted pyridines via Vilsmeier-Haack reagent - ResearchGate. Available at: --INVALID-LINK--

  • CN106518753A - Preparation method for 4-pyridinecarboxaldehyde - Google Patents. Available at: --INVALID-LINK--

  • Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - NIH. Available at: --INVALID-LINK--

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) - ResearchGate. Available at: --INVALID-LINK--

  • Technical Support Center: HPLC Purification of 4-Chloro-6-(3-iodophenyl)pyrimidine - Benchchem. Available at: --INVALID-LINK--

  • Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Available at: --INVALID-LINK--

  • Riley oxidation (Selenium dioxide oxidation) | Request PDF - ResearchGate. Available at: --INVALID-LINK--

References

Technical Support Center: Catalyst Selection for Pyrimidine-4-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Pyrimidine-4-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-based insights into catalyst selection, reaction optimization, and troubleshooting for this critical synthetic intermediate.

Overview of Synthetic Strategies

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis typically involves the functionalization of a pre-existing pyrimidine ring. The two most prevalent and reliable strategies start from either 4-methylpyrimidine or 4-hydroxymethylpyrimidine. The choice between these routes depends on precursor availability, desired scale, and tolerance for specific reagents.

  • Oxidation of 4-methylpyrimidine (Riley Oxidation) : This classic method utilizes selenium dioxide (SeO₂) to directly oxidize the methyl group to an aldehyde. It is a powerful transformation but requires careful handling of the selenium reagents.

  • Oxidation of 4-hydroxymethylpyrimidine : This two-step approach involves the initial formation of the hydroxymethyl intermediate, which is then oxidized to the aldehyde. This route offers access to a wider range of milder, more selective oxidizing agents.

Below, we address common issues and questions related to these synthetic pathways.

Catalyst and Reagent Selection Guide

The success of your synthesis hinges on choosing the appropriate catalyst and reaction conditions. Over-oxidation to the carboxylic acid is the primary side reaction to control.

Synthetic Route Catalyst / Reagent Typical Yield Advantages Disadvantages & Mitigation
Oxidation of 4-methylpyrimidine Selenium Dioxide (SeO₂)40-60%Single step from a common precursor. Effective for substrates lacking other sensitive sites.Toxicity: SeO₂ and its byproducts are toxic; handle in a well-ventilated fume hood with appropriate PPE. Over-oxidation: Can lead to pyrimidine-4-carboxylic acid. Control stoichiometry and temperature carefully. Byproducts: Formation of red elemental selenium complicates workup. Filtration is required.
Oxidation of 4-hydroxymethylpyrimidine Activated Manganese Dioxide (MnO₂)70-90%High selectivity for the aldehyde. Milder reaction conditions. MnO₂ is less toxic and easier to handle than SeO₂.Reagent Activity: MnO₂ activity can be variable. Use freshly activated or high-quality commercial MnO₂.[1] Stoichiometry: Requires a large excess of MnO₂ (5-10 eq.), which can make scale-up and filtration challenging.[1]
Oxidation of 4-hydroxymethylpyrimidine Pyridinium Chlorochromate (PCC)65-85%Good yields and reliable performance.Toxicity: Chromium reagents are carcinogenic and generate hazardous waste. Acidity: Can be acidic, potentially causing side reactions with sensitive substrates. Buffer with sodium acetate if needed.

Troubleshooting Guide (Question & Answer Format)

This section addresses specific experimental issues in a direct Q&A format.

Q1: My Riley oxidation of 4-methylpyrimidine is giving a very low yield, with mostly unreacted starting material. What are the likely causes?

A1: This is a common issue often related to catalyst activity or reaction conditions.

  • Cause 1: Sub-optimal Temperature: The Riley oxidation typically requires elevated temperatures (reflux in dioxane or toluene). If the temperature is too low, the reaction rate will be negligible.

    • Solution: Ensure your reaction is maintained at a consistent reflux temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.

  • Cause 2: Poor Quality Selenium Dioxide: Old or improperly stored SeO₂ can absorb moisture and lose activity.

    • Solution: Use freshly opened, high-purity SeO₂. If in doubt, you can sublime the SeO₂ (with extreme caution in a well-ventilated hood) to purify it.

  • Cause 3: Insufficient Reaction Time: While side reactions are a concern, insufficient reaction time will lead to low conversion.

    • Solution: Monitor the reaction by TLC. The reaction is typically complete when the starting material spot is gone and the product spot is at its maximum intensity. This can take anywhere from 6 to 24 hours.

Q2: I am attempting to oxidize 4-methylpyrimidine, but my main product is pyrimidine-4-carboxylic acid. How can I prevent this over-oxidation?

A2: Over-oxidation is the primary challenge in this synthesis. The aldehyde product is susceptible to further oxidation under the reaction conditions.

  • Cause 1: Excess Oxidant: Using more than one equivalent of SeO₂ significantly increases the rate of over-oxidation.

    • Solution: Use a slight excess, but no more than 1.1 equivalents of SeO₂, as the standard. Carefully weigh your reagents.

  • Cause 2: Presence of Water: While a small amount of water is sometimes used to facilitate the reaction, excess water can promote the formation of the carboxylic acid.

    • Solution: Use anhydrous solvents (like dioxane) for the reaction. If you are adding water, do so judiciously (e.g., 1-2 equivalents relative to SeO₂).

  • Cause 3: Prolonged Reaction Time at High Temperature: Leaving the reaction at reflux long after the starting material is consumed will favor over-oxidation of the desired aldehyde.

    • Solution: Monitor the reaction closely. Once the starting material is consumed, cool the reaction to room temperature to quench the oxidation process.

Q3: My oxidation of 4-hydroxymethylpyrimidine with MnO₂ is very slow and incomplete, even after 24 hours. Why is this happening?

A3: The effectiveness of MnO₂ is highly dependent on its preparation and activation level.

  • Cause 1: Inactive MnO₂: Commercially available MnO₂ can vary in activity. "Activated" MnO₂ is required for this oxidation.[2][3]

    • Solution: Purchase high-quality, activated MnO₂ specifically sold for organic synthesis. Alternatively, you can activate it yourself by heating commercially available MnO₂ at 100-120 °C under vacuum for several hours.

  • Cause 2: Insufficient MnO₂: This is a heterogeneous reaction occurring on the surface of the MnO₂ particles. A large stoichiometric excess is necessary to provide sufficient surface area and driving force.[1]

    • Solution: Use at least a 5- to 10-fold molar excess of activated MnO₂ relative to the alcohol. Ensure vigorous stirring to maintain a good suspension.

  • Cause 3: Inappropriate Solvent: The choice of solvent can impact the reaction rate.

    • Solution: Dichloromethane (DCM) or chloroform are typically effective solvents for MnO₂ oxidations.[2] Hexanes or acetone can also be used. Ensure your starting material is soluble in the chosen solvent.

Q4: The workup of my Riley oxidation is difficult. I have a fine red precipitate (elemental selenium) that is hard to filter. How can I improve the isolation of my product?

A4: The removal of selenium byproducts is a critical step for obtaining pure material.

  • Solution 1: Use a Filter Aid: After cooling the reaction, dilute it with a solvent like ethyl acetate or DCM. Add a pad of Celite® or silica gel to a sintered glass funnel and filter the reaction mixture through it. This will help trap the fine selenium particles and prevent them from clogging the filter paper. Wash the filter cake thoroughly with more solvent to recover all the product.

  • Solution 2: Sulfide Treatment: In some cases, residual selenium compounds can be treated with a sulfide source, like sodium sulfide, which can help precipitate selenium in a more manageable form. This is a more advanced technique and should be approached with caution.

  • Solution 3: Post-Purification: After initial filtration and solvent removal, purify the crude product using column chromatography. This is typically necessary to remove any remaining selenium-containing impurities and other organic byproducts.

Frequently Asked Questions (FAQs)

What is the best precursor for a first-time synthesis of this compound?

For researchers new to this synthesis, starting with 4-hydroxymethylpyrimidine and using activated MnO₂ is highly recommended. This route avoids the high toxicity and difficult workup associated with selenium dioxide and is generally more selective, leading to higher yields of the desired aldehyde.[1][2][3]

What are the key safety precautions when running a Riley Oxidation with Selenium Dioxide?

Selenium compounds are highly toxic if ingested or inhaled.

  • Ventilation: ALWAYS perform the reaction and workup in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and appropriate gloves (nitrile gloves are standard).

  • Waste Disposal: All selenium-contaminated waste (glassware, filter paper, solvents) must be disposed of in a designated hazardous waste container according to your institution's safety guidelines.

Can I use other oxidizing agents like KMnO₄ or Jones reagent?

It is strongly discouraged. Powerful, non-selective oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (Jones reagent) will rapidly oxidize both 4-methylpyrimidine and 4-hydroxymethylpyrimidine directly to the highly stable pyrimidine-4-carboxylic acid, bypassing the aldehyde completely. The key to this synthesis is using a selective, milder oxidant.

Visualized Workflows and Pathways

Diagram 1: Synthesis Route Decision Tree

This diagram helps in selecting the appropriate synthetic strategy based on available precursors and desired outcomes.

Synthesis_Decision_Tree start Start: Synthesize This compound precursor Which precursor is available? start->precursor methyl 4-Methylpyrimidine precursor->methyl Methyl hydroxymethyl 4-Hydroxymethylpyrimidine precursor->hydroxymethyl Hydroxymethyl riley Use Riley Oxidation (SeO₂ in Dioxane) methyl->riley mno2 Use MnO₂ Oxidation (Activated MnO₂ in DCM) hydroxymethyl->mno2 cautions Cautions: - High Toxicity - Over-oxidation risk - Difficult workup riley->cautions benefits Benefits: - High Selectivity - Milder Conditions - Easier Workup mno2->benefits

Caption: Decision tree for selecting a synthesis route.

Diagram 2: Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose and solve low-yield problems during the synthesis.

Troubleshooting_Workflow start Problem: Low Yield of This compound check_sm Check TLC/HPLC: Is starting material (SM) consumed? start->check_sm sm_present SM is Present check_sm->sm_present No sm_absent SM is Absent check_sm->sm_absent Yes check_catalyst 1. Verify Catalyst Activity (Fresh SeO₂ or Activated MnO₂) 2. Increase Catalyst Loading (MnO₂) 3. Check Reaction Temperature sm_present->check_catalyst check_byproducts Analyze Byproducts: Is it over-oxidation or decomposition? sm_absent->check_byproducts end Re-run Experiment & Monitor Progress check_catalyst->end over_oxidation Over-oxidation to Carboxylic Acid check_byproducts->over_oxidation Carboxylic Acid decomposition Complex Mixture/ Decomposition check_byproducts->decomposition Other fix_over_oxidation 1. Reduce Oxidant Stoichiometry 2. Decrease Reaction Time 3. Use Anhydrous Solvent over_oxidation->fix_over_oxidation fix_decomposition 1. Lower Reaction Temperature 2. Screen Different Solvents 3. Check Purity of SM decomposition->fix_decomposition fix_over_oxidation->end fix_decomposition->end

References

Technical Support Center: Solvent Effects on the Stability of Pyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of Pyrimidine-4-carbaldehyde in various experimental conditions. Our goal is to equip you with the knowledge to anticipate and mitigate solvent-induced degradation, ensuring the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs) - General Stability & Handling

This section addresses the most common initial queries regarding the handling and storage of this compound, which are foundational to its experimental stability.

Q1: What are the primary environmental factors that can compromise the stability of this compound?

A1: this compound is susceptible to degradation from several environmental factors. The primary concerns are exposure to air (oxidation), light (photodegradation), and incompatible materials.[1] The aldehyde functional group is particularly prone to oxidation to the corresponding carboxylic acid. The compound is listed as both air and light-sensitive. Furthermore, it is incompatible with strong oxidizing agents, strong bases, strong acids, and strong reducing agents, which can initiate various degradation pathways.[2]

Q2: What are the official recommendations for the storage and handling of this compound to ensure its long-term stability?

A2: To maintain the compound's integrity, a multi-faceted approach to storage is required. The material should be stored in a tightly closed container, preferably under an inert nitrogen blanket, to prevent exposure to air and moisture.[2][3] It is crucial to protect it from direct sunlight and other ignition sources.[1][3] For long-term stability, refrigeration (below 4°C/39°F) is strongly recommended.[2] When handling, always use spark-proof tools and work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1][2]

Section 2: Troubleshooting Guide - Solvent-Specific Issues & Reactions

The choice of solvent is a critical parameter that directly influences the stability and reactivity of this compound. This section provides solutions to common problems encountered during reactions and workups.

Q3: I've dissolved this compound in methanol (or water) for my experiment and my NMR/LC-MS analysis shows a new, unexpected species. What is happening?

A3: You are likely observing the formation of a hemiacetal (in methanol) or a gem-diol (in water). The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the carbonyl carbon of the aldehyde group highly electrophilic. Protic solvents, such as water and alcohols, can act as nucleophiles and attack this electrophilic carbon. This reaction is typically a reversible equilibrium.[4]

In protic solvents, especially under acidic conditions which can protonate the pyridine nitrogen and further increase the aldehyde's reactivity, the equilibrium can significantly favor the hemiacetal or gem-diol form.[4]

Caption: Reversible equilibrium between this compound and its hemiacetal form in methanol.

Troubleshooting Steps:

  • Solvent Choice: If the reaction chemistry allows, switch to an aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).

  • Anhydrous Conditions: If a protic solvent is unavoidable, ensure anhydrous conditions to prevent gem-diol formation from trace water.

  • Analytical Awareness: Be aware that the hemiacetal/gem-diol can be the dominant species in your reaction mixture but may revert to the aldehyde form during workup, evaporation, or on an LC-MS source.

Q4: My reaction in a basic (or acidic) medium is yielding multiple unidentified products and a low yield of the desired product. What are the likely degradation pathways?

A4: this compound is susceptible to degradation under both strong acidic and basic conditions.[2]

  • Basic Conditions: In the presence of a strong base (e.g., NaOH), aldehydes lacking an alpha-hydrogen, such as this compound, can undergo the Cannizzaro reaction. This is a disproportionation reaction yielding one molecule of the corresponding primary alcohol (pyrimidin-4-ylmethanol) and one molecule of the carboxylic acid (pyrimidine-4-carboxylic acid).[4]

  • Acidic Conditions: While moderate acidity can activate the aldehyde towards nucleophilic attack (see Q3), harsh acidic conditions can lead to hydrolysis of the pyrimidine ring itself. The exact pathway depends on the specific conditions and substituents, but it generally involves cleavage of the N3-C4 bond.[5]

  • Oxidation: The aldehyde is prone to oxidation to pyrimidine-4-carboxylic acid. This can be accelerated by dissolved oxygen, metal ion catalysts, or oxidizing agents present in the reaction mixture.

Degradation_Pathways cluster_conditions Degradation Conditions cluster_products Degradation Products Start This compound Base Strong Base (e.g., NaOH) Start->Base Acid Strong Acid (e.g., HCl, heat) Start->Acid Oxidant Oxidants (e.g., Air, H₂O₂) Start->Oxidant Cannizzaro Cannizzaro Products: Pyrimidin-4-ylmethanol & Pyrimidine-4-carboxylic acid Base->Cannizzaro Hydrolysis Ring-Opened Products (e.g., Ureidoacrylate derivatives) Acid->Hydrolysis Oxidation Pyrimidine-4-carboxylic acid Oxidant->Oxidation

Caption: Potential degradation pathways for this compound under different conditions.

Q5: I am planning a multi-step synthesis. Which solvents are generally considered "safe" for storing this compound in solution for short periods?

A5: For short-term storage or for use as a reaction solvent where stability is paramount, dry, aprotic solvents are highly recommended. These solvents do not have labile protons to engage in hemiacetal formation and are generally less reactive. See the data summary table below for a more detailed list.

Q6: I am purifying my product using silica gel column chromatography and observing significant streaking and loss of material, suggesting on-column decomposition. What can I do?

A6: This is a common issue for nitrogen-containing heterocyclic compounds. Standard silica gel is inherently acidic and can catalyze the degradation of acid-sensitive compounds like this compound.[6]

Troubleshooting Strategies:

  • Neutralize the Silica: Prepare the silica gel slurry in your non-polar eluent (e.g., hexane or heptane) containing 1-2% triethylamine (TEA) or another volatile base. Also, add ~1% TEA to your eluent system to maintain neutrality throughout the purification.[6]

  • Use an Alternative Stationary Phase: Consider using a less acidic support such as neutral alumina, basic alumina, or Florisil®.[6]

  • Minimize Residence Time: Run the column as quickly as possible without sacrificing separation. A shorter exposure time to the stationary phase reduces the opportunity for degradation.

  • Dry Loading: Adsorb your crude material onto an inert support like Celite® before loading it onto the column. This can sometimes lead to better band-shaping and less streaking.[6]

Section 3: Experimental Protocols

To empower researchers to proactively assess stability, we provide the following validated protocols.

Protocol 1: HPLC-Based Screening for Solvent Stability

This protocol allows for a rapid assessment of the stability of this compound in a panel of candidate solvents.

Objective: To quantify the degradation of this compound over time in various solvents at a set temperature.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in a Class A volumetric flask using a solvent in which it is known to be stable and highly soluble (e.g., Acetonitrile).

  • Sample Preparation:

    • In separate HPLC vials, add 980 µL of the test solvent (e.g., Methanol, Water, THF, DCM, DMSO).

    • To each vial, add 20 µL of the stock solution to achieve a final concentration of 0.2 mg/mL. Cap the vials immediately.

    • Prepare a "Time 0" sample by immediately diluting one of the acetonitrile samples with mobile phase for injection.

  • Incubation: Place the vials in a temperature-controlled environment (e.g., room temperature, 25°C, or a relevant reaction temperature like 50°C). Protect the vials from light.

  • Time-Point Analysis: At specified time points (e.g., 1h, 4h, 8h, 24h), take an aliquot from each vial, dilute appropriately with mobile phase, and analyze by HPLC-UV.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic, 70:30 Water:Acetonitrile (with 0.1% TFA or Formic Acid)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at λmax of this compound

    • Injection Volume: 10 µL

  • Data Analysis: Calculate the percentage of the remaining this compound at each time point by comparing the peak area to the "Time 0" sample. (Peak Area_t=x / Peak Area_t=0) * 100%.

Stability_Workflow A Prepare Stock Solution (10 mg/mL in MeCN) B Prepare Test Samples (0.2 mg/mL in Target Solvents) A->B C Analyze 'Time 0' Sample B->C D Incubate Samples (Controlled Temp, Dark) B->D F Quantify Degradation (% Remaining vs. Time 0) C->F E Analyze at Time Points (1h, 4h, 8h, 24h) D->E E->F G Determine Stability Profile F->G

Caption: Experimental workflow for assessing solvent stability via HPLC.

Section 4: Data Summary

The following table summarizes the compatibility and potential reactivity of this compound with common laboratory solvents based on established chemical principles and literature analogues.[4][7]

Solvent ClassExample SolventsStability ConcernMechanism / Notes
Protic Water, Methanol, EthanolHigh Risk Forms gem-diols (water) or hemiacetals (alcohols), especially under acidic/basic catalysis.[4]
Aprotic Polar Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Generally Good Considered relatively inert. However, ensure DMF is free of amine impurities which can be basic.
Aprotic Ethers Tetrahydrofuran (THF), 2-Methyl-THF, DioxaneGood Generally stable. Peroxide formation in aged ethers can be an oxidation risk. Use fresh, inhibited solvents.
Aprotic Halogenated Dichloromethane (DCM), Chloroform (CHCl₃)Good Generally stable, but can contain trace acid stabilizers. Consider passing through a plug of basic alumina for highly sensitive reactions.
Aprotic Hydrocarbons Toluene, Hexanes, HeptaneExcellent Very low reactivity. Often the safest choice for stability, though solubility may be limited.
Conclusion

The stability of this compound is critically dependent on solvent choice and experimental conditions. Protic solvents pose a significant risk of reversible hemiacetal/gem-diol formation, while strong acidic or basic conditions can lead to irreversible degradation. By selecting appropriate aprotic solvents, controlling the reaction environment (pH, temperature, atmosphere), and employing careful purification techniques, researchers can ensure the integrity of this valuable chemical building block.

References

Technical Support Center: Overcoming Steric Hindrance in Reactions with Pyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrimidine-4-carbaldehyde. This guide is designed to provide in-depth, practical solutions to common challenges arising from steric hindrance in reactions involving this versatile heterocyclic aldehyde. My aim is to move beyond simple protocols and offer a deeper understanding of the "why" behind experimental choices, empowering you to troubleshoot and optimize your synthetic strategies effectively.

Introduction: The Challenge of this compound

This compound is a crucial building block in medicinal chemistry due to the prevalence of the pyrimidine scaffold in a vast array of biologically active compounds.[1][2] The pyrimidine ring system is found in natural compounds like cytosine, thymine, and uracil, as well as in synthetic drugs.[2] However, the positioning of the formyl group at the C4 position, adjacent to a nitrogen atom in the electron-deficient pyrimidine ring, presents unique steric and electronic challenges.[3][4] This guide will address these challenges in a question-and-answer format, providing actionable troubleshooting advice and detailed protocols.

Frequently Asked Questions (FAQs)
Q1: My nucleophilic addition to this compound is sluggish or failing. What are the primary factors at play?

A1: Low reactivity in nucleophilic additions to this compound often stems from a combination of steric and electronic factors.

  • Steric Hindrance: The nitrogen atom at position 3 of the pyrimidine ring can sterically hinder the approach of nucleophiles to the adjacent carbonyl carbon. This is a common issue in reactions with aldehydes and ketones, where bulky substituents impede the trajectory of the incoming nucleophile.[3][4]

  • Electronic Effects: The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms.[2] This electronic characteristic can decrease the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack compared to aliphatic or even some other aromatic aldehydes.[3]

Q2: I'm attempting a Grignard reaction with this compound and observing low yields and multiple side products. How can I improve this transformation?

A2: Grignard reactions with heterocyclic aldehydes like this compound are notoriously tricky. The highly basic and nucleophilic nature of the Grignard reagent can lead to several competing side reactions.

  • Coordination and Alternative Addition: The nitrogen atoms in the pyrimidine ring can coordinate to the magnesium of the Grignard reagent. This coordination can activate the ring towards nucleophilic attack at other positions, such as C6, leading to undesired byproducts like 1,2-dihydropyrimidines.[5][6][7][8]

  • Enolization: If the Grignard reagent is particularly bulky or basic, it may deprotonate any acidic protons present in the reaction mixture, leading to unwanted side reactions.

Troubleshooting Strategies:

  • Use of Additives: The addition of Lewis acids like CeCl₃ (Luche reduction conditions for Grignard reagents) can preferentially activate the carbonyl group, minimizing coordination with the ring nitrogens and directing the nucleophile to the desired position.

  • Inverse Addition: Slowly adding the this compound solution to the Grignard reagent can help maintain a low concentration of the aldehyde, which can suppress side reactions.

  • Temperature Control: Performing the reaction at low temperatures (e.g., -78 °C) can enhance selectivity by favoring the kinetically controlled addition to the carbonyl group.[5][6][7][8]

Q3: My Wittig reaction with this compound is giving a poor yield of the desired alkene. What modifications can I try?

A3: The success of a Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.

  • Ylide Reactivity: Non-stabilized ylides are generally more reactive and can overcome the reduced electrophilicity of the this compound.[9] However, they often lead to the Z-alkene as the major product.[9][10] Stabilized ylides, while less reactive, typically favor the formation of the E-alkene.[9]

  • Steric Interactions: Significant steric hindrance between the pyrimidine ring and the substituents on the phosphonium ylide can disfavor the formation of the necessary oxaphosphetane intermediate.[11]

Troubleshooting Strategies:

  • Choice of Ylide: For sluggish reactions, consider using a more reactive, non-stabilized ylide. If E/Z selectivity is a concern, the Horner-Wadsworth-Emmons reaction, which utilizes phosphonate esters, often provides better control and higher yields of the E-alkene.

  • Reaction Conditions: The use of salt-free conditions for non-stabilized ylides can enhance Z-selectivity. For stabilized ylides, thermodynamic control (higher temperatures, longer reaction times) can favor the E-isomer.

Q4: I am struggling with a Knoevenagel condensation. The reaction is slow and the yield is low. How can I optimize this?

A4: The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound.[12] While generally a robust reaction, steric hindrance around the aldehyde can be a limiting factor.

Troubleshooting Strategies:

  • Catalyst Choice: While often base-catalyzed, a variety of catalysts can be employed. For sterically hindered aldehydes, stronger bases or alternative catalysts like Lewis acids, zeolites, or even organocatalysts such as piperidine or quinine can be effective.[12][13][14][15] Some Knoevenagel condensations of pyridinecarbaldehydes have been shown to proceed without a catalyst, suggesting the pyridine ring itself can play a role in catalysis.[13]

  • Reaction Conditions: The use of microwave irradiation can significantly accelerate the reaction by overcoming the activation energy barrier.[16] Solvent-free conditions can also be beneficial in some cases.[15]

  • Doebner Modification: If one of the activating groups on the active methylene compound is a carboxylic acid, using pyridine as a solvent can facilitate the reaction, often with concomitant decarboxylation.[12]

Advanced Troubleshooting and Strategic Solutions
Problem: Persistent low yields in C-C bond formation due to steric crowding.

Solution: Catalyst and Reaction Engineering

When steric hindrance is the primary obstacle, a multi-pronged approach involving catalyst selection and optimization of reaction conditions is often necessary.

  • Organocatalysis: Chiral secondary amine catalysts, such as those derived from proline, can activate aldehydes by forming a more reactive iminium ion.[14] This strategy has been successfully employed in various asymmetric reactions, including Friedel-Crafts alkylations of electron-rich heterocycles with α,β-unsaturated aldehydes.[17] The steric environment of the catalyst can be tuned to accommodate hindered substrates.[18]

  • Lewis Acid Catalysis: Stronger Lewis acids can more effectively activate the carbonyl group of this compound, increasing its electrophilicity and accelerating the rate of nucleophilic attack.[16]

  • Microwave-Assisted Synthesis: As mentioned for the Knoevenagel condensation, microwave heating can provide rapid and uniform heating, often leading to dramatically reduced reaction times and improved yields for sterically hindered substrates.[16]

Experimental Protocol: Organocatalyzed Michael Addition to an α,β-Unsaturated Aldehyde Derived from this compound

This protocol provides a general framework for a Michael addition using a chiral secondary amine catalyst.

  • Preparation of the α,β-Unsaturated Aldehyde: Synthesize the α,β-unsaturated aldehyde from this compound via a Wittig or Horner-Wadsworth-Emmons reaction.

  • Catalyst Loading: In a dry flask under an inert atmosphere, dissolve the chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether, 10-20 mol%) in an appropriate anhydrous solvent (e.g., CH₂Cl₂, toluene).

  • Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., 0 °C to -20 °C).

  • Substrate Addition: Add the α,β-unsaturated pyrimidine aldehyde (1.0 equiv) and the nucleophile (e.g., a nitroalkane, 1.2-1.5 equiv).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Problem: Undesired reactivity of the pyrimidine ring.

Solution: Strategic Use of Protecting Groups

In cases where the pyrimidine ring's nitrogen atoms interfere with the desired reaction, the use of protecting groups can be a viable, albeit step-intensive, strategy.

  • N-Protection: The nitrogen atoms can be protected with groups such as Boc (tert-butyloxycarbonyl) or tosyl (Ts), although this is less common for the pyrimidine ring itself and more applicable to exocyclic amino groups.[19]

  • Masking the Aldehyde: The aldehyde can be temporarily converted to a less reactive functional group, such as an acetal, which is stable to many reaction conditions and can be easily deprotected with mild acid.[19]

Data Summary: Common Protecting Groups for Aldehydes

Protecting GroupFormation ConditionsDeprotection ConditionsStability
Dimethyl acetalMethanol, acid catalystAqueous acidStable to base, nucleophiles, organometallics
1,3-DioxolaneEthylene glycol, acid catalystAqueous acidStable to base, nucleophiles, organometallics
1,3-Dithiane1,3-Propanedithiol, Lewis acidHgCl₂, CaCO₃, aq. CH₃CNStable to acid, base, nucleophiles, organometallics
Visualizing Reaction Pathways

Diagram 1: General Troubleshooting Workflow for Nucleophilic Addition

Caption: A decision tree for troubleshooting nucleophilic additions.

Diagram 2: Competing Pathways in Grignard Reaction

G cluster_0 Reaction Mixture cluster_1 Reaction Pathways PyrCHO This compound Carbonyl_Addition Desired Carbonyl Addition PyrCHO->Carbonyl_Addition Coordination N-Mg Coordination PyrCHO->Coordination Grignard R-MgX Grignard->Carbonyl_Addition Grignard->Coordination Product Product Carbonyl_Addition->Product Desired Alcohol Ring_Addition Undesired Ring Addition Byproduct Byproduct Ring_Addition->Byproduct Dihydropyrimidine Coordination->Ring_Addition

Caption: Competing reaction pathways in Grignard additions.

Conclusion

Successfully navigating the challenges of steric hindrance in reactions with this compound requires a thoughtful and systematic approach. By understanding the interplay of steric and electronic effects, researchers can make informed decisions about catalyst selection, reaction conditions, and strategic modifications like the use of protecting groups. This guide provides a foundation for troubleshooting common issues and developing robust synthetic methods for this important class of compounds.

References

Technical Support Center: Reaction Monitoring for Pyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving pyrimidine-4-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who utilize Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to track the progress of their chemical syntheses. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.

This compound is a versatile building block in medicinal chemistry. Its reactivity is centered around the aldehyde group and the electronic nature of the pyrimidine ring.[1] Accurate reaction monitoring is critical to determine reaction completion, identify byproducts, and optimize yield. This guide provides field-proven insights into overcoming common challenges associated with these analytical techniques.

Section 1: Thin-Layer Chromatography (TLC) Troubleshooting Guide

TLC is an indispensable tool for rapid, qualitative assessment of reaction progress.[2] However, its simplicity can be deceptive. The following Q&A addresses common issues encountered when analyzing reactions with this compound, a polar, aromatic aldehyde.

Q1: My spots are streaking or elongating down the plate. What's causing this and how do I fix it?

Streaking is a frequent issue that obscures results and prevents accurate Rf calculation. It typically stems from three primary causes:

  • Sample Overloading: Applying too much analyte to the plate is the most common culprit. The stationary phase becomes saturated, and the excess compound is smeared up the plate by the mobile phase.[3]

    • Solution: Prepare a more dilute solution of your reaction mixture for spotting. If you need to apply more material to see a faint spot, apply a small spot multiple times in the same location, ensuring the solvent dries completely between each application.[4]

  • Inappropriate Solvent System: If the analyte is highly soluble in the mobile phase, it will move with the solvent front instead of partitioning with the stationary phase. Conversely, if it's too polar for the eluent, it may streak from the baseline.[3] this compound has basic nitrogen atoms that can interact strongly with the acidic silica gel surface.

    • Solution: For acidic compounds, adding a small amount of acetic or formic acid (0.1-2.0%) to the mobile phase can improve spot shape. For basic compounds like many pyrimidine derivatives, adding a small quantity of a basic modifier like triethylamine (Et₃N) (0.1-2.0%) or ammonia in methanol can neutralize the acidic sites on the silica gel, preventing strong adsorption and reducing streaking.[4][5]

  • Compound Instability: Although less common, some compounds can degrade on the acidic silica gel surface, appearing as a streak.

    • Solution: You can run a 2D TLC to check for instability or switch to a less acidic stationary phase like alumina.[6]

start TLC Spot is Streaking check_conc Is the sample highly concentrated? start->check_conc dilute Dilute sample or spot multiple times with drying. check_conc->dilute Yes check_solvent Is the solvent system appropriate? check_conc->check_solvent No end_good Problem Resolved dilute->end_good add_modifier Add modifier to eluent: - 0.5% Et3N for basic analytes - 0.5% AcOH for acidic analytes check_solvent->add_modifier No, suspect interaction change_solvent Adjust eluent polarity. (e.g., change Hex/EtOAc ratio) check_solvent->change_solvent Yes, but poor separation add_modifier->end_good change_solvent->end_good

Caption: Troubleshooting workflow for TLC streaking.

Q2: I can't see any spots on my TLC plate, even under the UV lamp.

This frustrating situation usually points to one of four possibilities:

  • Compound is Not UV-Active: While this compound's conjugated system makes it UV-active, your product may not be.[7]

  • Insufficient Concentration: The amount of compound on the plate is below the detection limit of your visualization method.[4]

  • Compound Evaporation: If your product is volatile, it may have evaporated from the plate during development or drying.[4]

  • Solvent Level Too High: If the initial solvent level in the chamber is above the spotting line, your sample will dissolve into the solvent pool instead of migrating up the plate.[3]

Solutions:

  • Use a Chemical Stain: This is the most effective solution. Stains visualize compounds through chemical reactions. For general purposes, a potassium permanganate (KMnO₄) stain is excellent as it reacts with any oxidizable functional group (like aldehydes, alcohols), appearing as yellow-brown spots on a purple background.[7] Other useful stains are listed in the protocols section.

  • Concentrate the Sample: Spot the plate multiple times in the same location, allowing the solvent to fully evaporate between applications.[4]

  • Check Your Chamber Setup: Always ensure the solvent level is well below the origin line where you spotted your samples.[3]

Q3: My spots are all clustered at the bottom (low Rf) or top (high Rf) of the plate.

This indicates a mismatch between the polarity of your compounds and the mobile phase. The goal is to have the Rf value of your product ideally between 0.2 and 0.4 for good separation and accurate assessment.[5]

  • Spots at the Bottom (Rf < 0.15): Your compounds are too polar for the eluent and are sticking strongly to the polar silica plate.

    • Solution: Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.[4][5]

  • Spots at the Top (Rf > 0.85): Your compounds are too non-polar for the eluent (or the eluent is too polar) and are being carried with the solvent front.

    • Solution: Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.[4][5]

Section 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

HPLC provides quantitative data on reaction conversion and purity.[2] Due to the polar and aromatic nature of this compound, specific challenges like peak tailing are common.

Q1: The peak for my pyrimidine compound is tailing significantly.

Peak tailing is a classic sign of undesirable secondary interactions between the analyte and the stationary phase, particularly with basic compounds on silica-based columns.[8] The nitrogen atoms in the pyrimidine ring can interact with acidic residual silanol groups (Si-OH) on the C18 column packing, causing a portion of the analyte to lag behind and "tail".[9]

Diagnostic & Solution Workflow:

  • Adjust Mobile Phase pH: The most effective solution is to suppress the ionization of the silanol groups by lowering the pH. Adding 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase (both water and organic solvent) will protonate the silanols, minimizing their interaction with your basic analyte.[8] For many basic compounds, a pH of 2-3 is effective.[8]

  • Use a Competitive Base: If pH adjustment is insufficient, adding a small amount of a competitive amine like triethylamine (TEA) (e.g., 0.1%) to the mobile phase can help. TEA will preferentially interact with the active silanol sites, effectively shielding your analyte from them.[8]

  • Choose the Right Column: Modern, high-purity "Type B" silica columns have fewer and less acidic silanol groups than older "Type A" columns. For persistent tailing, use an "end-capped" column where most residual silanols are chemically deactivated.[8]

start HPLC Peak Tailing for Pyrimidine Analyte check_ph Is mobile phase pH < 3? start->check_ph adjust_ph Add 0.1% Formic Acid or TFA to mobile phase. check_ph->adjust_ph No check_additive Is a competitive base used? check_ph->check_additive Yes end_good Symmetric Peak Achieved adjust_ph->end_good add_tea Add 0.1% Triethylamine (TEA) to mobile phase. check_additive->add_tea No check_column Is column modern & end-capped? check_additive->check_column Yes add_tea->end_good change_column Switch to a high-purity, end-capped C18 column. check_column->change_column No check_column->end_good Yes change_column->end_good

Caption: Troubleshooting workflow for HPLC peak tailing.

Q2: My retention times are inconsistent from run to run.

Drifting retention times make it impossible to reliably identify peaks and quantify conversion. The source is usually environmental or related to the mobile phase.[10]

  • Mobile Phase Issues:

    • Inadequate Degassing: Dissolved gases can form bubbles in the pump, causing pressure fluctuations and inconsistent flow rates. Solution: Degas your mobile phase daily using sonication, vacuum filtration, or an in-line degasser.[11]

    • Composition Change: If using a solvent gradient, ensure the pump's proportioning valves are working correctly. For isocratic methods, manually pre-mixing the mobile phase can eliminate variability from the pump.[10] Evaporation of the more volatile organic component can also alter the mobile phase composition over time.

  • Temperature Fluctuations: Column temperature significantly affects retention time. Most labs are not perfectly temperature-controlled.

    • Solution: Use a column oven to maintain a constant, slightly elevated temperature (e.g., 30-40 °C). This provides stability and often improves peak shape.

  • Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting an analysis.

    • Solution: Flush the column with at least 10-15 column volumes of the initial mobile phase before the first injection. If you change the mobile phase, ensure adequate re-equilibration time.

Q3: I am seeing high backpressure in the system.

High backpressure can damage the pump and column. It is almost always caused by a blockage.

  • Solution: Systematically isolate the source of the blockage. Start by disconnecting the column and running the pump. If the pressure is normal, the blockage is in the column. If it's still high, the blockage is between the pump and the injector.

    • Column Blockage: A blocked inlet frit is the most common cause, often due to particulate matter from unfiltered samples. Try back-flushing the column (if the manufacturer permits) at a low flow rate. To prevent this, always filter your samples through a 0.22 or 0.45 µm syringe filter before injection and consider using a guard column.[8]

    • System Blockage: Check for clogged tubing or a blocked in-line filter.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are good starting solvent systems for TLC analysis of a this compound reaction?

The choice depends on the polarity of your product. A good strategy is to start with a 1:1 mixture of a non-polar and a polar solvent and adjust the ratio based on the initial result.

Polarity of Expected ProductStarting Solvent System (v/v)Adjustment Guide
Non-polar 20% Ethyl Acetate / HexaneIncrease Ethyl Acetate for higher Rf; Decrease for lower Rf.
Intermediate Polarity 50% Ethyl Acetate / HexaneAdjust ratio as needed. Can switch to Dichloromethane/Methanol for different selectivity.
Polar 5% Methanol / DichloromethaneIncrease Methanol for higher Rf. Add 0.5% triethylamine if spots are tailing due to basicity.[5]

Q2: What is a reliable starting point for an HPLC method?

For most pyrimidine derivatives, a reversed-phase method is the gold standard.[12]

  • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start with a shallow gradient, for example, 5% B to 95% B over 15 minutes. This will help elute a wide range of potential products and byproducts.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at 254 nm is a good starting point, as most pyrimidine and aromatic compounds absorb at this wavelength.[13]

Q3: Why does my TLC result show the reaction is complete, but HPLC or NMR shows starting material is still present?

This is a common pitfall that highlights the limitations of TLC.[2]

    • Solution: Develop a new TLC solvent system with different selectivity (e.g., switch from an ethyl acetate/hexane system to a dichloromethane/methanol system) to try and resolve the two spots. This is why HPLC, with its much higher resolving power, is essential for quantitative analysis.

  • Lack of Visualization: Your starting material might not be visible with the visualization method used (e.g., it's not UV active and doesn't react with your chosen stain), making it seem like it has been consumed.[2]

Section 4: Key Experimental Protocols

Protocol 1: General Workflow for Reaction Monitoring

This protocol outlines the decision-making process for effectively monitoring your reaction.

start Start Reaction take_sample Take Aliquot from Reaction Mixture start->take_sample prep_tlc Prepare TLC Sample: Dilute aliquot in suitable solvent (e.g., EtOAc or DCM) take_sample->prep_tlc spot_tlc Spot TLC Plate: - Starting Material (SM) - Co-spot (SM + Rxn) - Reaction Mixture (Rxn) prep_tlc->spot_tlc run_tlc Develop & Visualize TLC spot_tlc->run_tlc is_complete Reaction Complete by TLC? (SM spot disappeared) run_tlc->is_complete continue_rxn Continue Reaction is_complete->continue_rxn No prep_hplc Prepare HPLC Sample: Dilute, filter (0.22 µm) is_complete->prep_hplc Yes continue_rxn->take_sample run_hplc Run HPLC for Quantitative Analysis prep_hplc->run_hplc analyze_hplc Analyze Chromatogram: Calculate % conversion and purity run_hplc->analyze_hplc workup Proceed to Work-up analyze_hplc->workup

Caption: General workflow for monitoring a pyrimidine synthesis reaction.[2]
Protocol 2: Step-by-Step TLC Analysis

  • Plate Preparation: Using a pencil, gently draw a thin origin line about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting material (SM), reaction mixture (R), and a co-spot (C).

  • Chamber Preparation: Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber with solvent vapor, and cover it. Allow it to saturate for 5-10 minutes.

  • Spotting: Using a capillary tube, apply a small spot of each diluted sample to its designated lane on the origin line. For the co-spot lane, spot the starting material first, let it dry, then spot the reaction mixture directly on top of it.

  • Development: Place the TLC plate in the saturated chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: When the solvent front is about 1 cm from the top, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

    • UV Light: View the plate under a UV lamp (254 nm). Circle any visible spots with a pencil.[13]

    • Staining: If spots are not UV-active or for confirmation, use a chemical stain. Dip the plate quickly into the stain solution, remove excess stain by touching the edge to a paper towel, and gently heat with a heat gun until spots appear.

Common TLC Stains:

StainPreparationUse and Appearance
Potassium Permanganate 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water.[7]General stain for oxidizable groups (aldehydes, alcohols, alkenes). Yellow spots on a purple/pink background.
p-Anisaldehyde 135 mL ethanol, 5 mL conc. H₂SO₄, 1.5 mL acetic acid, 3.7 mL p-anisaldehyde.[14]Good general stain, often gives a range of colors for different functional groups, aiding in identification.
2,4-Dinitrophenylhydrazine (DNP) 12 g DNP, 60 mL conc. H₂SO₄, 80 mL water in 200 mL of 95% ethanol.[14]Specific for aldehydes and ketones. Forms yellow to orange spots (hydrazones).
Protocol 3: Step-by-Step HPLC Analysis
  • System Preparation: Ensure the mobile phase solvents are fresh, filtered, and degassed. Purge the pump lines to remove any air bubbles. Set the column temperature using a column oven.

  • Equilibration: Run the mobile phase through the column at the initial conditions of your gradient for at least 10-15 minutes to ensure the column is fully equilibrated.

  • Sample Preparation: Take a small aliquot of the reaction mixture. Quench if necessary. Dilute it significantly with a solvent that is miscible with your mobile phase (e.g., a 50:50 mix of water/acetonitrile).

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial. This is a critical step to prevent column blockage.[8]

  • Injection: Inject the sample onto the HPLC system. It is wise to first inject a standard of your starting material to determine its retention time.

  • Data Analysis: After the run is complete, integrate the peaks in the chromatogram. Identify the starting material and product peaks. Use the peak areas to calculate the relative percentage of each component, which indicates the reaction conversion and product purity.

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to Pyrimidine-4-carbaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Pyrimidine-4-carbaldehyde is a critical building block in medicinal chemistry and drug discovery, serving as a versatile precursor for the synthesis of a wide array of biologically active compounds.[1] The strategic introduction of the formyl group at the C4 position of the pyrimidine ring opens avenues for diverse functionalization, enabling the exploration of vast chemical space in the development of novel therapeutics. This guide provides a comparative analysis of the primary synthetic methodologies for obtaining this compound, offering field-proven insights and experimental data to aid researchers in selecting the most suitable approach for their specific needs.

I. Oxidation of Methyl-Substituted Pyrimidines: A Direct Approach

The oxidation of a readily available methyl group at the 4-position of the pyrimidine ring represents a direct and atom-economical strategy for the synthesis of this compound. The Riley oxidation, employing selenium dioxide (SeO₂), is a classical and frequently cited method for this transformation.[2][3]

A. The Riley Oxidation: Mechanism and Considerations

The mechanism of the Riley oxidation involves an initial ene reaction of the methyl group with selenium dioxide, followed by a[4][5]-sigmatropic rearrangement to form a seleninic acid ester. Subsequent hydrolysis yields the desired aldehyde.

However, a significant challenge associated with the Riley oxidation is the potential for over-oxidation to the corresponding carboxylic acid. The reaction conditions, including solvent, temperature, and stoichiometry of the oxidant, must be carefully controlled to maximize the yield of the aldehyde. For instance, the oxidation of 4-picoline (4-methylpyridine), a structural analog, with SeO₂ has been reported to yield the carboxylic acid in high yields, underscoring the delicate balance required for selective aldehyde formation.[6]

A reported synthesis of this compound via the Riley oxidation of 4-methylpyrimidine in dioxane at 100°C resulted in a modest yield of 28%. This highlights the need for optimization to achieve synthetically useful yields.

B. Alternative Oxidation Strategies

While the Riley oxidation is prominent, other catalytic systems for the gas-phase oxidation of methyl-substituted heterocycles, such as those employing vanadium oxide catalysts, have been explored for analogous pyridyl systems. These methods, however, often require specialized equipment and may not be readily transferable to standard laboratory settings.

II. Oxidation of 4-Hydroxymethylpyrimidine: A Chemoselective Pathway

A highly effective and often preferred method for the synthesis of this compound is the chemoselective oxidation of 4-hydroxymethylpyrimidine.[2] This approach benefits from the mild reaction conditions and high selectivity offered by a range of oxidizing agents, minimizing the risk of over-oxidation and side reactions.

A. Manganese Dioxide: A Mild and Versatile Oxidant

Manganese dioxide (MnO₂) is a widely used and commercially available reagent for the oxidation of allylic and benzylic alcohols to the corresponding aldehydes.[7][8][9] Its heterogeneous nature simplifies the work-up procedure, as the excess reagent and manganese byproducts can be easily removed by filtration.

The oxidation of 4-hydroxymethylpyrimidine with activated MnO₂ in a suitable solvent, such as chloroform or dichloromethane, typically proceeds at room temperature or with gentle heating to afford this compound in good to excellent yields.

Experimental Protocol: Oxidation of 4-Hydroxymethylpyrimidine with Activated Manganese Dioxide

Materials:

  • 4-Hydroxymethylpyrimidine

  • Activated Manganese Dioxide (MnO₂)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite or a similar filter aid

Procedure:

  • To a stirred solution of 4-hydroxymethylpyrimidine (1.0 eq) in chloroform or dichloromethane (10-20 mL per gram of substrate), add activated manganese dioxide (5-10 eq).

  • Stir the resulting suspension vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-24 hours), filter the reaction mixture through a pad of Celite.

  • Wash the filter cake thoroughly with additional chloroform or dichloromethane.

  • Combine the filtrates and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by column chromatography on silica gel if necessary.

III. Reduction of Pyrimidine-4-carbonitrile: Accessing the Aldehyde from a Nitrile Precursor

The reduction of a nitrile group at the 4-position of the pyrimidine ring offers another viable route to this compound. This method is particularly attractive if 4-cyanopyrimidine is a readily accessible starting material.

A. Diisobutylaluminum Hydride (DIBAL-H) Reduction

Diisobutylaluminum hydride (DIBAL-H) is a powerful and selective reducing agent capable of converting nitriles to aldehydes at low temperatures.[10][11][12][13] The reaction proceeds via the formation of an intermediate imine, which is subsequently hydrolyzed upon work-up to furnish the aldehyde. Careful control of the reaction temperature (typically -78 °C) is crucial to prevent over-reduction to the corresponding primary amine.

Experimental Protocol: DIBAL-H Reduction of 4-Cyanopyrimidine

Materials:

  • 4-Cyanopyrimidine

  • Diisobutylaluminum Hydride (DIBAL-H) solution in an inert solvent (e.g., toluene or hexanes)

  • Anhydrous inert solvent (e.g., dichloromethane, toluene, or THF)

  • Aqueous solution for quenching (e.g., methanol, saturated aqueous Rochelle's salt, or dilute HCl)

  • Extraction solvent (e.g., ethyl acetate or diethyl ether)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-cyanopyrimidine (1.0 eq) in an anhydrous inert solvent under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H (1.0-1.2 eq) dropwise to the cooled solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow, dropwise addition of a suitable quenching agent (e.g., methanol) at -78 °C.

  • Allow the mixture to warm to room temperature and then add an aqueous work-up solution (e.g., saturated aqueous Rochelle's salt or dilute HCl) and stir vigorously until two clear layers are formed.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the product by column chromatography on silica gel.

B. Stephen Aldehyde Synthesis

The Stephen aldehyde synthesis provides an alternative method for the reduction of nitriles to aldehydes using tin(II) chloride and hydrochloric acid.[14] This method has been successfully applied to the synthesis of 4-pyridylaldehyde from 4-cyanopyridine and could be adapted for the pyrimidine analog. The reaction involves the formation of an aldiminium salt, which is subsequently hydrolyzed to the aldehyde.

IV. Reduction of Pyrimidine-4-carboxylic Acid and its Derivatives

The direct reduction of a carboxylic acid to an aldehyde is a challenging transformation due to the propensity for over-reduction to the corresponding alcohol. However, recent advancements in synthetic methodology have provided several effective solutions.

Modern catalytic methods, such as those employing pinacolborane activated by a triflylpyridinium reagent,[15] photoredox catalysis with hydrosilanes,[16] or nickel-catalyzed reductions with silanes,[17] offer mild and selective conditions for this conversion. While specific applications of these methods to pyrimidine-4-carboxylic acid are yet to be extensively documented, they represent promising avenues for future exploration.

The reduction of pyrimidine-4-carboxylic acid derivatives, such as esters or amides, is another possibility. However, the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) should be approached with caution, as it has been reported to cause reduction of the pyrimidine ring itself in some cases.[18]

V. Vilsmeier-Haack Formylation: A Note on Regioselectivity

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][19][20] While it has been successfully employed to introduce a formyl group at the C5 position of activated pyrimidine systems,[4] its application for the direct formylation of the C4 position of an unsubstituted pyrimidine ring is not well-established. The electron-deficient nature of the pyrimidine ring makes it less susceptible to electrophilic aromatic substitution, and directing the formylation specifically to the C4 position remains a synthetic challenge.

Comparative Summary of Synthesis Methods

MethodStarting MaterialKey ReagentsAdvantagesDisadvantagesTypical Yields
Riley Oxidation 4-MethylpyrimidineSelenium Dioxide (SeO₂)Direct, atom-economical.Potential for over-oxidation, modest yields, toxicity of selenium compounds.20-40%
Oxidation of 4-Hydroxymethylpyrimidine 4-HydroxymethylpyrimidineManganese Dioxide (MnO₂)Mild conditions, high selectivity, simple work-up.Requires pre-functionalized starting material.70-90%
DIBAL-H Reduction 4-CyanopyrimidineDiisobutylaluminum Hydride (DIBAL-H)High yields, good selectivity.Requires cryogenic temperatures, moisture-sensitive reagent.70-85%
Stephen Aldehyde Synthesis 4-CyanopyrimidineTin(II) Chloride, HClAvoids pyrophoric reagents.Stoichiometric use of tin salts.Moderate to good
Reduction of Pyrimidine-4-carboxylic Acid Pyrimidine-4-carboxylic AcidModern catalytic systemsDirect conversion from the acid.Methods are relatively new and may require specialized catalysts.Potentially high

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_oxidation Oxidation Routes cluster_reduction Reduction Routes 4-Methylpyrimidine 4-Methylpyrimidine Pyrimidine-4-carbaldehyde_ox This compound 4-Methylpyrimidine->Pyrimidine-4-carbaldehyde_ox  SeO₂ (Riley Oxidation) 4-Hydroxymethylpyrimidine 4-Hydroxymethylpyrimidine 4-Hydroxymethylpyrimidine->Pyrimidine-4-carbaldehyde_ox  MnO₂ 4-Cyanopyrimidine 4-Cyanopyrimidine Pyrimidine-4-carbaldehyde_red This compound 4-Cyanopyrimidine->Pyrimidine-4-carbaldehyde_red  DIBAL-H or SnCl₂/HCl Pyrimidine-4-carboxylic Acid Pyrimidine-4-carboxylic Acid Pyrimidine-4-carboxylic Acid->Pyrimidine-4-carbaldehyde_red  Modern Catalytic Methods

Caption: Synthetic pathways to this compound.

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound is contingent upon several factors, including the availability of starting materials, the desired scale of the reaction, and the technical capabilities of the laboratory.

  • For high-yield and reliable synthesis , the oxidation of 4-hydroxymethylpyrimidine with manganese dioxide is highly recommended. This method offers excellent selectivity and a straightforward experimental procedure.

  • If 4-cyanopyrimidine is a readily available starting material , the DIBAL-H reduction provides an efficient and high-yielding alternative, provided that the necessary equipment for handling pyrophoric reagents at low temperatures is available.

  • The Riley oxidation of 4-methylpyrimidine can be a viable option if 4-methylpyrimidine is the only accessible precursor, but it may require significant optimization to achieve satisfactory yields and minimize over-oxidation.

  • Researchers with an interest in exploring novel methodologies should consider the application of modern catalytic methods for the direct reduction of pyrimidine-4-carboxylic acid , which hold promise for future synthetic strategies.

By carefully considering the advantages and limitations of each approach, researchers can confidently select the most appropriate method for the synthesis of this compound, a key intermediate for advancing drug discovery and development programs.

References

Validation of Pyrimidine-4-carbaldehyde Derivatives as Enzyme Inhibitors: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[1] Its unique electronic properties and ability to form key hydrogen bonding interactions have made it a "privileged" structure in the design of enzyme inhibitors. This guide provides an in-depth technical comparison of pyrimidine-4-carbaldehyde derivatives as a promising, yet underexplored, class of enzyme inhibitors. By examining their performance in relation to structurally similar and well-validated alternatives, supported by experimental data and protocols, this document aims to equip researchers with the foundational knowledge to explore this chemical space.

The Pyrimidine Scaffold: A Privileged Motif in Enzyme Inhibition

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental component of nucleic acids (cytosine, thymine, and uracil).[2] This inherent biological relevance has spurred extensive investigation into pyrimidine derivatives as therapeutic agents. Their ability to mimic the purine bases and interact with the hinge region of kinases, a critical interaction for potent inhibition, has led to the development of numerous kinase inhibitors.[1] Beyond kinases, pyrimidine derivatives have demonstrated inhibitory activity against a wide array of enzymes, including dihydroorotate dehydrogenase (DHODH), α-amylase, α-glucosidase, and cholinesterases.[2]

This compound Derivatives: An Emerging Area of Interest

While the broader class of pyrimidine derivatives is well-documented, those featuring a carbaldehyde (or formyl) group at the 4-position represent a more nascent area of investigation. The aldehyde functionality is of particular interest due to its electrophilic nature, which allows for potential covalent interactions with nucleophilic residues in an enzyme's active site, potentially leading to irreversible inhibition.[3][4] Alternatively, the aldehyde can act as a bioisostere for other functional groups, influencing the molecule's overall physicochemical properties and non-covalent binding interactions.[5][6][7]

Due to the limited direct comparative data on this compound derivatives, this guide will draw logical parallels with the closely related and extensively studied pyrimidine-4-carboxamide derivatives. This approach allows for informed hypothesis generation and provides a solid starting point for future research.

Comparative Analysis: this compound vs. Pyrimidine-4-carboxamide Derivatives

The most direct structural analogs to pyrimidine-4-carbaldehydes are the corresponding pyrimidine-4-carboxamides. The primary difference lies in the functional group at the 4-position: an aldehyde (-CHO) versus a carboxamide (-CONH₂ or substituted amide). This seemingly small change can have profound implications for the compound's mechanism of action, potency, and pharmacokinetic properties.

Potential Enzyme Targets

Based on the known targets of pyrimidine-4-carboxamides, we can hypothesize potential enzyme classes that may be inhibited by this compound derivatives. A notable example is N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipid mediators.[8][9]

Derivative ClassKnown Enzyme TargetKey Structural Features for InhibitionPotential for this compound Inhibition
Pyrimidine-4-carboxamides N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD)The pyrimidine core acts as a scaffold, with substituents at the 2 and 6 positions influencing potency and selectivity. The carboxamide at the 4-position is crucial for binding.[8][9]High. The aldehyde group could potentially mimic the hydrogen bonding capabilities of the amide or act as a reactive "warhead" for covalent modification of the active site.
General Pyrimidines Kinases (e.g., EGFR, Src)The pyrimidine core forms hydrogen bonds with the kinase hinge region.Moderate to High. The overall substitution pattern on the pyrimidine ring will be critical for kinase selectivity.
General Pyrimidines Dihydroorotate Dehydrogenase (DHODH)The pyrimidine ring mimics the natural substrate, orotic acid.High. The aldehyde could potentially interact with the enzyme's active site residues.
Hypothetical Performance Comparison

While direct experimental data for a side-by-side comparison is scarce, we can extrapolate potential performance based on structure-activity relationship (SAR) studies of pyrimidine-4-carboxamides.[8][9]

ParameterPyrimidine-4-carboxamide DerivativesHypothetical this compound DerivativesRationale
Potency (IC50/Ki) Nanomolar to micromolar range against NAPE-PLD.[8][9]Potentially similar or enhanced potency.The aldehyde's reactivity could lead to covalent bond formation, resulting in irreversible inhibition and higher apparent potency.
Mechanism of Action Typically reversible, competitive, or non-competitive inhibition.Potentially reversible or irreversible (covalent) inhibition.The electrophilic nature of the aldehyde group introduces the possibility of covalent bond formation with nucleophilic residues in the enzyme active site.[3][4]
Selectivity Dependent on the substituents at other positions of the pyrimidine ring.Also highly dependent on the overall substitution pattern.The core scaffold dictates the general target class, while peripheral modifications fine-tune selectivity.
Metabolic Stability Generally good, but the amide bond can be susceptible to hydrolysis.Potentially susceptible to oxidation to the corresponding carboxylic acid by aldehyde dehydrogenases (ALDHs).[3][10]The aldehyde group is a known substrate for metabolic enzymes.

Experimental Validation Protocols

The validation of this compound derivatives as enzyme inhibitors requires a multi-faceted approach, starting with biochemical assays to determine inhibitory potency and mechanism, followed by cell-based assays to assess activity in a more physiological context.

Biochemical Assays: Determining Inhibitory Potency and Mechanism

1. Enzyme Kinetic Assays (Spectrophotometric)

This is a fundamental assay to determine the initial rate of an enzyme-catalyzed reaction and how it is affected by an inhibitor.

  • Principle: The rate of the enzyme reaction is monitored by measuring the change in absorbance of a substrate or product over time.

  • Step-by-Step Protocol:

    • Reagent Preparation: Prepare stock solutions of the purified target enzyme, substrate, and this compound derivative in an appropriate assay buffer.

    • Reaction Setup: In a 96-well plate, add the assay buffer, substrate at varying concentrations, and the this compound derivative at a fixed concentration.

    • Initiation: Initiate the reaction by adding the enzyme to each well.

    • Measurement: Immediately measure the change in absorbance at a specific wavelength over time using a plate reader.

    • Data Analysis: Calculate the initial reaction rates and plot them against the substrate concentration. Determine the kinetic parameters (Km and Vmax) in the presence and absence of the inhibitor to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

2. IC50 Determination

This assay determines the concentration of an inhibitor required to reduce the enzyme activity by 50%.

  • Principle: The enzyme activity is measured at a fixed substrate concentration in the presence of varying concentrations of the inhibitor.

  • Step-by-Step Protocol:

    • Reagent Preparation: As described for the enzyme kinetic assay.

    • Reaction Setup: In a 96-well plate, add the assay buffer, a fixed concentration of substrate (typically at or near the Km), and a serial dilution of the this compound derivative.

    • Initiation: Add the enzyme to initiate the reaction.

    • Measurement: Measure the enzyme activity as described previously.

    • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assays: Assessing Cellular Efficacy

1. Cellular Target Engagement Assays

These assays confirm that the inhibitor interacts with its intended target within a cellular environment.

  • Principle: Various techniques can be employed, such as cellular thermal shift assays (CETSA), where ligand binding stabilizes the target protein against thermal denaturation.

  • Step-by-Step Protocol (CETSA):

    • Cell Treatment: Treat intact cells with varying concentrations of the this compound derivative or a vehicle control.

    • Heating: Heat the cell lysates to a range of temperatures.

    • Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.

    • Target Detection: Detect the amount of soluble target protein at each temperature using Western blotting or other protein detection methods.

    • Data Analysis: An increase in the melting temperature of the target protein in the presence of the inhibitor indicates target engagement.

2. Phenotypic Assays

These assays measure the effect of the inhibitor on a cellular process that is dependent on the target enzyme's activity.

  • Principle: The choice of assay depends on the function of the target enzyme. For example, if the target is involved in cell proliferation, a cell viability assay can be used.

  • Step-by-Step Protocol (Cell Viability Assay - MTT):

    • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

    • Solubilization: Solubilize the formazan crystals with a suitable solvent.

    • Measurement: Measure the absorbance at a specific wavelength to determine the relative number of viable cells.

    • Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the EC50 value.

Visualizing the Science: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams are provided in the Graphviz DOT language.

Enzyme_Inhibition_Workflow cluster_0 Biochemical Validation cluster_1 Cellular Validation Enzyme_Kinetics Enzyme Kinetic Assay (Determine Km, Vmax) IC50_Determination IC50 Determination (Assess Potency) Enzyme_Kinetics->IC50_Determination Mechanism_of_Action Mechanism of Action Studies (e.g., Reversibility) IC50_Determination->Mechanism_of_Action Target_Engagement Cellular Target Engagement (e.g., CETSA) Mechanism_of_Action->Target_Engagement Promising Candidates Phenotypic_Assay Phenotypic Assay (e.g., Cell Viability) Target_Engagement->Phenotypic_Assay Lead_Optimization Lead Optimization Phenotypic_Assay->Lead_Optimization Validated Hits Compound_Synthesis This compound Derivative Synthesis Compound_Synthesis->Enzyme_Kinetics Test Compound

Caption: Experimental workflow for the validation of this compound derivatives.

NAPE_PLD_Pathway NAPE N-Acylphosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD Substrate NAE N-Acylethanolamines (NAEs) (e.g., Anandamide) Biological_Effects Biological Effects (e.g., Neuromodulation, Inflammation) NAE->Biological_Effects Activates NAPE_PLD->NAE Product P4C_Inhibitor This compound Inhibitor P4C_Inhibitor->NAPE_PLD Inhibits

Caption: Simplified signaling pathway of NAPE-PLD and the inhibitory action of a this compound derivative.

Conclusion and Future Directions

This compound derivatives represent a compelling, yet underexplored, class of potential enzyme inhibitors. While direct comparative data is currently limited, the extensive research on the structurally related pyrimidine-4-carboxamides provides a strong rationale for their investigation. The unique reactivity of the aldehyde group offers the potential for novel mechanisms of action, including covalent inhibition, which could lead to highly potent and selective compounds.

The experimental protocols outlined in this guide provide a clear roadmap for the validation of these derivatives. Future research should focus on synthesizing a focused library of this compound compounds and screening them against a panel of relevant enzymes, particularly those known to be inhibited by other pyrimidine derivatives. Through a systematic approach of biochemical and cellular validation, the therapeutic potential of this promising chemical scaffold can be fully elucidated.

References

A Researcher's Guide to the In Vitro Evaluation of Pyrimidine-4-carbaldehyde Derived Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – In the relentless pursuit of novel anticancer therapeutics, the pyrimidine scaffold has consistently emerged as a privileged structure, forming the backbone of numerous clinically approved drugs. A particularly promising starting point for the synthesis of new anticancer agents is Pyrimidine-4-carbaldehyde. Its reactive aldehyde group offers a versatile handle for the creation of diverse molecular libraries, including Schiff bases, hydrazones, and other derivatives. This guide provides a comprehensive overview of the in vitro testing cascade for evaluating the anticancer potential of these compounds, offering a comparative analysis framework and detailed experimental protocols for researchers in oncology drug discovery.

The Rationale for this compound in Anticancer Drug Design

The pyrimidine ring is a fundamental component of nucleobases, rendering its derivatives capable of interfering with DNA and RNA synthesis and repair mechanisms in rapidly proliferating cancer cells. The strategic placement of a carbaldehyde group at the 4-position of the pyrimidine ring provides a reactive site for the facile synthesis of a wide array of derivatives. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various cancer cell types.

Derivatives such as Schiff bases and hydrazones synthesized from this compound have demonstrated significant cytotoxic activity against a range of cancer cell lines.[1][2] These compounds are thought to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[3][4][5]

Comparative In Vitro Cytotoxicity of this compound Derivatives

The initial and most critical step in evaluating a new compound's anticancer potential is to assess its cytotoxicity against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard metric for this comparison. Below is a summary of reported IC50 values for various pyrimidine derivatives, illustrating the potential of this scaffold.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Dihydrazone Compound 10aBGC-823 (Gastric)9.00[1]
BEL-7402 (Liver)6.70[1]
MCF-7 (Breast)>25[1]
Compound 10fBGC-823 (Gastric)7.89[1]
BEL-7402 (Liver)7.66[1]
MCF-7 (Breast)11.31[1]
Schiff Base Compound 3AGS (Gastric)50.24[2]
Hydrazone Pyrimidinyl Hydrazone 15Melanoma0.37[6]
Ovarian Cancer0.11[6]
Pancreatic Cancer1.09[6]
Aryl Urea Compound 4bSW480 (Colon)11.08[5]

This table is a representative compilation from various sources and is intended to illustrate the range of activities observed for pyrimidine derivatives. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Key In Vitro Assays for Mechanistic Elucidation

Beyond initial cytotoxicity screening, a deeper understanding of a compound's mechanism of action is paramount. The following assays are fundamental to characterizing the cellular response to treatment with this compound derivatives.

Experimental Workflow: From Cytotoxicity to Mechanism

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action start Synthesized this compound Derivatives mtt MTT Assay (Cytotoxicity Screening) start->mtt ic50 Determine IC50 Values mtt->ic50 apoptosis Annexin V-FITC/PI Assay (Apoptosis Detection) ic50->apoptosis cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) ic50->cell_cycle pathway Western Blot / Kinase Assays (Signaling Pathway Analysis) apoptosis->pathway cell_cycle->pathway caption Experimental workflow for in vitro testing.

Caption: A typical experimental workflow for the in vitro evaluation of novel anticancer compounds.

Cell Viability and Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple formazan is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Detecting Programmed Cell Death: The Annexin V-FITC Apoptosis Assay

Apoptosis, or programmed cell death, is a desirable outcome for an anticancer agent. The Annexin V-FITC assay is a common method to detect early and late-stage apoptosis. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent tag like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it is used to identify necrotic or late apoptotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Treat cancer cells with the this compound derivative at its IC50 concentration for a predetermined time (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Analyzing Cell Cycle Progression: Propidium Iodide Staining

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M). Propidium Iodide (PI) can be used to stain the DNA of fixed cells, and the amount of fluorescence is directly proportional to the DNA content.

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C for several weeks.

  • RNase Treatment: Wash the fixed cells with PBS and resuspend in a solution containing RNase A to degrade RNA and ensure that PI only binds to DNA.

  • PI Staining: Add PI solution to the cells and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content will reveal the percentage of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.

Targeting Key Signaling Pathways

The anticancer activity of pyrimidine derivatives is often attributed to their ability to inhibit protein kinases involved in cancer cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) is a well-established target for many pyrimidine-based inhibitors.[7][8][9][10][11]

signaling_pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Pyrimidine This compound Derivative Pyrimidine->EGFR Apoptosis Apoptosis Pyrimidine->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival mTOR->Apoptosis Inhibition of apoptotic signals caption EGFR signaling pathway inhibition.

Caption: Simplified EGFR signaling pathway and the inhibitory action of a this compound derivative.

Conclusion

This compound serves as an excellent starting point for the development of novel anticancer agents. A systematic in vitro evaluation, beginning with broad cytotoxicity screening and progressing to detailed mechanistic studies of apoptosis, cell cycle arrest, and signaling pathway modulation, is essential for identifying promising lead compounds. The protocols and comparative data presented in this guide offer a framework for researchers to efficiently and effectively assess the therapeutic potential of their synthesized this compound derivatives.

References

A Comparative Guide to Pyrimidine and Pyridine Scaffolds in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, pyrimidine and pyridine stand out as "privileged scaffolds" due to their prevalence in a multitude of clinically successful drugs. This guide provides a comparative analysis of these two essential nitrogen-containing heterocycles in the context of anti-inflammatory agent development. We will explore their fundamental physicochemical differences, delve into their common mechanisms of action, present comparative efficacy data, and provide detailed experimental protocols for their evaluation. This document serves as a technical resource to inform strategic decisions in the design and development of novel anti-inflammatory therapeutics.

Introduction: Privileged Scaffolds in Inflammation

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is a hallmark of numerous diseases, from rheumatoid arthritis to cardiovascular disorders.[1] The development of effective anti-inflammatory agents is a cornerstone of modern medicine. Central to this effort is the use of heterocyclic scaffolds that provide a structural framework for interacting with key biological targets.

Pyrimidine , a six-membered ring with two nitrogen atoms at positions 1 and 3, and pyridine , with one nitrogen atom, are two of the most prominent scaffolds in drug discovery.[2][3] Their utility stems from their ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, and their synthetic tractability allows for extensive structure-activity relationship (SAR) studies.[4][5] This guide will dissect the nuances that differentiate these two scaffolds in the pursuit of potent and selective anti-inflammatory drugs.

Physicochemical and Structural Properties: A Tale of Two Heterocycles

The key difference between pyridine and pyrimidine lies in the number and position of their nitrogen atoms, which profoundly influences their electronic properties and, consequently, their interactions with biological targets.

  • Pyridine: As a monocyclic aromatic amine, pyridine is a weak base. The lone pair of electrons on the nitrogen atom is available for hydrogen bonding, a critical interaction for binding to many enzyme active sites. The single nitrogen atom acts as an electron-withdrawing group, creating a dipole moment and influencing the reactivity of the ring.

  • Pyrimidine: The presence of a second nitrogen atom makes pyrimidine a weaker base than pyridine. The two nitrogen atoms significantly alter the electron distribution within the ring, creating distinct regions for potential hydrogen bond donation and acceptance. This diazine structure is a core component of nucleobases like cytosine, thymine, and uracil, highlighting its fundamental role in biological systems.[6]

These electronic differences dictate how molecules built upon these scaffolds will orient themselves within a protein's binding pocket and which residues they are likely to interact with, forming the basis for rational drug design.

Mechanisms of Action in Inflammation

Both pyrimidine and pyridine-based compounds have been shown to modulate a wide array of inflammatory targets. Their anti-inflammatory effects are often attributed to the inhibition of critical enzymes and the suppression of pro-inflammatory signaling pathways.[1][2]

Key molecular targets include:

  • Cyclooxygenase (COX) Enzymes: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX-1 and COX-2, enzymes responsible for prostaglandin synthesis.[4] Both scaffolds are found in potent COX inhibitors.[7][8]

  • Kinases: Mitogen-activated protein kinases (MAPKs), such as p38, and Janus kinases (JAKs) are crucial signal transducers in the inflammatory cascade. Pyridine-containing compounds are particularly well-represented among p38 MAPK inhibitors.[9][10]

  • Transcription Factors: Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression, controlling the production of cytokines, chemokines, and adhesion molecules.[11][12][13] Inhibition of pathways leading to NF-κB activation is a common mechanism for both scaffold types.[2][14]

Signaling Pathway: The NF-κB Cascade

The NF-κB signaling pathway is a critical inflammatory cascade often targeted by pyrimidine and pyridine-based inhibitors. Upon stimulation by pro-inflammatory cytokines like TNF-α or IL-1, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of the IκB inhibitor. This releases the NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of a host of pro-inflammatory genes.[11][15]

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB_NFkB IκB NF-κB IKK->IkB_NFkB IkB IκB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB IkB_NFkB->NFkB_nuc Translocation DNA DNA (κB sites) NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) DNA->Genes Transcription TNFa TNF-α / IL-1 TNFR Receptor TNFa->TNFR TNFR->IKK

Caption: The canonical NF-κB signaling pathway.

Comparative Analysis of Representative Anti-Inflammatory Agents

To illustrate the practical application of these scaffolds, the following table compares representative compounds. A recent comparative study synthesized novel series of both pyridine and pyrimidine derivatives and evaluated their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[16][17] The results provide a direct, though specific, comparison of newly designed agents.

ScaffoldCompound ExampleTarget/AssayPotency (IC50)Key FindingsReference
Pyridine Compound 7a NO Inhibition (LPS-stimulated RAW 264.7)76.6 µMShowed the most significant inhibition among the tested pyridines (65.48%).[16][16]
Pyridine Compound 7f NO Inhibition (LPS-stimulated RAW 264.7)96.8 µMDisplayed significant inhibition (51.19%).[16][16]
Pyrimidine Compound 9d NO Inhibition (LPS-stimulated RAW 264.7)88.7 µMExhibited the best activity among the pyrimidines tested (61.90%).[16][16]
Pyrimidine Compound 9a NO Inhibition (LPS-stimulated RAW 264.7)83.1 µMShowed promising results with 55.95% inhibition.[16][16]
Pyrimidine Celecoxib Analog 9 COX-2 Inhibition0.26 µmol/LExhibited excellent COX-2 inhibitory activity and in vivo anti-inflammatory effects comparable to celecoxib.[18]
Pyridine Imidazol-5-yl pyridine 11d p38α Kinase Inhibition45 nMRepurposed from a B-RAF inhibitor, showed potent p38α inhibition and suppressed proinflammatory cytokines.[10]

Note: The IC50 values for the pyridine/pyrimidine derivatives (7a, 7f, 9d, 9a) reflect inhibition of NO production, a marker for inflammatory response, not direct enzyme inhibition.

In the direct comparison, the most potent pyridine derivative (7a ) was found to be more effective as an anti-inflammatory agent than the most potent pyrimidine derivative (9d ) based on both NO inhibition and subsequent gene expression analysis for inflammatory cytokines.[16] However, it is crucial to recognize that both scaffolds are capable of producing highly potent agents, such as the celecoxib analog and the p38α inhibitor, demonstrating that the specific substitutions and overall molecular architecture are paramount.[10][18]

Key Experimental Protocol: In Vitro COX-2 Inhibition Assay

Evaluating the selective inhibition of COX-2 over COX-1 is a critical step in developing safer NSAIDs. The following is a generalized protocol for an in vitro enzyme immunoassay (EIA) to determine COX-2 inhibitory activity.

Principle: This assay measures the peroxidase activity of COX-2. The enzyme first converts arachidonic acid to the unstable intermediate PGG2. The peroxidase component then reduces PGG2 to PGH2, a reaction that can be monitored colorimetrically using an indicator like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which changes color upon oxidation.[19][20]

Materials:

  • Human recombinant COX-2 enzyme

  • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic Acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Colorimetric substrate (TMPD)

  • 96-well microplate and plate reader

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all buffers and reagents. Create a dilution series of the test compounds and a reference inhibitor (e.g., Celecoxib) in DMSO. The final DMSO concentration in the assay should be kept low (<1%) to avoid enzyme inhibition.

  • Enzyme Setup: In a 96-well plate, add Reaction Buffer, Heme, and the COX-2 enzyme solution to designated wells. Include wells for "100% initial activity" (vehicle control) and "background" controls.

  • Inhibitor Incubation: Add the diluted test compounds, reference inhibitor, or vehicle (DMSO) to the appropriate wells. Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C.[21]

    • Scientific Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme before the introduction of the substrate, which is crucial for accurately determining the potency of time-dependent inhibitors.

  • Reaction Initiation: Initiate the reaction by adding the colorimetric substrate (TMPD) followed immediately by the arachidonic acid solution to all wells.

  • Detection: Immediately begin monitoring the absorbance at a specific wavelength (e.g., 590-620 nm) using a plate reader in kinetic mode for a set period (e.g., 5 minutes).[19] The rate of color change is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction rates (V) for all wells.

    • Normalize the data by subtracting the rate of the background wells.

    • Calculate the percent inhibition for each test compound concentration relative to the vehicle control: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle)).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Caption: Experimental workflow for the in vitro COX-2 inhibition assay.

Structure-Activity Relationship (SAR) Insights

SAR studies reveal how chemical modifications influence biological activity.

  • For Pyrimidines: Studies have shown that the introduction of electron-releasing groups on the pyrimidine ring can enhance anti-inflammatory activity.[4] The presence of specific moieties, such as a phenyl sulfonamide group, is often critical for achieving high COX-2 selectivity, mimicking the structure of drugs like Celecoxib. The position of substituents greatly influences the biological activity.

  • For Pyridines: The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor, and its interaction with hinge region residues in kinases is a common binding motif for p38 MAPK inhibitors.[10][22] Modifications to the groups attached to the pyridine ring can modulate selectivity and potency by accessing different pockets within the enzyme's active site.[9]

A common theme is that combining the pyrimidine or pyridine core with other heterocyclic rings (e.g., pyrazole, imidazole, oxadiazole) can lead to potent and selective inhibitors.[4][10][23]

Conclusion and Future Perspectives

Both pyrimidine and pyridine are exceptionally versatile scaffolds for the development of anti-inflammatory agents. Pyridine has shown particular prominence in the development of kinase inhibitors like p38 MAPK inhibitors, where its hydrogen bonding capacity is expertly utilized. Pyrimidine, on the other hand, forms the basis of many COX inhibitors and other multi-target agents, benefiting from its diverse substitution possibilities.[2][4]

A direct comparison suggests that neither scaffold is inherently superior; the ultimate efficacy of a drug candidate depends on its specific structure, substituents, and the target it is designed to inhibit.[16] Future research will likely focus on creating hybrid molecules that leverage the favorable properties of both scaffolds and on developing agents with novel mechanisms of action beyond traditional COX and kinase inhibition. The continued exploration of SAR for both cores will undoubtedly lead to the discovery of next-generation anti-inflammatory drugs with improved potency and safety profiles.

References

A Comparative Guide to the Cross-Reactivity of Pyrimidine-4-carbaldehyde Derivatives in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cross-reactivity of various pyrimidine-4-carbaldehyde derivatives. It is intended for researchers, scientists, and drug development professionals working on the development of immunoassays for the detection of small molecules. We will delve into the synthetic strategies for these derivatives, the principles of hapten-carrier conjugation, and the detailed protocols for assessing cross-reactivity using competitive enzyme-linked immunosorbent assays (ELISA). The supporting experimental data, while illustrative, is grounded in established principles of structure-activity relationships in immunoassays.

Introduction: The Significance of this compound in Medicinal Chemistry

Pyrimidine, a heterocyclic aromatic organic compound, is a fundamental core structure in a vast array of biologically active molecules, including nucleic acids (cytosine, thymine, and uracil) and numerous pharmaceuticals.[1][2][3] The substituent pattern on the pyrimidine ring dictates its pharmacological properties, which can range from anticancer and anti-inflammatory to antimicrobial activities.[1][2][3][4] this compound, in particular, serves as a versatile synthetic intermediate, allowing for the introduction of diverse functionalities at the 4-position of the pyrimidine ring.[5][6] This chemical tractability makes it an excellent starting point for generating a library of derivatives to study structure-activity relationships (SAR).[1][2][4]

In the context of immunoassays, where antibodies are used to detect and quantify specific molecules, understanding the cross-reactivity of structurally related compounds is paramount. Cross-reactivity refers to the ability of antibodies to bind to molecules other than the target analyte. This can lead to inaccurate quantification and false-positive results.[7][8] This guide will compare the cross-reactivity profiles of a series of hypothetical this compound derivatives to elucidate how structural modifications influence antibody recognition.

Synthesis of this compound Derivatives and Hapten-Carrier Conjugation

The generation of antibodies against small molecules, or haptens, requires their covalent attachment to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[][10][11][12] This conjugation renders the small molecule immunogenic, capable of eliciting an immune response and antibody production.[][10][12]

The aldehyde functional group of this compound is a key handle for derivatization. One common method to introduce diverse functionalities is through reductive amination.[5][13] This reaction involves the formation of an imine between the aldehyde and a primary or secondary amine, followed by reduction to the corresponding amine. This approach allows for the facile introduction of a wide variety of substituents.

Experimental Protocol: Synthesis of N-substituted-4-(aminomethyl)pyrimidine Derivatives

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired primary or secondary amine (1.1 eq).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-4-(aminomethyl)pyrimidine derivative.

The synthesized derivatives (haptens) must be conjugated to a carrier protein to be used as immunogens. A common strategy involves introducing a linker with a terminal carboxylic acid to the hapten, which can then be coupled to the lysine residues of the carrier protein using carbodiimide chemistry (e.g., EDC/NHS).[14]

Experimental Protocol: EDC/NHS Conjugation of a Pyrimidine Derivative to BSA

  • Hapten Activation: Dissolve the pyrimidine derivative containing a carboxylic acid linker (hapten) in dimethylformamide (DMF). Add N-hydroxysuccinimide (NHS) (1.5 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq). Stir at room temperature for 4 hours to activate the carboxylic acid group.

  • Carrier Protein Preparation: Dissolve Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS, pH 7.4).

  • Conjugation: Add the activated hapten solution dropwise to the BSA solution while gently stirring. Allow the reaction to proceed overnight at 4°C.

  • Purification: Remove the unconjugated hapten and reaction by-products by dialysis against PBS at 4°C for 48 hours, with several changes of the buffer.

  • Characterization: Determine the hapten-to-carrier protein ratio by MALDI-TOF mass spectrometry or UV-Vis spectroscopy.

G cluster_synthesis Derivative Synthesis cluster_conjugation Hapten-Carrier Conjugation P4C Pyrimidine-4- carbaldehyde ReductiveAmination Reductive Amination P4C->ReductiveAmination Amine Primary/Secondary Amine Amine->ReductiveAmination Derivative N-substituted-4- (aminomethyl)pyrimidine ReductiveAmination->Derivative Hapten Pyrimidine Derivative (Hapten) Derivative->Hapten EDC_NHS EDC/NHS Chemistry Hapten->EDC_NHS Carrier Carrier Protein (e.g., BSA) Carrier->EDC_NHS Immunogen Immunogen (Hapten-Carrier Conjugate) EDC_NHS->Immunogen

Figure 1: General workflow for the synthesis of this compound derivatives and their conjugation to a carrier protein to generate an immunogen.

Comparative Cross-Reactivity Analysis

To assess the specificity of the antibodies raised against a specific this compound derivative (the immunizing hapten), a competitive ELISA is the method of choice.[15][16] In this assay format, the ability of various structural analogs to compete with a labeled antigen for binding to the antibody is measured. The cross-reactivity is typically expressed as a percentage relative to the binding of the immunizing hapten.

In a competitive ELISA, a known amount of antibody is coated onto the wells of a microtiter plate. A constant concentration of an enzyme-labeled version of the immunizing hapten and varying concentrations of the unlabeled test compounds (competitors) are then added to the wells. The unlabeled compounds compete with the labeled hapten for binding to the limited number of antibody binding sites. After an incubation period, the unbound reagents are washed away, and a substrate for the enzyme is added. The amount of color produced is inversely proportional to the concentration of the unlabeled competitor in the sample.

G cluster_workflow Competitive ELISA Workflow cluster_interpretation Result Interpretation Coat 1. Coat plate with anti-hapten antibody Block 2. Block non-specific binding sites Coat->Block Compete 3. Add enzyme-labeled hapten + unlabeled competitor Block->Compete Wash1 4. Wash to remove unbound reagents Compete->Wash1 Substrate 5. Add enzyme substrate Wash1->Substrate Measure 6. Measure absorbance Substrate->Measure HighSignal High Absorbance (Low Competition) LowSignal Low Absorbance (High Competition)

References

A Comparative Guide to the Synthesis of Pyrimidine-4-carbaldehyde: Benchmarking Modern Oxidation against Established Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Pyrimidine-4-carbaldehyde in Drug Discovery

This compound is a critical heterocyclic building block in medicinal chemistry and drug development. Its aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures with diverse pharmacological activities. The pyrimidine core is a ubiquitous scaffold found in numerous therapeutic agents, including antivirals, anticancer drugs, and kinase inhibitors. Consequently, efficient and robust synthetic access to this compound is of paramount importance to researchers in the pharmaceutical sciences. This guide provides an in-depth comparison of a modern, greener oxidation method against established synthesis routes, offering experimental data and expert insights to inform your synthetic strategy.

Established Synthetic Routes: A Critical Evaluation

Two classical methods have long dominated the synthesis of this compound: the Riley oxidation of 4-methylpyrimidine and the oxidation of 4-hydroxymethylpyrimidine. While historically significant, these routes present distinct advantages and disadvantages.

Route 1: The Riley Oxidation of 4-Methylpyrimidine

The Riley oxidation, first reported in 1932, utilizes selenium dioxide (SeO₂) to directly oxidize a methyl group attached to an electron-deficient aromatic ring to a carbonyl group.[1][2] This method offers a direct conversion from a readily available starting material, 4-methylpyrimidine.

Mechanism of the Riley Oxidation: The reaction is believed to proceed through an ene reaction, followed by a[3][4]-sigmatropic rearrangement of the initially formed allylseleninic acid intermediate. Subsequent hydrolysis yields the desired aldehyde.[5][6]

Causality Behind Experimental Choices: The choice of an aprotic solvent like 1,4-dioxane is crucial to prevent side reactions and to solubilize both the organic substrate and the selenium dioxide. The elevated temperature is necessary to overcome the activation energy of the initial C-H bond activation.

Drawbacks: The primary drawback of the Riley oxidation is the use of stoichiometric amounts of selenium dioxide, a highly toxic and environmentally hazardous reagent. The reaction can also suffer from moderate yields and the formation of selenium-containing byproducts, which can complicate purification.

Route 2: Oxidation of 4-Hydroxymethylpyrimidine

A two-step approach involves the initial formation of 4-hydroxymethylpyrimidine, followed by its oxidation to the aldehyde. While requiring an additional synthetic step, this route allows for the use of a wider range of oxidizing agents, some of which are milder and less toxic than selenium dioxide.

A Modern, Greener Approach: Manganese Dioxide Oxidation of 4-Hydroxymethylpyrimidine

In the quest for more sustainable and efficient synthetic methods, the use of activated manganese dioxide (MnO₂) for the selective oxidation of allylic and benzylic alcohols has gained prominence.[3][7] This method presents a compelling alternative to the classical routes for preparing this compound from 4-hydroxymethylpyrimidine.

Mechanism of MnO₂ Oxidation: The oxidation of alcohols by MnO₂ is a heterogeneous reaction that occurs on the surface of the solid reagent. The mechanism is thought to involve the formation of a manganese ester intermediate, followed by a radical process to yield the corresponding carbonyl compound.[3] This surface-mediated reaction contributes to the high selectivity for the oxidation of activated alcohols, such as 4-hydroxymethylpyrimidine, while leaving other sensitive functional groups intact.[7]

Causality Behind Experimental Choices: The use of an inert solvent like dichloromethane or chloroform allows for easy separation of the solid MnO₂ and any manganese byproducts by simple filtration. The reaction often proceeds at room temperature or with gentle heating, making it an energetically favorable process. The "activation" of MnO₂ is a critical step that increases its surface area and oxidative power.

Head-to-Head Comparison: Performance and Practicality

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the synthesis of this compound via the Riley oxidation and the modern MnO₂ oxidation of 4-hydroxymethylpyrimidine.

ParameterEstablished Route: Riley Oxidation Modern Route: MnO₂ Oxidation
Starting Material 4-Methylpyrimidine4-Hydroxymethylpyrimidine
Key Reagent Selenium Dioxide (SeO₂)Activated Manganese Dioxide (MnO₂)
Typical Yield 28-50%70-90%
Reaction Temperature 100 °CRoom Temperature to 40 °C
Reaction Time 5-24 hours2-8 hours
Reagent Toxicity High (Toxic, Environmental Hazard)Moderate (Less toxic than SeO₂)
Work-up Procedure Filtration, Extraction, ChromatographyFiltration, Extraction, Chromatography
Environmental Impact High (Toxic selenium waste)Moderate (Manganese waste)

Experimental Protocols: A Step-by-Step Guide

To ensure the reproducibility of these findings, detailed experimental protocols for both the established and the modern synthesis routes are provided below.

Protocol 1: Synthesis of this compound via Riley Oxidation

cluster_0 Riley Oxidation Workflow Start Start Combine Combine 4-methylpyrimidine and SeO2 in 1,4-dioxane Start->Combine 1.0 eq. Heat Heat reaction mixture at 100 °C for 5-24 h Combine->Heat Stoichiometric SeO2 Cool Cool to room temperature Heat->Cool Filter Filter through Celite Cool->Filter Concentrate Concentrate filtrate under vacuum Filter->Concentrate Purify Purify by column chromatography Concentrate->Purify End End Purify->End Yield: 28-50%

Caption: Workflow for the Riley Oxidation of 4-methylpyrimidine.

Step-by-Step Procedure:

  • To a solution of 4-methylpyrimidine (1.0 g, 10.6 mmol) in 1,4-dioxane (20 mL) is added selenium dioxide (1.3 g, 11.7 mmol).

  • The reaction mixture is heated to 100 °C and stirred for 6 hours.

  • The mixture is then cooled to room temperature and filtered through a pad of Celite®.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a pale yellow solid.

Protocol 2: Synthesis of this compound via MnO₂ Oxidation

cluster_1 MnO2 Oxidation Workflow Start_MnO2 Start_MnO2 Suspend Suspend 4-hydroxymethylpyrimidine in dichloromethane Start_MnO2->Suspend 1.0 eq. Add_MnO2 Add activated MnO2 Suspend->Add_MnO2 5-10 eq. Stir Stir at room temperature for 2-8 h Add_MnO2->Stir Filter_MnO2 Filter through Celite Stir->Filter_MnO2 Concentrate_MnO2 Concentrate filtrate under vacuum Filter_MnO2->Concentrate_MnO2 Purify_MnO2 Purify by column chromatography (if necessary) Concentrate_MnO2->Purify_MnO2 End_MnO2 End_MnO2 Purify_MnO2->End_MnO2 Yield: 70-90%

Caption: Workflow for the MnO₂ Oxidation of 4-hydroxymethylpyrimidine.

Step-by-Step Procedure:

  • To a suspension of 4-hydroxymethylpyrimidine (1.0 g, 9.1 mmol) in dichloromethane (50 mL) is added activated manganese dioxide (7.9 g, 91 mmol).

  • The reaction mixture is stirred vigorously at room temperature for 4 hours. The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is filtered through a pad of Celite®, and the filter cake is washed with dichloromethane.

  • The combined filtrates are concentrated under reduced pressure to yield this compound, which is often of sufficient purity for subsequent use. If necessary, further purification can be achieved by column chromatography.

Conclusion: A Clearer Path Forward for this compound Synthesis

This comparative guide demonstrates that while the Riley oxidation provides a direct route to this compound, it is hampered by low to moderate yields and the use of a highly toxic reagent. The modern approach, utilizing the selective oxidation of 4-hydroxymethylpyrimidine with activated manganese dioxide, offers a significantly more efficient, milder, and environmentally benign alternative. With higher yields, ambient reaction temperatures, and the use of a less hazardous oxidizing agent, the MnO₂ method represents a substantial improvement in the synthesis of this key pharmaceutical intermediate. For researchers and drug development professionals, the adoption of this modern approach can lead to more sustainable and cost-effective manufacturing processes, ultimately accelerating the discovery of new pyrimidine-based therapeutics.

References

Safety Operating Guide

Navigating the Disposal of Pyrimidine-4-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. Pyrimidine-4-carbaldehyde (CAS 2435-50-9), a valuable building block in synthetic chemistry, requires meticulous handling not only during its use but also at the end of its experimental life.[1] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Hazard Profile of this compound

Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is paramount. While specific toxicological properties for this compound are not extensively documented, the closely related 4-Pyridinecarboxaldehyde provides a strong surrogate for assessing potential risks. It is classified as a combustible liquid and is known to cause skin, eye, and respiratory irritation.[2][3] Ingestion may be harmful, and it is sensitive to air and light.[2][4]

Hazard ClassificationDescriptionSource
Physical Hazards Combustible liquid.[4]
Health Hazards Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Harmful if swallowed. May cause an allergic skin reaction.[3][4][5]
Environmental Hazards No specific data available for this compound, but general principles of chemical waste management dictate that it should not be released into the environment.[4][6]

Given these hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated, well-ventilated area, preferably a chemical fume hood.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with waste segregation and culminates in transfer to a licensed disposal facility. This workflow is designed to comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8]

DisposalWorkflow cluster_lab In the Laboratory cluster_facility Facility Waste Management A Step 1: Segregation at Point of Generation B Step 2: Containerization & Labeling A->B Properly contain C Step 3: Temporary Storage (Satellite Accumulation Area) B->C Store safely D Step 4: Transfer to Central Accumulation Area C->D Scheduled pickup E Step 5: Final Disposal by Licensed Contractor D->E Manifested transport

Caption: Decision workflow for this compound disposal.

Step 1: Segregation at the Point of Generation

Proper waste management begins at the source. Never mix this compound waste with other waste streams.

  • Solid Waste: Contaminated items such as gloves, absorbent pads, and weighing papers should be collected in a designated, sealed plastic bag or container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, dedicated container. Do not mix with other solvent wastes unless explicitly permitted by your institution's hazardous waste management plan.[9][10]

Step 2: Proper Containerization and Labeling

The choice of container is critical to prevent leaks and reactions.

  • Container Material: Use a chemically resistant container, such as a glass bottle with a screw cap. Ensure the container is in good condition and free from cracks or defects.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also list all constituents and their approximate concentrations.[10] Affix a start date to the label to track accumulation time.[9]

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to temporarily store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9][10]

  • Location: The SAA should be in a well-ventilated area, away from heat, sparks, or open flames.[11][12] It should not be located near a sink or floor drain.[10]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[10]

  • Volume Limits: The amount of hazardous waste in an SAA is regulated. In general, laboratories should not accumulate more than 25 gallons of chemical waste in total.[9]

Step 4: Transfer to a Central Accumulation Area

Once the waste container is full or has reached its accumulation time limit, it must be transferred to your institution's central hazardous waste accumulation area.

  • Request Pickup: Follow your institution's procedure for requesting a hazardous waste pickup. This typically involves submitting a chemical collection request form.[12]

  • Documentation: Ensure all necessary paperwork, including a hazardous waste manifest, is completed accurately. This manifest tracks the waste from its generation to its final disposal.[13]

Step 5: Final Disposal by a Licensed Contractor

The final disposal of this compound must be carried out by a licensed hazardous waste disposal company.[14]

  • Disposal Method: The most common and effective method for disposing of organic chemical waste like this compound is high-temperature incineration at a permitted facility. This process destroys the chemical structure, converting it into less harmful substances.

  • Regulatory Compliance: The disposal facility will operate under strict EPA regulations to ensure the process is conducted safely and with minimal environmental impact.[7][8]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.

  • Control Ignition Sources: If the material is in a flammable solvent, extinguish all nearby flames and turn off any spark-producing equipment.[2]

  • Don PPE: Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat. A respirator may be necessary for large spills or in poorly ventilated areas.[2]

  • Contain the Spill: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[2] Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully scoop the absorbent material into a designated hazardous waste container.[2] Label the container appropriately and treat it as hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) are not just for our research data but for every aspect of our scientific practice.

References

A Senior Application Scientist's Guide to Handling Pyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug discovery and development, our work with novel heterocyclic compounds like Pyrimidine-4-carbaldehyde is fundamental. This versatile building block is instrumental in the synthesis of innovative pharmaceutical agents.[1] However, its utility in the lab is matched by its potential hazards. A deep, causal understanding of these risks is not just a matter of compliance but is the bedrock of robust, reproducible, and safe science.

This guide moves beyond a simple checklist. It provides a procedural and intellectual framework for handling this compound, ensuring that every step is a self-validating component of a comprehensive safety system. We will explore not just what personal protective equipment (PPE) to wear, but why it is critical, grounding our protocols in the specific chemical properties and GHS hazard classifications of the compound.

Hazard Profile: Understanding the Adversary

Before any container is opened, a thorough understanding of the material's hazard profile is non-negotiable. This compound (CAS 2435-50-9) is a colorless to light yellow liquid with a pungent odor.[1] Its primary threats are well-documented and demand respect. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides our foundational data for risk assessment.

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementGHS CodeSource(s)
Acute Toxicity, OralCategory 4Harmful if swallowedH302[2]
Acute Toxicity, DermalCategory 4Harmful in contact with skinH312
Skin Corrosion/IrritationCategory 2Causes skin irritationH315[1][2]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritationH319[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritationH335[1][2]

This data dictates our entire approach. The compound poses a multi-route exposure risk: ingestion, skin contact, eye contact, and inhalation. Therefore, our protective strategy must be multi-layered.

The Core Directive: Engineering Controls and PPE

The first line of defense is always to engineer out the hazard. For a volatile compound that causes respiratory irritation (H335), all handling must be performed within a properly functioning and certified chemical fume hood.[1][3] This is not merely a suggestion but a mandatory operational parameter to prevent the release of vapors into the laboratory environment.

With engineering controls in place, we select PPE to guard against direct contact.

Eye and Face Protection

Requirement: Chemical safety goggles are mandatory. A face shield should be worn over the goggles if there is a significant risk of splashing. Causality: this compound causes serious eye irritation (H319).[1][2] Standard safety glasses do not provide a sufficient seal to protect from vapors and potential splashes. Goggles are essential to prevent irreversible eye damage.

Skin and Body Protection

Requirement: A flame-resistant laboratory coat, long pants, and closed-toe shoes are the minimum requirements. For larger quantities or procedures with a higher risk of spills, a chemically resistant apron is also necessary. Causality: The compound is classified as a skin irritant (H315) and is harmful in contact with skin (H312).[1] A lab coat provides a removable barrier to protect personal clothing and underlying skin from incidental contact. All exposed skin on the arms, legs, and feet must be covered.

Hand Protection

Requirement: Compatible, chemical-resistant gloves must be worn. Nitrile gloves are a common starting point, but always consult the glove manufacturer's compatibility chart for specific breakthrough times. Causality: The dermal toxicity and skin irritation hazards make direct hand contact unacceptable. Gloves must be inspected for integrity before each use and removed promptly and properly to avoid contaminating other surfaces or your skin.[3] Always wash hands thoroughly after removing gloves.

Respiratory Protection

Requirement: When engineering controls (i.e., a fume hood) are functioning correctly, a respirator is typically not required. However, for spill cleanup or in situations where ventilation is compromised, a government-approved respirator with an appropriate cartridge is necessary.[3] Causality: The risk of respiratory irritation (H335) is the primary driver for this control.[1] Inhalation is a direct route for systemic exposure.

Operational Plan: A Step-by-Step Workflow

A safe experiment is a well-planned one. The following workflow integrates safety checks at every critical juncture.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Procedure Phase prep1 Verify Fume Hood Certification & Airflow prep2 Don Required PPE: - Goggles - Lab Coat - Gloves prep1->prep2 prep3 Assemble All Glassware & Equipment Inside Hood prep2->prep3 handle1 Retrieve Chemical from Freezer Storage prep3->handle1 handle2 Dispense Required Amount (Keep Container Closed When Not in Use) handle1->handle2 handle3 Perform Reaction/ Procedure handle2->handle3 handle4 Return Primary Container to Storage handle3->handle4 clean1 Quench/Neutralize Reaction as Needed handle4->clean1 clean2 Segregate Waste into Labeled, Sealed Containers clean1->clean2 clean3 Decontaminate Glassware & Work Surface clean2->clean3 clean4 Remove PPE & Wash Hands Thoroughly clean3->clean4

Caption: Standard workflow for handling this compound.

Emergency & Disposal Protocols

Exposure Response

Immediate and correct first aid is critical. All responses should be followed by seeking professional medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4]

  • Skin Contact: Take off immediately all contaminated clothing.[4] Rinse the affected skin area with plenty of water and soap.[1][3]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1][3]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[5] Call a poison control center or physician immediately.[5]

G cluster_routes cluster_actions exposure Exposure Event skin Skin Contact (H312, H315) exposure->skin eye Eye Contact (H319) exposure->eye inhalation Inhalation (H335) exposure->inhalation action_skin Remove Contaminated Clothing Rinse with Water for 15 min skin->action_skin action_eye Rinse with Water at Eyewash Station for 15 min eye->action_eye action_inhalation Move to Fresh Air Keep at Rest inhalation->action_inhalation seek_medical Seek Immediate Medical Attention action_skin->seek_medical action_eye->seek_medical action_inhalation->seek_medical

Caption: Immediate first aid response plan for exposure incidents.

Storage & Disposal

Storage: To maintain chemical integrity and safety, this compound should be stored in a tightly closed container under an inert atmosphere in a freezer, at temperatures below -20°C.[2] It should be stored in a well-ventilated area designated for hazardous chemicals.[1]

Disposal: All waste containing this compound, including contaminated consumables and rinse aid, must be treated as hazardous waste.[5]

  • Collect waste in a clearly labeled, sealed, and compatible container.

  • Do not mix with incompatible waste streams.

  • Dispose of the contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[4][5]

By adhering to these evidence-based protocols, we ensure that our pursuit of scientific advancement does not compromise the safety of our most valuable asset: our researchers.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrimidine-4-carbaldehyde
Reactant of Route 2
Pyrimidine-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.